Senaparib hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1401683-39-3 |
|---|---|
分子式 |
C24H21ClF2N6O3 |
分子量 |
514.9 g/mol |
IUPAC名 |
5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H20F2N6O3.ClH/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23;/h1-8,13H,9-12,14H2,(H,29,33,35);1H |
InChIキー |
IBDAAVBRRAWCKS-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Senaparib Hydrochloride: A Deep Dive into its Mechanism of Action in BRCA-Mutant Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senaparib (B1652199) hydrochloride, a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a promising therapeutic agent for cancers harboring mutations in the BRCA1 and BRCA2 genes. This technical guide elucidates the core mechanism of action of senaparib in BRCA-mutant cells, a process rooted in the principle of synthetic lethality. By disrupting a key DNA repair pathway, senaparib selectively induces catastrophic DNA damage and subsequent apoptosis in cancer cells that are deficient in the homologous recombination repair pathway, a hallmark of BRCA mutations. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing senaparib's activity, and a summary of its preclinical and clinical efficacy.
The Principle of Synthetic Lethality: Targeting the Achilles' Heel of BRCA-Mutant Cancers
The efficacy of senaparib in BRCA-mutant cancers is a prime example of synthetic lethality, a concept where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with viability. In the context of senaparib, the two key pathways are:
-
PARP-mediated Single-Strand Break (SSB) Repair: PARP enzymes are crucial for detecting and initiating the repair of single-strand breaks in DNA, which are common and can arise from various endogenous and exogenous sources.
-
BRCA-mediated Homologous Recombination (HR) Repair: The BRCA1 and BRCA2 proteins are central to the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination pathway.
In healthy cells, both pathways are functional, ensuring genomic stability. However, in cancer cells with pathogenic mutations in BRCA1 or BRCA2, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs and prevent their conversion into lethal DSBs during DNA replication.
The Dual Mechanism of Action of Senaparib
Senaparib exerts its potent anti-tumor activity through a dual mechanism that both inhibits PARP's enzymatic function and traps it on DNA, leading to the accumulation of cytotoxic lesions.
Catalytic Inhibition
Senaparib competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis and attachment of poly (ADP-ribose) (PAR) chains to target proteins. This catalytic inhibition hampers the recruitment of other DNA repair factors to the site of an SSB, leading to the persistence of these lesions.
PARP Trapping
Beyond catalytic inhibition, senaparib and other PARP inhibitors induce the "trapping" of the PARP-DNA complex. The inhibitor locks PARP onto the DNA at the site of the break, creating a physical obstruction that is more cytotoxic than the unrepaired SSB itself. These trapped complexes stall and collapse replication forks, generating highly toxic DSBs. In BRCA-mutant cells, the inability to repair these DSBs via homologous recombination leads to genomic instability and ultimately, cell death.[1]
Quantitative Data on Senaparib's Potency and Efficacy
Senaparib has demonstrated high potency in preclinical studies and significant clinical activity in patients with BRCA-mutant tumors.
Preclinical Data
| Cell Line | BRCA Status | IC50 (nmol/L) - Senaparib | IC50 (nmol/L) - Olaparib | Fold Difference | Reference |
| MDA-MB-436 | BRCA1 mutant | 1.1 | - | - | [1] |
| CAPAN-1 | BRCA2 mutant | - | - | - | [1] |
| DLD-1 | BRCA2 wild-type | 157.9 | - | - | [1] |
| DLD-1 BRCA2-/- | BRCA2 deficient | 1.8 | 62.9 | ~35x more potent | [1] |
| Xenograft Model | BRCA Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-436 | BRCA1 mutant | Senaparib (5, 10, 20 mg/kg) | 101.2%, 102.6%, 102.7% | [1] |
| MDA-MB-436 | BRCA1 mutant | Olaparib (100 mg/kg) | 99.0% | [1] |
| BR-05-0028 (PDX) | BRCA1 mutant | Senaparib (5, 10, 20 mg/kg) | 55.32%, 75.89%, 77.96% | [1] |
| BR-05-0028 (PDX) | BRCA1 mutant | Olaparib (100 mg/kg) | Similar to Senaparib | [1] |
Clinical Data
| Clinical Trial | Phase | Cancer Type | Patient Population | Key Outcomes | Reference |
| SABRINA (NCT03508011) | II | Recurrent Platinum-Sensitive Ovarian Cancer | BRCA1/2 mutated | ORR: 66.3%, Median PFS: 11.14 months, Median OS: 42.45 months | [2][3] |
| FLAMES (NCT04169997) | III | Advanced Ovarian Cancer (1st-line maintenance) | All-comers (including BRCA-mutant subgroup) | Significant improvement in PFS vs. placebo (HR: 0.43) | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of senaparib.
Cell Viability Assay
-
Cell Lines: MDA-MB-436 (BRCA1 mutant), CAPAN-1 (BRCA2 mutant), DLD-1 (BRCA2 wild-type), DLD-1 BRCA2-/- (isogenic BRCA2 knockout).
-
Reagents: RPMI-1640 or DMEM, fetal bovine serum (FBS), penicillin-streptomycin, Senaparib hydrochloride, Dimethyl sulfoxide (B87167) (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8).
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Senaparib is serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.
-
Plates are incubated for 5-6 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
For MTT assays, a solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by non-linear regression analysis.[1]
-
PARP Trapping Assay
-
Cell Line: DU-145 (prostate cancer cell line).
-
Reagents: Cell culture medium, this compound, Methyl methanesulfonate (B1217627) (MMS), Subcellular Protein Fractionation Kit, BCA Protein Assay Kit, SDS-PAGE gels, nitrocellulose membranes, primary antibodies (anti-PARP1, anti-Histone H3), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
DU-145 cells are cultured in 10 cm dishes.
-
Cells are treated with varying concentrations of senaparib in the presence of 0.01% MMS for 4 hours to induce DNA damage.
-
The nuclear fractions containing chromatin-bound proteins are isolated using a subcellular protein fractionation kit.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with a primary antibody against PARP1 to detect the trapped enzyme. A primary antibody against Histone H3 is used as a loading control for the chromatin fraction.
-
After incubation with an HRP-conjugated secondary antibody, the bands are visualized using a chemiluminescent substrate.
-
Band intensities are quantified to determine the amount of trapped PARP1 relative to the loading control.[1]
-
In Vivo Xenograft Studies
-
Animal Model: Female BALB/c nude mice.
-
Tumor Models:
-
Cell line-derived xenograft (CDX): Subcutaneous injection of MDA-MB-436 cells.
-
Patient-derived xenograft (PDX): Subcutaneous implantation of tumor fragments from the BR-05-0028 model (BRCA1 mutant breast cancer).
-
-
Procedure:
-
Tumor cells or fragments are implanted subcutaneously into the flanks of the mice.
-
Tumor growth is monitored with calipers until the average tumor volume reaches approximately 150 mm³.
-
Mice are randomized into treatment and control groups.
-
Senaparib (e.g., 5, 10, 20 mg/kg) or vehicle is administered orally once daily for 21-28 days.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Tumor Growth Inhibition (TGI) is calculated to assess efficacy.[1]
-
-
Pharmacodynamic Analysis: To assess target engagement in vivo, tumors from a satellite group of mice are harvested a few hours after the final dose. The levels of PARylation are then measured by Western blot to confirm PARP inhibition.[1]
-
Immunohistochemistry: Excised tumors can be fixed in formalin and embedded in paraffin. Sections are then stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further elucidate the anti-tumor effects of senaparib.
Conclusion
This compound's mechanism of action in BRCA-mutant cells is a well-defined process of synthetic lethality, driven by its dual functions of catalytic PARP inhibition and PARP trapping. This leads to an accumulation of cytotoxic DNA double-strand breaks that cannot be repaired in cells with a deficient homologous recombination pathway, resulting in selective cancer cell death. The robust preclinical data and promising clinical trial results underscore the potential of senaparib as a valuable targeted therapy for patients with BRCA-mutant cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IMPACT Announces Presentation of the Preliminary Clinical Data for Senaparib in BRCA1/2 Mutated Recurrent Platinum Sensitive Ovarian Cancer and ATR Inhibitor IMP9064 Monotherapy Dose Escalation of FIH Study at the ESMO 2023 [impacttherapeutics.com]
- 3. IMPACT Announces Results of Senaparib for PSOC at ESMO2025 [impacttherapeutics.com]
- 4. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
Preclinical Pharmacology of Senaparib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senaparib (IMP4297) is a potent, orally active small molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), key enzymes in the base excision repair (BER) pathway.[1][2][3] Its primary mechanism of action involves not only the catalytic inhibition of PARP enzymes but also the trapping of PARP-DNA complexes, leading to replication fork stalling and the formation of double-strand breaks (DSBs).[4][5] This dual action results in synthetic lethality in tumor cells with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations.[4][6] Preclinical studies have demonstrated Senaparib's significant anti-tumor activity, both as a monotherapy and in combination with DNA-damaging agents, positioning it as a promising therapeutic agent for various solid tumors.[4][5] This guide provides an in-depth overview of the preclinical pharmacology of Senaparib hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Senaparib exerts its anti-cancer effects through a dual mechanism targeting the PARP-mediated DNA damage response pathway.
-
Catalytic Inhibition : Senaparib binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of other DNA repair proteins to sites of single-strand DNA breaks (SSBs).[3][6]
-
PARP Trapping : Beyond enzymatic inhibition, Senaparib stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA at the site of damage. This trapped complex is a significant cytotoxic lesion that obstructs DNA replication, leading to the collapse of replication forks and the generation of more severe DSBs.[4][5]
In cancer cells with a compromised HR repair pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of HR-deficient cells while sparing normal cells, which have a functional HR pathway, is the principle of synthetic lethality.[1][6]
In Vitro Pharmacology
Enzymatic Inhibition and PARP Trapping
Senaparib is a highly potent inhibitor of PARP1 and PARP2 enzymes. In a commercial assay, Senaparib demonstrated an IC50 value of 0.48 nmol/L for PARP1, compared to 0.86 nmol/L for Olaparib in the same experiment.[4] Furthermore, Senaparib has been shown to be more potent at inducing PARP1 trapping to DNA than Olaparib, with trapping observed at concentrations as low as 10 nmol/L.[4]
Cellular Potency
Senaparib exhibits significant cytotoxicity in tumor cell lines, particularly those with BRCA1/2 mutations.[4]
| Cell Line | Cancer Type | BRCA Status | Senaparib IC50 (nmol/L) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | Highly sensitive[4] |
| NCI-H209 | Small Cell Lung Cancer | Not specified | 160.8 |
Table 1: In Vitro Cytotoxicity of Senaparib in Cancer Cell Lines.[4]
Combination with Temozolomide (B1682018)
In combination with the DNA alkylating agent temozolomide, Senaparib demonstrates strong synergistic cytotoxicity. In the NCI-H209 small cell lung cancer cell line, the IC50 of Senaparib shifted from 160.8 nmol/L to 8.97 nmol/L in the presence of 50 µmol/L temozolomide, an 18-fold increase in potency.[4]
In Vivo Pharmacology
Monotherapy in Xenograft Models
Senaparib has demonstrated significant anti-tumor efficacy in various cell line-derived and patient-derived xenograft models, particularly in tumors with BRCA1/2 mutations.[4][5] In a BRCA1-mutated MDA-MB-436 human breast cancer xenograft model, the effective dose of Senaparib as a single agent was reported to be in the range of 2.5-21 mg/kg administered once daily (QD).[7][8]
Combination Therapy in Xenograft Models
The synergistic effect of Senaparib and temozolomide was also confirmed in vivo. In an NCI-H209 xenograft mouse model, Senaparib or temozolomide alone showed minimal tumor growth inhibition (TGI) of 19% and 34%, respectively.[4] However, the combination of Senaparib (at 5 or 10 mg/kg) with temozolomide (3 mg/kg) resulted in a strong synergistic anti-tumor effect.[4]
| Model | Treatment | Dose (mg/kg, QD) | TGI (%) |
| NCI-H209 | Senaparib | 10 | 19 |
| NCI-H209 | Temozolomide | 3 | 34 |
| NCI-H209 | Senaparib + Temozolomide | 5 + 3 | Synergistic[4] |
| NCI-H209 | Senaparib + Temozolomide | 10 + 3 | Synergistic[4] |
| MDA-MB-436 | Senaparib | 2.5-21 | Effective[7][8] |
Table 2: In Vivo Efficacy of Senaparib as Monotherapy and in Combination Therapy.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies have shown that Senaparib has good oral bioavailability.[8]
| Species | Bioavailability (%) | Elimination Half-life (t½) (h) |
| Dog | 68.5 | ~4.50 ± 0.15 |
| Rat | Dose proportional (0.1-1 mg/kg) | Not specified |
Table 3: Preclinical Pharmacokinetic Parameters of Senaparib.[8]
Preclinical Safety and Toxicology
Preclinical data suggest that Senaparib has a wide therapeutic window and a favorable safety profile, which has been corroborated in early clinical studies.[1][7] The combination of Senaparib and temozolomide in preclinical animal models demonstrated significant synergistic anti-tumor activity without additive toxicity.[9][10]
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines : NCI-H209 human small cell lung cancer cells.
-
Treatment : Cells were treated with Senaparib alone, temozolomide alone, or a combination of both.
-
Assay : Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis : IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model : Athymic nude mice.
-
Tumor Implantation : NCI-H209 cells were subcutaneously implanted into the flanks of the mice.
-
Treatment Groups :
-
Vehicle control
-
Senaparib (e.g., 10 mg/kg, orally, QD)
-
Temozolomide (e.g., 3 mg/kg, orally, QD)
-
Senaparib + Temozolomide (e.g., 5 or 10 mg/kg + 3 mg/kg, orally, QD)
-
-
Study Duration : Treatment was administered for a specified period (e.g., 3 weeks).[4]
-
Endpoints : Tumor volume was measured regularly, and tumor growth inhibition (TGI) was calculated at the end of the study. Body weight was monitored as an indicator of toxicity.
Conclusion
This compound is a potent PARP1/2 inhibitor with a dual mechanism of action that leads to synthetic lethality in HR-deficient tumors. Its robust preclinical anti-tumor activity, both as a monotherapy and in combination with DNA-damaging agents like temozolomide, along with a favorable pharmacokinetic and safety profile, underscores its potential as a significant therapeutic agent in oncology. The data summarized in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the ongoing evaluation and clinical application of Senaparib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Senaparib used for? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. IMPACT announced PARP inhibitor Senaparib in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]
- 10. FDA Granted Orphan Drug Designation to IMP4297+TMZ for SCLC [impacttherapeutics.com]
An In-depth Technical Guide to the Discovery and Synthesis of Senaparib Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Senaparib (formerly IMP4297) is a potent, orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) polymerase enzymes 1 and 2 (PARP1/2). Developed by IMPACT Therapeutics, it represents a significant advancement in the treatment of cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those harboring BRCA1 or BRCA2 mutations. The therapeutic efficacy of Senaparib is rooted in the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair becomes selectively cytotoxic to tumor cells that lack a functional homologous recombination (HR) repair pathway. This guide provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, and the preclinical and clinical development of Senaparib hydrochloride.
Discovery and Lead Optimization
The discovery of Senaparib stemmed from a targeted drug design program aimed at identifying novel, potent PARP inhibitors with a favorable therapeutic window.[1] Researchers utilized a combination of pharmacophore modeling and scaffold hopping techniques to explore structurally diverse molecules for their inhibitory activity against PARP1 and PARP2 enzymes.[1]
This discovery process led to the identification of a novel series of l-(arylmethyl)quinazoline-2,4(1H,3H)-dione compounds.[1] Through multiple rounds of structure-activity relationship (SAR) studies and lead optimization, Senaparib (IMP4297) was identified as the clinical candidate, demonstrating high potency, selectivity, and desirable pharmacological properties.[1] Its distinctive molecular structure was designed to ensure exceptional target selectivity and a wide safety margin.[2]
Chemical Synthesis of Senaparib
The chemical synthesis of Senaparib involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient, 5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione. An improved and scalable manufacturing process has been developed to facilitate its production.
The core synthesis strategy involves the condensation of a key carboxylic acid intermediate (Formula II) with 2-(piperazin-1-yl)pyrimidine (Formula A). The process is outlined below.
Experimental Protocol: Synthesis
Disclaimer: This is a representative protocol based on patent literature and may require optimization. It is intended for informational purposes for a professional audience.
Step 1: Hydrolysis of the Methyl Ester Precursor (III to II)
-
To a reaction vessel, add sodium hydroxide (B78521) (NaOH) and water, and stir until the solid is fully dissolved.
-
Add methanol (B129727) (MeOH) followed by the starting material, 5-fluoro-1-(4-fluoro-3-methoxycarbonylbenzyl)quinazoline-2,4(1H,3H)-dione (Intermediate III).
-
Heat the mixture to 40-50°C and maintain stirring for 24-30 hours.
-
Monitor the reaction progress via High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1.0%).
-
Upon completion, proceed with workup and purification to isolate the carboxylic acid intermediate (Intermediate II).
Step 2: Condensation to form Senaparib (II to I)
-
In an appropriate organic solvent, combine the carboxylic acid intermediate (II) and 2-(piperazin-1-yl)pyrimidine (Reagent A).
-
Add an organic base and a suitable condensation agent (e.g., HATU).
-
Stir the reaction at ambient or elevated temperature until completion, as monitored by HPLC.
-
Following the reaction, perform an aqueous workup, extraction, and purification (e.g., crystallization or column chromatography) to yield the final product, Senaparib.
-
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Senaparib's anticancer activity is derived from its potent inhibition of PARP1 and PARP2, enzymes central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3]
-
Inhibition of Catalytic Activity : Senaparib binds to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) (PAR) chains in response to DNA damage.[3]
-
PARP Trapping : Beyond catalytic inhibition, Senaparib "traps" the PARP enzyme on the DNA at the site of the break.[4] This trapped PARP-DNA complex is a significant physical lesion that stalls DNA replication forks, leading to the formation of highly cytotoxic double-strand breaks (DSBs).[1]
-
Synthetic Lethality : In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired.[4] The accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[2] This selective killing of HR-deficient cancer cells is known as synthetic lethality.
Preclinical and Clinical Data
Preclinical Pharmacology
Senaparib has demonstrated high potency in both biochemical and cellular assays, along with significant anti-tumor activity in in vivo models.[4]
Table 1: In Vitro Potency of Senaparib
| Assay Type | Target | IC₅₀ (nmol/L) | Comparator (Olaparib) IC₅₀ (nmol/L) |
|---|
| Enzymatic Assay | PARP1 | 0.48 | 0.86 |
Data sourced from Molecular Cancer Therapeutics.[1]
In xenograft models using tumors with BRCA1/2 mutations, Senaparib showed potent, dose-dependent anti-tumor efficacy.[4] Preclinical data indicated a wide therapeutic window with an effective single-agent dose ranging from 2.5-21 mg/kg administered once daily in a BRCA1-mutated breast cancer xenograft model.[5]
Clinical Development and Efficacy
Senaparib has undergone extensive clinical evaluation, culminating in a pivotal Phase III trial.
Table 2: Summary of Phase I Clinical Trial Data (NCT03508011)
| Parameter | Result |
|---|---|
| Population | Chinese patients with advanced solid tumors (n=57) |
| Dose-Limiting Toxicities (DLTs) | None observed up to 120 mg QD |
| Recommended Phase 2 Dose (RP2D) | 100 mg once daily (QD) |
| Most Common Adverse Events | Anemia (80.9%), decreased white blood cell count (43.9%) |
| Objective Response Rate (ORR) | 22.7% (overall) |
| ORR in BRCA1/2 carriers | 26.9% |
Data sourced from a Phase I trial in Chinese patients.[6]
The landmark FLAMES study (NCT04169997) , a randomized, double-blind, placebo-controlled Phase III trial, evaluated Senaparib as a first-line maintenance treatment for patients with newly diagnosed advanced ovarian cancer.[7][8]
Table 3: Efficacy Results from the Phase III FLAMES Study
| Endpoint | Patient Population | Senaparib | Placebo | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|---|
| Median PFS (BICR) | All-comers (n=404) | Not Reached | 13.6 months | 0.43 (0.32-0.58) | < 0.0001 |
| Median PFS (BICR) | BRCA-mutant | Not Reached | 15.6 months | 0.43 (0.24–0.76) | 0.0026 |
| Median PFS (BICR) | BRCA wild-type | Not Reached | 12.9 months | 0.43 (0.30–0.61) | < 0.0001 |
PFS: Progression-Free Survival; BICR: Blinded Independent Central Review. Data presented at ESMO 2023 and published in Nature Medicine.[7][8][9]
The results demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients receiving Senaparib, regardless of their BRCA mutation status.[9][10] The safety profile was tolerable and manageable.[7] Based on these results, a New Drug Application for Senaparib was accepted by the China National Medical Products Administration (NMPA).[7]
Key Experimental Protocols
The following sections describe representative protocols for assays crucial to the characterization of a PARP inhibitor like Senaparib.
Protocol: PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the consumption of NAD+, a PARP substrate, to determine enzymatic activity.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂), recombinant human PARP1 enzyme, sheared DNA substrate (to activate the enzyme), and β-NAD+. Prepare serial dilutions of Senaparib.
-
Reaction Setup : In a 384-well plate, add assay buffer, the PARP1 enzyme, and the DNA substrate to each well.
-
Inhibitor Addition : Add diluted Senaparib or vehicle control (DMSO) to the respective wells and incubate for 30 minutes to allow for inhibitor binding.
-
Initiate Reaction : Add β-NAD+ to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Develop Signal : Add a developing reagent that converts the remaining NAD+ into a highly fluorescent product.
-
Detection : Read the fluorescence intensity on a plate reader. A lower signal indicates higher PARP1 activity (more NAD+ consumed) and thus weaker inhibition.
-
Data Analysis : Calculate the percent inhibition relative to controls and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
Protocol: Cell Viability Assay (MTS/MTT)
This assay determines the cytotoxic effect of Senaparib on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., BRCA-mutant MDA-MB-436 or BRCA-proficient cell lines) into a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment : Remove the medium and add fresh medium containing serial dilutions of Senaparib or a vehicle control.
-
Incubation : Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition : Add MTS or MTT reagent to each well and incubate for 1-4 hours. Live cells metabolize the reagent into a colored formazan (B1609692) product.
-
Detection : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis : Normalize absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value, which represents the concentration of Senaparib required to inhibit cell growth by 50%.
Protocol: In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of Senaparib's anti-tumor efficacy in an animal model.
-
Model Establishment : Subcutaneously inject human cancer cells (e.g., BRCA1-mutated MDA-MB-436) mixed with Matrigel® into the flank of 6-8 week old female immunodeficient mice.
-
Tumor Growth Monitoring : Allow tumors to grow to a predetermined average size (e.g., 100-150 mm³), measuring volume with calipers 2-3 times per week. The formula Volume = (Length x Width²) / 2 is commonly used.
-
Randomization and Dosing : Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, Senaparib 10 mg/kg, Senaparib 25 mg/kg).
-
Treatment Administration : Administer Senaparib or vehicle control daily via oral gavage for the duration of the study (e.g., 21-28 days).
-
Data Collection : Monitor tumor volume, animal body weight (as an indicator of toxicity), and overall health throughout the study.
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissue can be collected for further pharmacodynamic analysis (e.g., histology, western blotting). Efficacy is determined by comparing the tumor growth in treated groups to the vehicle control group (Tumor Growth Inhibition %).
Disclaimer: This document is intended for a scientific and professional audience and is a synthesis of publicly available research and patent literature. The experimental protocols are representative and may require optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. US10562889B2 - Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones - Google Patents [patents.google.com]
- 7. PARP assay [assay-protocol.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Senaparib Hydrochloride in Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senaparib (B1652199) hydrochloride (IMP4297) is a potent, orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. It leverages the principle of synthetic lethality to selectively induce cytotoxicity in cancer cells with deficiencies in homologous recombination (HR), a critical DNA double-strand break repair pathway. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical efficacy, and experimental methodologies related to senaparib's role in synthetic lethality.
Introduction to Synthetic Lethality and PARP Inhibition
Synthetic lethality is a genetic concept where the co-occurrence of two genetic events results in cell death, while a single event alone is viable.[1][2][3] In oncology, this provides a therapeutic window to target tumor cells with specific genetic alterations, such as mutations in the BRCA1 and BRCA2 genes, which are key components of the HR pathway.[3][4]
PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork, are converted into more cytotoxic double-strand breaks (DSBs).[7][8] In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and subsequent cell death.[9] This selective killing of HR-deficient cancer cells by PARP inhibitors is a prime example of synthetic lethality in clinical practice.[7][8]
Senaparib Hydrochloride: Mechanism of Action
Senaparib is a potent inhibitor of both PARP1 and PARP2.[7][8] Its mechanism of action extends beyond simple catalytic inhibition. A key feature of its efficacy is the "trapping" of PARP enzymes on DNA at the site of damage.[7][10] This PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and transcription, leading to stalled replication forks and the formation of DSBs.[7][10] In HR-deficient cells, the inability to repair these DSBs results in synthetic lethality.[7]
Quantitative Preclinical Data
Senaparib has demonstrated potent and selective activity in preclinical models, particularly in cancer cell lines with underlying DNA repair defects.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of senaparib has been evaluated in a panel of human cancer cell lines. The data highlights its increased potency in cell lines with BRCA1/2 mutations.
| Cell Line | Cancer Type | BRCA1/2 Status | Senaparib IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.1 | [1] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 1.3 | [1] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | >10,000 | [1] |
| PC-3 | Prostate Cancer | BRCA wild-type | >10,000 | [1] |
| OVCAR-3 | Ovarian Cancer | BRCA wild-type | >10,000 | [1] |
Table 1: In Vitro Cytotoxicity of Senaparib in Human Cancer Cell Lines.
In Vivo Efficacy in Xenograft Models
Senaparib has shown significant anti-tumor activity in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
| Xenograft Model | Cancer Type | Treatment and Dose | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-436 (CDX) | Breast Cancer (BRCA1 mutant) | Senaparib 2.5 mg/kg, PO, QD | 71.4% | [10] |
| MDA-MB-436 (CDX) | Breast Cancer (BRCA1 mutant) | Senaparib 5 mg/kg, PO, QD | 96.4% | [10] |
| MDA-MB-436 (CDX) | Breast Cancer (BRCA1 mutant) | Senaparib 10 mg/kg, PO, QD | 104.3% (tumor regression) | [10] |
| BR-05-0028 (PDX) | Breast Cancer (BRCA1 mutant) | Senaparib 5 mg/kg, PO, QD | 55.32% | [7] |
| BR-05-0028 (PDX) | Breast Cancer (BRCA1 mutant) | Senaparib 10 mg/kg, PO, QD | 75.89% | [7] |
| BR-05-0028 (PDX) | Breast Cancer (BRCA1 mutant) | Senaparib 20 mg/kg, PO, QD | 77.96% | [7] |
Table 2: In Vivo Efficacy of Senaparib in Xenograft Models.
Combination Therapy with Temozolomide (B1682018)
Preclinical studies have shown a synergistic anti-tumor effect when combining senaparib with the alkylating agent temozolomide (TMZ).[2][11][12] TMZ induces DNA damage that is typically repaired by PARP-mediated pathways.[11] Senaparib enhances the efficacy of TMZ by preventing this repair, leading to increased cytotoxicity.[11][12] This combination has shown significant synergistic activity in small cell lung cancer (SCLC) models without a corresponding increase in toxicity.[2][12]
Clinical Efficacy: The FLAMES Study
The FLAMES study (NCT04169997) is a pivotal Phase 3, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of senaparib as a first-line maintenance therapy for patients with newly diagnosed advanced ovarian cancer who had responded to platinum-based chemotherapy.[7][8][13]
Study Design
Efficacy Results
Senaparib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo.[14][15]
| Patient Population | Senaparib Median PFS | Placebo Median PFS | Hazard Ratio (95% CI) | P-value | Reference |
| Overall Population | Not Reached | 13.6 months | 0.43 (0.32-0.58) | < 0.0001 | [14][15] |
| BRCA-mutated | Not Reached | 15.6 months | 0.43 (0.24-0.76) | 0.0026 | [14][15] |
| BRCA non-mutated | Not Reached | 12.9 months | 0.43 (0.30-0.61) | < 0.0001 | [14][15] |
| HRD-positive | Benefit observed | - | - | - | [13] |
| HRD-negative | Benefit observed | - | - | - | [13] |
Table 3: Progression-Free Survival in the FLAMES Study. (Note: Specific HR and p-value for HRD subgroups were not available in the provided search results).
Experimental Protocols
In Vitro Cell Viability Assay (MTT-based)
This protocol is based on the methodology described for senaparib evaluation.[1]
-
Cell Seeding: Plate exponentially growing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of senaparib in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
PARP Trapping Assay
This protocol is adapted from the methodology described for senaparib.[1]
-
Cell Culture and Treatment: Culture DU-145 cells in 10 cm dishes until they reach 80-90% confluency. Treat the cells with varying concentrations of senaparib (or a comparator like olaparib) in the presence of 0.01% methyl methanesulfonate (B1217627) (MMS) for 4 hours to induce DNA damage.
-
Cell Fractionation: Isolate the nuclear and chromatin-bound protein fractions using a subcellular protein fractionation kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
-
Data Analysis: Quantify the band intensities to determine the amount of PARP1 trapped on the chromatin at different senaparib concentrations.
In Vivo Xenograft Study
This protocol is a generalized representation based on the description of senaparib studies.[10][16]
-
Cell Culture: Culture MDA-MB-436 human breast cancer cells in the recommended medium.
-
Animal Model: Use female BALB/c nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-436 cells in a mixture with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer senaparib orally at the desired doses (e.g., 2.5, 5, 10 mg/kg) daily. The control group receives the vehicle.
-
Efficacy Endpoints:
-
Monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement.
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage.
-
-
Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity.
Conclusion
This compound is a promising PARP inhibitor that effectively exploits the concept of synthetic lethality to target HR-deficient cancers. Its potent dual mechanism of catalytic inhibition and PARP trapping translates to significant preclinical and clinical activity. The robust improvement in progression-free survival observed in the FLAMES study, particularly in a biomarker-unselected population, underscores its potential as a valuable therapeutic option for patients with advanced ovarian cancer. Ongoing and future studies will further delineate its role in other solid tumors, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sophiagenetics.com [sophiagenetics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sketchviz.com [sketchviz.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. Molecular Subgroups of HRD Positive Ovarian Cancer and Their Prognostic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Homologous Recombination (HR) Screening Shows the Majority of BRCA1/2-Mutant Breast and Ovarian Cancer Cell Lines Are HR-Proficient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
In Vitro Potency and Selectivity of Senaparib Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senaparib (IMP4297) is a novel and potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1] By targeting the PARP-mediated repair pathway, Senaparib induces synthetic lethality in cancer cells with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations.[2] This technical guide provides an in-depth overview of the in vitro potency and selectivity profile of Senaparib hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
In Vitro Enzymatic and Cellular Potency
Senaparib demonstrates high potency against PARP1 and PARP2 enzymes and exhibits significant cytotoxicity in cancer cell lines, particularly those with BRCA mutations.
Enzymatic Inhibition
In biochemical assays, Senaparib potently inhibits the enzymatic activity of PARP1, showing superior or comparable potency to other well-known PARP inhibitors like Olaparib.[3] The inhibitory activity against PARP1 and PARP2 establishes its dual-targeting mechanism.[2]
Table 1: Enzymatic Inhibition of PARP by Senaparib
| Enzyme | IC50 (nmol/L) | Comparator (Olaparib) IC50 (nmol/L) | Source |
|---|---|---|---|
| PARP1 | 0.48 | 0.86 | [3] |
| PARP2 | 1.6 | Not Reported |[4] |
Cellular Activity and Cytotoxicity
Senaparib shows potent cytotoxic effects across a variety of tumor cell lines, with exceptional activity in cells deficient in BRCA1 or BRCA2.[3] This selectivity for BRCA-mutated cells is a hallmark of effective PARP inhibitors. In an isogenic pair of DLD-1 cells, Senaparib was 88-fold more selective for BRCA2 knockout cells compared to wild-type cells.[3] Furthermore, it demonstrated potent inhibition of PARylation in BRCA1 mutant MDA-MB-436 cells with an IC50 of 0.74 nmol/L.[3]
Table 2: In Vitro Cytotoxicity (IC50) of Senaparib in Human Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nmol/L) | Notes | Source |
|---|---|---|---|---|---|
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.1 | - | [3] |
| DLD-1 | Colorectal Cancer | BRCA2 knockout | 1.8 | - | [3] |
| DLD-1 | Colorectal Cancer | BRCA2 wild type | 157.9 | - | [3] |
| NCI-H209 | Small Cell Lung Cancer | Not Specified | 160.8 | Monotherapy | [3] |
| NCI-H209 | Small Cell Lung Cancer | Not Specified | 8.97 | In combination with 50 µmol/L temozolomide (B1682018) |[3] |
In Vitro Selectivity Profile
A critical aspect of drug development is ensuring high selectivity for the intended target to minimize off-target effects and potential toxicity. Senaparib has been profiled for off-target activity and demonstrates a high degree of selectivity.
At a concentration of 10 μmol/L, Senaparib was evaluated against a panel of 29 receptors and ion channels (Eurofins' Hit Profiling Screen) and 42 enzymes (Adverse Reaction Enzymes panel).[3] The results showed that Senaparib did not exert significant inhibitory or enhancive effects on these off-targets, indicating a clean selectivity profile and a potentially wide therapeutic window.[3][5][6][7]
Caption: Senaparib's selectivity profile.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to determine the in vitro potency of Senaparib.
Biochemical (PARP1 Enzymatic) Assay
The enzymatic activity of Senaparib against PARP1 was determined using a chemiluminescent assay.[3]
-
Assay Kit: PARP1 Chemiluminescent Assay Kit (BPS Bioscience, #80551).[3]
-
Plate Format: 384-well plate.
-
Procedure:
-
Compound Preparation: Test compounds, including Senaparib, were serially diluted to a 5x final concentration using 1x PARP reaction buffer.
-
Plate Loading: 2.5 μL of the diluted compound solutions were added to the appropriate wells of the plate, which was pre-coated with a histone mixture.
-
Enzyme Addition: 5 μL of recombinant PARP1 enzyme (at a concentration of 0.14 ng/μL) was added to each well.
-
Substrate Addition: 5 μL of a biotinylated substrate mixture was subsequently added to each well to initiate the reaction.
-
Incubation: The reaction mixture was incubated for 60 minutes at room temperature.
-
Detection: The assay was developed and read following the manufacturer's protocol to measure PARP1 activity via a chemiluminescent signal.
-
Caption: Workflow for PARP1 enzymatic assay.
Cell Viability Assays
The cytotoxic effects of Senaparib on various cancer cell lines were evaluated using MTT-based and CCK-8-based assays.[3]
-
General Protocol (MTT-based):
-
Cell Seeding: Exponentially growing cells were seeded in 96-well cell-culture plates.
-
Compound Treatment: Cells were exposed to serially diluted concentrations of Senaparib for 6 days. The final concentration of DMSO was maintained at 0.5%.[3]
-
MTT Addition: After the incubation period, an MTT-based cell viability reagent (e.g., Sigma, #M2128) was added to each well.[3]
-
Incubation: Plates were incubated to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.
-
Solubilization: A solubilization solution was added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was read on a plate reader to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using software such as GraphPad Prism.[3]
-
-
Combination Study Protocol (CCK-8-based):
Caption: General workflow for cell viability assays.
Mechanism of Action: PARP Inhibition
PARP enzymes are central to the Base Excision Repair (BER) pathway, which resolves single-strand DNA breaks. When PARP is inhibited by Senaparib, these breaks are not repaired. During DNA replication, an unrepaired single-strand break leads to the collapse of the replication fork, creating a more severe double-strand break. In healthy cells, these double-strand breaks can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with HRD (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired efficiently, leading to genomic instability and ultimately, apoptotic cell death—a concept known as synthetic lethality.[1]
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. IMPACT Announces Presentation of the Preliminary Clinical Data for Senaparib in BRCA1/2 Mutated Recurrent Platinum Sensitive Ovarian Cancer and ATR Inhibitor IMP9064 Monotherapy Dose Escalation of FIH Study at the ESMO 2023 [impacttherapeutics.com]
- 6. IMPACT Therapeutics Presented the Clinical Data for Senaparib as First-line Maintenance Therapy in Advanced Ovarian Cancer Patients at IGCS Annual Global Meeting 2023 as a Plenary oral Presentation [impacttherapeutics.com]
- 7. IMPACT Therapeutics Presented Pivotal Phase 3 Clinical Data for Senaparib as First-line Maintenance Therapy in Advanced Ovarian Cancer Patients at ESMO Congress 2023 as a Proffered Late-Breaking Paper Presentation [impacttherapeutics.com]
Senaparib Hydrochloride: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senaparib hydrochloride (IMP4297) is a potent, orally available, small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. It has demonstrated significant antitumor activity in preclinical and clinical settings, particularly in cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for pivotal preclinical assays are also presented to facilitate further research and development.
Molecular Structure and Chemical Properties
This compound is a synthetic organic compound with a novel chemical structure.[1] Its systematic IUPAC name is 5-fluoro-1-((4-fluoro-3-((4-(pyrimidin-2-yl)piperazin-1-yl)carbonyl)phenyl)methyl)quinazoline-2,4(1H,3H)-dione hydrochloride.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₁ClF₂N₆O₃ | MedKoo |
| Molecular Weight | 514.92 g/mol | MedKoo |
| CAS Number | 1401683-39-3 | MedKoo |
| Appearance | Solid | MedChemExpress |
| Synonyms | IMP4297, JS109 | MedChemExpress |
| Storage (Solid) | Powder: -20°C for 3 years | TargetMol |
| Storage (In Solvent) | -80°C for 1 year | TargetMol |
Table 2: Solubility of Senaparib
| Solvent System | Solubility | Remarks | Reference |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.35 mM) | Suspended solution; requires sonication. Suitable for oral and intraperitoneal injection. | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.35 mM) | Clear solution. | [2] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Senaparib's primary mechanism of action is the inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] By inhibiting PARP, Senaparib leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The inability to repair these DSBs leads to genomic instability and ultimately, cell death. This selective killing of cancer cells with deficient DNA repair mechanisms is a concept known as "synthetic lethality."[3]
Beyond catalytic inhibition, Senaparib also "traps" PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is a physical impediment to DNA replication and transcription, further contributing to its cytotoxicity.[1]
Preclinical and Clinical Data
In Vitro Potency and Cytotoxicity
Senaparib has demonstrated high potency in enzymatic and cell-based assays.
Table 3: In Vitro Activity of Senaparib
| Assay | Target/Cell Line | IC₅₀ (nmol/L) | Reference |
| PARP1 Enzymatic Inhibition | PARP1 | 0.48 | [1] |
| Cell Viability | MDA-MB-436 (BRCA1 mutant) | 1.1 | [1] |
| DLD-1 (BRCA2 wild-type) | >10,000 | [1] | |
| DLD-1 (BRCA2 -/-) | 1.3 | [1] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using human tumor xenograft models in mice have shown significant antitumor activity of Senaparib.
Table 4: In Vivo Efficacy of Senaparib in MDA-MB-436 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Senaparib 2.5 mg/kg | Oral, once daily for 3 weeks | 71.4 | [1] |
| Senaparib 5 mg/kg | Oral, once daily for 3 weeks | 96.4 | [1] |
| Senaparib 10 mg/kg | Oral, once daily for 3 weeks | 104.3 | [1] |
| Senaparib 5 mg/kg | Oral, once daily (5 days on/2 days off) for 5 weeks | 101.2 | [1] |
| Senaparib 10 mg/kg | Oral, once daily (5 days on/2 days off) for 5 weeks | 102.6 | [1] |
| Senaparib 20 mg/kg | Oral, once daily (5 days on/2 days off) for 5 weeks | 102.7 | [1] |
| Olaparib 100 mg/kg | Oral, once daily (5 days on/2 days off) for 5 weeks | 99.0 | [1] |
Clinical Pharmacokinetics
A Phase I study in Chinese patients with advanced solid tumors established a recommended Phase II dose (RP2D) of 100 mg once daily.[4] The study showed that Senaparib exposure increased proportionally with doses from 2 mg to 80 mg, with absorption saturation occurring at doses between 80 mg and 120 mg.[4] Minimal accumulation was observed after repeated once-daily administration.[4]
A food-effect study in healthy Chinese subjects demonstrated that a high-fat meal slowed the rate of Senaparib absorption by approximately 3 hours and reduced the maximum concentration by about 24%.[5] However, the total exposure (AUC) was increased by approximately 24-28%.[5] These effects were not considered clinically meaningful, allowing Senaparib to be administered with or without food.[5]
Experimental Protocols
PARP1 Trapping Assay
This assay evaluates the ability of Senaparib to trap PARP1 on chromatin.
Methodology:
-
Cell Culture: DU-145 prostate cancer cells are cultured to an exponential growth phase.
-
Treatment: Cells are treated with varying concentrations of Senaparib (e.g., 10 nmol/L to 10 µmol/L) or a comparator such as Olaparib, in the presence of 0.01% methyl methanesulfonate (B1217627) (MMS) for 4 hours to induce DNA damage.[1]
-
Fractionation: Following treatment, the nuclear chromosomal fraction is extracted from the cells.
-
Western Blotting: The extracted proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for PARP1 to detect the amount of PARP1 bound to the chromatin. A primary antibody against histone H3 is used as a loading control for normalization.[1]
-
Analysis: The signal intensity of the protein bands is quantified using densitometry software (e.g., ImageJ) to determine the relative amount of trapped PARP1 at each drug concentration.[1]
Cell Viability Assay
This assay determines the cytotoxic effect of Senaparib on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-436, DLD-1) are seeded into 96-well plates and allowed to attach and enter an exponential growth phase.
-
Compound Treatment: Cells are treated with a serial dilution of Senaparib for an extended period, typically 6 days, to account for the cell cycle-dependent effects of PARP inhibitors. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (e.g., 0.5%).[1]
-
Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). This assay measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the antitumor efficacy of Senaparib in a mouse xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells with a BRCA1 mutation, such as MDA-MB-436, are inoculated subcutaneously into the mice.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups.
-
Drug Administration: Senaparib is administered orally at various doses (e.g., 2.5, 5, 10, 20 mg/kg) according to a defined schedule (e.g., once daily for 3 weeks, or 5 days on/2 days off for 5 weeks).[1] A vehicle control group and a positive control group (e.g., Olaparib) are included.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.
Conclusion
This compound is a highly potent PARP1/2 inhibitor with a well-defined mechanism of action rooted in the principle of synthetic lethality. Its strong preclinical in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, has translated into promising clinical efficacy. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of Senaparib and the development of next-generation PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Food on the Pharmacokinetics of Senaparib (IMP4297) in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Senaparib hydrochloride
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Senaparib (B1652199) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib hydrochloride (also known as IMP4297 and JS109) is a potent, orally active, and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2] Developed by IMPACT Therapeutics, it has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in cancers with defects in DNA repair mechanisms.[3][4] On January 16, 2025, Senaparib received market approval from China's National Medical Products Administration (NMPA) as a first-line maintenance therapy for advanced ovarian cancer.[3][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data and experimental protocols for drug development professionals.
Pharmacodynamics: Mechanism of Action
Senaparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[6] During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[6] The inability of HRR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1][7]
Preclinical studies have shown that Senaparib is a potent PARP-1 and PARP-2 inhibitor, estimated to be approximately 20 times more potent than olaparib (B1684210) in vivo.[4][8] It also demonstrates a higher potency for inducing PARP-1 trapping on DNA compared to olaparib, which further contributes to its cytotoxic effects.[4]
Pharmacokinetics
The pharmacokinetic profile of Senaparib has been evaluated in several Phase I clinical trials in healthy volunteers and patients with advanced solid tumors.
Absorption
Senaparib is an orally administered drug.[2] A study in healthy Chinese subjects found that food has a modest but not clinically meaningful effect on its absorption.[9] A high-fat meal delayed the time to maximum concentration (Tmax) by approximately 3 hours and reduced the maximum plasma concentration (Cmax) by about 24%.[9] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), increased by approximately 24-28%.[9] These findings suggest that Senaparib can be taken with or without food.[9][10]
In a Phase I study involving Chinese patients with advanced solid tumors, Senaparib exposure increased proportionally with doses from 2 mg to 80 mg.[11] However, absorption appeared to become saturated at doses between 80 mg and 120 mg.[11][12]
Distribution
Specific details on the volume of distribution and protein binding of Senaparib are not extensively published in the provided search results. As a small molecule inhibitor, it is expected to distribute into tissues.
Metabolism
Senaparib is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[13] Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter Senaparib's plasma concentrations.[13]
Excretion
The accumulation of Senaparib after repeated once-daily (QD) administration is minimal, with an accumulation ratio ranging from 1.1 to 1.5.[11] The half-life of Senaparib allows for once-daily dosing.[14]
Drug-Drug Interactions
A drug-drug interaction study in healthy male volunteers demonstrated the significant impact of CYP3A4 modulators on Senaparib's pharmacokinetics.[13]
-
Strong CYP3A4 Inhibitor (Itraconazole): Co-administration with itraconazole (B105839) (200 mg) increased Senaparib's Cmax by approximately 79% and its AUC by about 2.8-fold.[13]
-
Strong CYP3A4 Inducer (Rifampicin): Co-administration with rifampicin (B610482) (600 mg) decreased Senaparib's Cmax by approximately 59% and its AUC by about 83%.[13]
Given these interactions, concomitant use of Senaparib with strong CYP3A4 inhibitors or inducers should be avoided.[13]
Pharmacokinetic Data Summary
| Parameter | Value | Condition | Study Population |
| Tmax (Time to Max. Concentration) | Delayed by ~3 hours | With high-fat meal | Healthy Chinese Subjects[9] |
| Cmax (Max. Concentration) | Decreased by ~24% | With high-fat meal | Healthy Chinese Subjects[9] |
| AUC (Total Exposure) | Increased by ~24-28% | With high-fat meal | Healthy Chinese Subjects[9] |
| Accumulation Ratio (Repeated QD Dosing) | 1.1 - 1.5 | Doses from 2-120 mg | Chinese Patients with Advanced Solid Tumors[11] |
| Cmax Change with Itraconazole | Increased by ~79% | Co-administered with 200 mg Itraconazole | Healthy Male Volunteers[13] |
| AUC Change with Itraconazole | Increased by ~2.8-fold | Co-administered with 200 mg Itraconazole | Healthy Male Volunteers[13] |
| Cmax Change with Rifampicin | Decreased by ~59% | Co-administered with 600 mg Rifampicin | Healthy Male Volunteers[13] |
| AUC Change with Rifampicin | Decreased by ~83% | Co-administered with 600 mg Rifampicin | Healthy Male Volunteers[13] |
Clinical Efficacy and Safety
The clinical development of Senaparib has primarily focused on its use as a maintenance therapy in advanced ovarian cancer. The pivotal Phase III FLAMES trial has provided robust evidence of its efficacy and safety.[15]
FLAMES Phase III Trial
The FLAMES study was a randomized, double-blind, placebo-controlled trial that evaluated Senaparib as a first-line maintenance therapy for patients with newly diagnosed advanced ovarian cancer who had responded to platinum-based chemotherapy.[16] Patients were randomized 2:1 to receive either 100 mg of Senaparib or a placebo orally once daily.[16] The primary endpoint was progression-free survival (PFS).[15]
Efficacy Results:
At a median follow-up of 22 months, Senaparib demonstrated a statistically significant improvement in PFS compared to placebo, reducing the risk of disease progression or death by 57%.[5] This benefit was observed across all patient subgroups, irrespective of their BRCA mutation or homologous recombination deficiency (HRD) status.[15][16]
| Patient Subgroup | Median PFS (Senaparib) | Median PFS (Placebo) | Hazard Ratio (HR) | p-value |
| Overall Population | Not Reached | 13.6 months | 0.43 | < 0.0001[17] |
| BRCA-mutant (BRCAm) | Not Reached | 15.6 months | 0.43 | 0.0026[17] |
| BRCA-negative | Not Reached | 12.9 months | 0.43 | < 0.0001[5] |
Safety and Tolerability:
Senaparib was generally well-tolerated in the FLAMES trial.[17] The most common treatment-emergent adverse events (TEAEs) were hematological.
| Adverse Event Profile | Senaparib (n=271) | Placebo (n=133) |
| Grade ≥3 TEAEs | 66%[16] | 20.3%[5] |
| Dose Reduction due to AEs | 63.3% | 6.0%[5] |
| Permanent Discontinuation due to AEs | 4.4% | N/A[3] |
The most common senaparib-related adverse events reported in a Phase I study were anemia (80.9%), decreased white blood cell count (43.9%), decreased platelet count (28.1%), and asthenia (26.3%).[11] Importantly, Senaparib has shown a more favorable non-hematological safety profile compared to other PARP inhibitors.[5][17]
Experimental Protocols
Phase I Dose-Escalation and Expansion Study (NCT03508011)
This first-in-human study in China evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Senaparib in patients with advanced solid tumors.[11]
-
Study Design: An open-label, dose-escalation and dose-expansion study.[11] The dose-escalation phase utilized a modified 3+3 design, with Senaparib doses ranging from 2 mg to 120 mg once daily, plus a 50 mg twice-daily cohort.[11][12]
-
Patient Population: Adults with advanced solid tumors who had failed at least one prior line of systemic therapy.[11]
-
Methodology: In the dose-escalation phase, patients received a single dose of Senaparib, followed by a 7-day washout period, and then continuous daily dosing in 21-day cycles.[12] Dose-limiting toxicities (DLTs) were assessed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[11] The RP2D was identified as 100 mg once daily.[11]
-
Endpoints: The primary objectives were to assess safety and tolerability and to determine the MTD and/or RP2D.[11] Secondary objectives included characterizing the pharmacokinetic profile and evaluating preliminary antitumor activity.[11]
Phase III FLAMES Study (NCT04169997)
This pivotal trial established Senaparib as a first-line maintenance therapy for advanced ovarian cancer.[16]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[18]
-
Patient Population: 404 female patients with newly diagnosed, FIGO stage III-IV, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had achieved a complete or partial response to first-line platinum-based chemotherapy.[5][16]
-
Methodology: Patients were randomized in a 2:1 ratio to receive either 100 mg of Senaparib orally once daily or a matching placebo for up to two years.[16]
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[17]
Conclusion
This compound is a potent, next-generation PARP1/2 inhibitor with a well-characterized mechanism of action rooted in the principle of synthetic lethality.[3] Its pharmacokinetic profile supports convenient once-daily oral dosing, though caution is advised with concomitant use of strong CYP3A4 modulators.[11][13] The pivotal FLAMES trial has firmly established its clinical efficacy and favorable safety profile as a first-line maintenance treatment for patients with advanced ovarian cancer, regardless of BRCA or HRD status.[5][15] These characteristics position Senaparib as a promising and valuable addition to the therapeutic arsenal (B13267) in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Senaparib: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. What is Senaparib used for? [synapse.patsnap.com]
- 7. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Food on the Pharmacokinetics of Senaparib (IMP4297) in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of a strong CYP3A4 inhibitor and inducer on the pharmacokinetics of senaparib (IMP4297) in healthy volunteers: A drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Phase 3 clinical trial data of Senaparib has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
- 16. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IMPACT Therapeutics Presented Pivotal Phase 3 Clinical Data for Senaparib as First-line Maintenance Therapy in Advanced Ovarian Cancer Patients at ESMO Congress 2023 as a Proffered Late-Breaking Paper Presentation [impacttherapeutics.com]
- 18. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer [impacttherapeutics.com]
Senaparib Hydrochloride: A Technical Guide to Target Engagement in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib hydrochloride (IMP4297) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, key enzymes in the DNA damage response (DDR) pathway.[1] By targeting PARP, Senaparib exploits the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] This technical guide provides an in-depth overview of Senaparib's target engagement in cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
Senaparib selectively binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).[3] In normal cells, alternative repair pathways can compensate for PARP inhibition. However, in cancer cells with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs), ultimately resulting in cell death.[2] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
A critical aspect of Senaparib's efficacy is its ability to "trap" PARP enzymes on DNA.[1] The binding of the inhibitor to the PARP enzyme prevents its dissociation from the DNA damage site, creating a physical obstruction that stalls replication forks and further contributes to the generation of DSBs.[1][4]
Quantitative Analysis of Target Engagement
The potency and selectivity of Senaparib have been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data on its target engagement and cytotoxic effects in different cancer cell lines.
Table 1: Enzymatic Inhibition of PARP1 by Senaparib
| Compound | Target | IC50 (nmol/L) |
| Senaparib | PARP1 | 0.48[1] |
| Olaparib | PARP1 | 0.86[1] |
Table 2: Cellular PARP1 and PARP2 Target Engagement by Senaparib
| Compound | Target | Apparent EC50 (nM) |
| Senaparib | PARP1 | 10.7 |
| Senaparib | PARP2 | 5.3 |
Table 3: Cytotoxicity of Senaparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nmol/L) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutation | 1.1[1] |
| DLD-1 BRCA2-/- | Colorectal Cancer | BRCA2 knockout | 1.8[1] |
| DLD-1 BRCA2+/+ | Colorectal Cancer | BRCA2 wild-type | 157.9[1] |
| NCI-H209 | Small Cell Lung Cancer | Not specified | 160.8[1] |
| NCI-H209 (with 50 µmol/L temozolomide) | Small Cell Lung Cancer | Not specified | 8.97[1] |
Signaling Pathways and Experimental Workflows
To visually represent the core concepts and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Senaparib-induced synthetic lethality.
Caption: Workflow for assessing target engagement using CETSA.
Caption: Workflow for detecting DNA double-strand breaks via γH2AX foci.
Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of Senaparib to inhibit the enzymatic activity of PARP1 and PARP2 in a biochemical setting.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., nicked DNA)
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
96-well white plates
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of Senaparib in assay buffer.
-
In a separate plate, mix the recombinant PARP enzyme, activated DNA, and the Senaparib dilutions.
-
Transfer the enzyme-inhibitor mixture to the histone-coated plate.
-
Add biotinylated NAD+ to initiate the PARylation reaction and incubate for a defined period (e.g., 30 minutes) at room temperature.[1]
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate thoroughly.
-
Add the chemiluminescent substrate and immediately measure the signal using a plate reader.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Senaparib concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Thermal cycler or heating block
-
Microcentrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting or AlphaScreen
Procedure:
-
Cell Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with the desired concentrations of Senaparib or DMSO for a specified time (e.g., 1 hour) at 37°C.[5]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[6][7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.[6]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample. Analyze the amount of soluble PARP1/2 in each sample using Western blotting or AlphaScreen.
-
Data Analysis: Quantify the band intensities (for Western blot) or signal (for AlphaScreen) for PARP1/2 at each temperature point. Normalize the values to the signal at the lowest temperature. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for Senaparib-treated samples compared to the vehicle control indicates target engagement.
PARP Trapping Assay
This assay measures the ability of Senaparib to trap PARP enzymes on DNA.
Materials:
-
DU-145 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
This compound
-
Olaparib (as a comparator)
-
Methyl methanesulfonate (B1217627) (MMS) to induce DNA damage
-
Subcellular protein fractionation kit for chromatin-bound proteins
-
Reagents for protein quantification (BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Culture DU-145 cells in 10 cm dishes.
-
Treat the cells with varying concentrations of Senaparib or Olaparib in the presence of 0.01% MMS for 4 hours to induce DNA damage and PARP recruitment.[1]
-
Wash the cells with PBS and harvest.
-
Isolate the chromatin-bound protein fraction using a subcellular protein fractionation kit according to the manufacturer's instructions.[1]
-
Determine the protein concentration of the chromatin-bound fractions.
-
Perform Western blot analysis on the fractions using an anti-PARP1 antibody to detect the amount of PARP1 trapped on the chromatin.
-
Analyze the band intensities to determine the dose-dependent increase in PARP1 trapping induced by Senaparib.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to detect the formation of DSBs, a downstream consequence of PARP inhibition in HR-deficient cells.
Materials:
-
Cancer cell line of interest cultured on coverslips or in imaging plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and allow them to adhere. Treat the cells with Senaparib for the desired time period (e.g., 24-48 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[8]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[8]
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.[9] Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[9]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci in Senaparib-treated cells indicates an increase in DSBs.
Cell Viability Assay
This assay measures the cytotoxic effect of Senaparib on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Senaparib for a specified period (e.g., 5-6 days).[1]
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent PARP1/2 inhibitor that demonstrates robust target engagement in cancer cell lines, leading to synthetic lethality in HR-deficient tumors. The quantitative data and detailed protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further characterize the preclinical and clinical potential of this promising therapeutic agent. The methodologies described herein are fundamental for assessing the efficacy of PARP inhibitors and understanding their mechanism of action at a cellular level.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Senaparib Hydrochloride: A Technical Overview of Early-Phase Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib hydrochloride (IMP4297) is a potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1] PARP enzymes are critical components of the DNA damage response (DDR) network, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[2] By inhibiting PARP, Senaparib disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are essential for Homologous Recombination (HR), the inhibition of PARP by Senaparib induces synthetic lethality, leading to selective cancer cell death.[2][4] This document provides a comprehensive technical guide on the early-phase clinical trial data for this compound, focusing on its safety, pharmacokinetics, and preliminary efficacy, along with detailed experimental protocols and visualizations of key biological pathways and experimental workflows.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Senaparib's therapeutic rationale is centered on the concept of synthetic lethality. In healthy cells, multiple DNA repair pathways function redundantly to maintain genomic integrity. However, many cancers harbor mutations in key DNA repair genes, rendering them dependent on a smaller subset of repair mechanisms for survival.
-
PARP and Base Excision Repair (BER): PARP1 and PARP2 are activated by DNA single-strand breaks. Upon activation, they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, a process called PARylation. This PARylation recruits other DNA repair proteins to the site of damage to facilitate the repair of the single-strand break via the BER pathway.[5]
-
BRCA and Homologous Recombination (HR): The BRCA1 and BRCA2 proteins are essential for the high-fidelity repair of DNA double-strand breaks through the homologous recombination pathway.[6] Mutations in BRCA1 or BRCA2 impair this repair mechanism, making cells more reliant on other pathways to repair DSBs.
-
Synthetic Lethality: By inhibiting PARP, Senaparib prevents the efficient repair of single-strand breaks. When the replication fork encounters an unrepaired single-strand break, it can collapse, leading to the formation of a double-strand break. In cells with functional HR (BRCA-proficient), these DSBs can be repaired. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), the accumulation of DSBs due to PARP inhibition cannot be effectively repaired, leading to genomic instability and ultimately, apoptosis (cell death).[7]
Early-Phase Clinical Trial Data
Phase 1 Study in Chinese Patients with Advanced Solid Tumors (NCT03508011)
A first-in-human, dose-escalation and expansion study was conducted in China to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Senaparib in patients with advanced solid tumors who had failed at least one line of prior systemic treatment.[6][8]
Data Presentation
Table 1: Safety Profile - Most Common Treatment-Related Adverse Events (TRAEs) [6][8]
| Adverse Event | Frequency (%) |
| Anemia | 80.9% |
| White Blood Cell Count Decreased | 43.9% |
| Platelet Count Decreased | 28.1% |
| Asthenia | 26.3% |
Note: No dose-limiting toxicities (DLTs) were observed across 10 dose groups (2-120 mg once daily [QD] and 50 mg twice daily).[6][8]
Table 2: Pharmacokinetic Parameters [6][8]
| Parameter | Observation |
| Dose Proportionality | Exposure increased dose-proportionately from 2-80 mg. |
| Absorption Saturation | Absorption became saturated at doses between 80-120 mg. |
| Accumulation Ratio | Minimal accumulation after repeated QD administration (1.1-1.5). |
Table 3: Preliminary Efficacy [6][8]
| Endpoint | Overall Population (n=44) | Patients with BRCA1/2 Mutations (n=26) |
| Objective Response Rate (ORR) | 22.7% (all partial responses) | 26.9% (all partial responses) |
| Disease Control Rate (DCR) | 63.6% | 73.1% |
The recommended Phase 2 dose (RP2D) for this study in China was identified as 100 mg once daily.[6]
Phase 1 Study in Australian Patients with Advanced Solid Tumors (NCT03507543)
A similar Phase 1 dose-escalation study was conducted in Australia.[9][10]
Data Presentation
Table 4: Safety Profile - Most Frequent Treatment-Related Adverse Event [9][10]
| Adverse Event | Frequency (%) |
| Nausea | 7.7% |
Note: The majority of treatment-emergent adverse events were Grade 1-2 (91%), and no dose-limiting toxicities were observed across 10 dose levels (2-150 mg).[9][10]
Table 5: Pharmacokinetic Parameters [9]
| Parameter | Observation |
| Absorption Saturation | 80-150 mg daily |
| Accumulation Index | 1.06-1.67 |
Table 6: Preliminary Efficacy (n=22) [9]
| Endpoint | Overall Population | BRCA Mutation-Positive Subgroup | Non-mutated Subgroup |
| Objective Response Rate (ORR) | 13.6% | 33.3% | 6.3% |
| Disease Control Rate (DCR) | 81.8% | - | - |
The recommended Phase 2 dose for Senaparib was determined to be 100 mg daily.[9][11]
Experimental Protocols
Phase 1 Clinical Trial Design: Modified 3+3 Dose Escalation
The early-phase trials of Senaparib utilized a modified 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[6]
Protocol:
-
Cohort Enrollment: A cohort of three patients is enrolled at a starting dose level.
-
Dose-Limiting Toxicity (DLT) Observation: Patients are monitored for a pre-defined period (e.g., the first cycle of treatment) for DLTs.[12]
-
Escalation/Expansion:
-
If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort.[12]
-
If 1 of 3 patients experiences a DLT, the cohort is expanded to six patients at the same dose level.[12]
-
If 1 of 6 patients experiences a DLT, the dose is escalated.
-
If ≥2 of 3 or ≥2 of 6 patients experience a DLT, the MTD is considered to have been exceeded, and the next lower dose level is declared the MTD.[3]
-
Pharmacokinetic (PK) Analysis
Protocol:
-
Sample Collection: Blood samples are collected from patients at pre-defined time points before and after drug administration.
-
Plasma Preparation: Blood samples are processed to separate plasma.
-
Drug Concentration Measurement: The concentration of Senaparib and its major metabolites in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: PK parameters, including Cmax (maximum concentration), AUC (area under the curve), and half-life, are calculated using non-compartmental analysis.[13]
Preclinical Efficacy Evaluation: Patient-Derived Xenograft (PDX) Models
Protocol:
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted into immunocompromised mice.[14]
-
Tumor Growth and Passaging: Once the tumors reach a specified size, they are excised and can be serially passaged into new cohorts of mice for expansion.[15]
-
Treatment: Mice with established tumors are randomized into treatment and control groups. The treatment group receives Senaparib at a specified dose and schedule.[11]
-
Efficacy Assessment: Tumor volume is measured regularly to assess the anti-tumor activity of Senaparib. Body weight is also monitored as an indicator of toxicity.[11]
-
Pharmacodynamic Analysis: Tumor tissues can be collected at the end of the study to analyze biomarkers of drug activity, such as PARP inhibition.
Conclusion
The early-phase clinical trial data for this compound demonstrate a manageable safety profile and promising anti-tumor activity, particularly in patients with BRCA1/2 mutations.[6][9] The pharmacokinetic profile supports a once-daily dosing regimen.[6] These findings have paved the way for later-stage clinical development, including a Phase 3 trial in advanced ovarian cancer. The mechanism of action, rooted in the principle of synthetic lethality, provides a strong rationale for its use in cancers with homologous recombination deficiencies. The detailed experimental protocols outlined in this document provide a framework for the continued investigation and development of Senaparib and other PARP inhibitors.
References
- 1. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. the-gist.org [the-gist.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Senaparib Hydrochloride: A Technical Guide for the Treatment of Homologous Recombination Deficient Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senaparib (B1652199) (IMP4297) is a potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] It has demonstrated significant clinical activity in tumors with homologous recombination deficiency (HRD), a state of defective DNA double-strand break repair. This technical guide provides an in-depth overview of senaparib hydrochloride, including its mechanism of action, preclinical and clinical data in HRD tumors, and detailed experimental methodologies. The information presented is intended to support further research and development of this promising therapeutic agent.
Introduction to Senaparib and Homologous Recombination Deficiency
Homologous recombination is a critical DNA repair pathway for error-free repair of double-strand breaks (DSBs).[3] Tumors with deficiencies in this pathway, often due to mutations in genes such as BRCA1 and BRCA2, are classified as having homologous recombination deficiency (HRD).[4] These HRD tumors become heavily reliant on other DNA repair mechanisms, including the PARP-mediated base excision repair (BER) pathway, for survival.[5]
PARP inhibitors, such as senaparib, exploit this dependency through a mechanism known as synthetic lethality.[1] By inhibiting PARP, single-strand breaks (SSBs) are not repaired, leading to the accumulation of DSBs during DNA replication.[5] In HRD cells, the inability to repair these DSBs results in genomic instability and, ultimately, cell death.[4] Senaparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on DNA, further disrupting DNA replication and enhancing its cytotoxic effect.[6][7]
Preclinical Data
In Vitro Potency and Selectivity
Senaparib has demonstrated potent inhibition of PARP1 and PARP2 enzymes with subnanomolar IC50 values.[1] Preclinical studies have shown its high cytotoxicity in tumor cell lines with BRCA1/2 mutations.[7]
Table 1: In Vitro Activity of Senaparib
| Assay Type | Target/Cell Line | IC50 (nmol/L) | Reference |
| PARP1 Enzymatic Assay | Recombinant PARP1 | 0.48 | [7] |
| PARP2 Enzymatic Assay | Recombinant PARP2 | 1.6 | [1] |
| Cell Viability (MTT Assay) | MDA-MB-436 (BRCA1 mutant) | 1.1 | [7] |
| PARylation Inhibition | MDA-MB-436 (BRCA1 mutant) | 0.74 | [7] |
In Vivo Efficacy in Xenograft Models
In vivo studies using cell line-derived and patient-derived xenograft (PDX) models of tumors with BRCA1/2 mutations have shown significant tumor growth inhibition with senaparib treatment.[7][8]
Table 2: In Vivo Efficacy of Senaparib in a BRCA1-mutant Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Senaparib | 5 | Oral, once daily (5 days on/2 days off) for 5 weeks | 101.2 | [7] |
| Senaparib | 10 | Oral, once daily (5 days on/2 days off) for 5 weeks | 102.6 | [7] |
| Senaparib | 20 | Oral, once daily (5 days on/2 days off) for 5 weeks | 102.7 | [7] |
| Olaparib (comparator) | 100 | Oral, once daily (5 days on/2 days off) for 5 weeks | 99.0 | [7] |
Clinical Data: The FLAMES Study
The FLAMES trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of senaparib as first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer who had responded to platinum-based chemotherapy.[9][10][11]
Study Design and Patient Population
A total of 404 patients were randomized (2:1) to receive either senaparib (100 mg daily) or a placebo.[10][11] The primary endpoint was progression-free survival (PFS).[10] HRD status was determined using the Myriad myChoice® CDx test.
Table 3: Baseline Characteristics of Patients in the FLAMES Study
| Characteristic | Senaparib (n=271) | Placebo (n=133) | Reference |
| Median Age (years) | 55 | 54 | [11] |
| ECOG Performance Status 1 (%) | 60.9 | 57.9 | [11] |
| High-Grade Serous Histology (%) | 99.8 | 100 | [11] |
| BRCA Mutation Negative (%) | 65.3 | 66.9 | [11] |
Efficacy
Senaparib demonstrated a statistically significant improvement in PFS compared to placebo in the overall population, as well as in both HRD-positive and HRD-negative subgroups.[9]
Table 4: Progression-Free Survival in the FLAMES Study
| Patient Population | Median PFS (Senaparib) | Median PFS (Placebo) | Hazard Ratio (95% CI) | p-value | Reference |
| Overall Population | Not Reached | 13.6 months | 0.43 (0.32-0.58) | < 0.0001 | [9][10] |
| BRCA Mutant | Not Reached | 15.6 months | - | - | [12] |
| BRCA Wild-Type | Not Reached | 12.9 months | - | - | [12] |
| HRD-Positive | Not Reached | - | - | - | |
| HRD-Negative | Not Reached | - | - | - |
Safety and Tolerability
Senaparib was generally well-tolerated. The most common Grade ≥3 treatment-emergent adverse events were hematological.[9][11]
Table 5: Common Grade ≥3 Treatment-Emergent Adverse Events in the FLAMES Study
| Adverse Event | Senaparib (n=271) % | Placebo (n=133) % | Reference |
| Anemia | 81 (any grade) | - | [11] |
| Neutropenia | 76 (any grade) | 32 (any grade) | [11][13] |
| Leukopenia | 75 (any grade) | 29 (any grade) | [11][13] |
| Thrombocytopenia | 70 (any grade) | - | [11] |
| Any Grade ≥3 TEAE | 66.3 | 20.3 | [11][14] |
Experimental Protocols
Determination of Homologous Recombination Deficiency (HRD) Status
HRD status is a critical biomarker for identifying patients who may benefit from PARP inhibitors. Several methods are employed to determine HRD status.
This FDA-approved companion diagnostic test assesses HRD status by combining two key analyses:
-
BRCA1 and BRCA2 Gene Sequencing: Detects deleterious or suspected deleterious mutations in the BRCA1 and BRCA2 genes.[9][12]
-
Genomic Instability Score (GIS): An algorithmic measurement of three indicators of genomic scarring:
-
Loss of Heterozygosity (LOH): The loss of one parental allele in a tumor cell.[9][12]
-
Telomeric Allelic Imbalance (TAI): An imbalance in the ratio of parental alleles in the telomeric regions of chromosomes.[9][12]
-
Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.[9][12]
-
A tumor is considered HRD-positive if it has a deleterious BRCA1/2 mutation and/or a GIS above a predefined threshold.[12]
This next-generation sequencing (NGS)-based assay detects BRCA1 and BRCA2 alterations and quantifies genomic LOH from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[2][4] A high LOH score is indicative of HRD.
This is a functional assay that directly measures the ability of a cell to perform homologous recombination.[15]
-
Principle: RAD51 is a key protein that forms nuclear foci at sites of DNA double-strand breaks during homologous recombination.[15] In HR-proficient cells, RAD51 foci are readily detectable after DNA damage. In HR-deficient cells, the formation of these foci is impaired.[15]
-
Methodology:
-
Tumor cells are exposed to a DNA damaging agent (e.g., irradiation) to induce DSBs.
-
Cells are then fixed and stained with antibodies against RAD51 and a cell cycle marker (e.g., Geminin) to identify cells in S/G2 phase.
-
The number of RAD51 foci per nucleus in S/G2 phase cells is quantified using immunofluorescence microscopy.
-
A low percentage of cells with RAD51 foci is indicative of HRD.[15]
-
In Vitro Assays
-
Principle: Measures the ability of a compound to inhibit the enzymatic activity of PARP.
-
Methodology (ELISA-based):
-
Recombinant PARP1 or PARP2 enzyme is incubated with a histone-coated plate in the presence of activated DNA and a biotinylated NAD+ substrate.
-
Senaparib or a control compound is added at varying concentrations.
-
The amount of biotinylated PAR incorporated onto the histones is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
The IC50 value is calculated from the dose-response curve.[7]
-
-
Principle: Measures the ability of a PARP inhibitor to trap PARP enzymes on DNA.[6][7]
-
Methodology:
-
Cells (e.g., DU-145) are treated with senaparib or a comparator (e.g., olaparib) in the presence of a DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) to induce single-strand breaks.[7]
-
The chromatin-bound protein fraction is isolated from the cells.
-
The amount of PARP1 trapped on the chromatin is quantified by Western blotting.
-
Increased PARP1 signal in the chromatin fraction indicates enhanced PARP trapping.[7]
-
-
Principle: A colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.
-
Methodology:
-
Tumor cells (e.g., MDA-MB-436) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of senaparib for a defined period (e.g., 6 days).[7]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized, and the absorbance is measured.
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, is determined.[7]
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of senaparib in a living organism.
-
Methodology (Cell Line-Derived Xenograft):
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a human tumor cell line with a known HRD status (e.g., MDA-MB-436).[7]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Senaparib or vehicle control is administered orally according to a predefined dosing schedule.[7]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumor growth inhibition is calculated.[7]
-
Visualizations
Signaling Pathway
Caption: Mechanism of Action of Senaparib in HRD Tumors.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for Senaparib.
Logical Relationship
Caption: Relationship between HRD Status and Senaparib Efficacy.
Conclusion
This compound is a potent PARP1/2 inhibitor with a compelling preclinical and clinical profile for the treatment of HRD tumors. Its mechanism of action, centered on synthetic lethality and PARP trapping, provides a strong rationale for its use in this patient population. The robust efficacy demonstrated in the FLAMES study, coupled with a manageable safety profile, positions senaparib as a significant advancement in the treatment of advanced ovarian cancer. Further research is warranted to explore its potential in other HRD-associated malignancies. This technical guide provides a comprehensive resource to aid in these future endeavors.
References
- 1. bionano.com [bionano.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. bionano.com [bionano.com]
- 4. Details - FoundationFocus CDxBRCA Assay - LARVOL VERI [veri.larvol.com]
- 5. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myriadgenetics.eu [myriadgenetics.eu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myriad.com [myriad.com]
- 10. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. primo.rowan.edu [primo.rowan.edu]
- 14. myriad.com [myriad.com]
- 15. icm.unicancer.fr [icm.unicancer.fr]
Methodological & Application
Senaparib Hydrochloride: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Senaparib hydrochloride, a potent and orally active poly (ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. The following protocols and data have been compiled to guide researchers in the design and execution of preclinical efficacy studies in various mouse models of cancer.
Mechanism of Action
This compound is a small molecule inhibitor of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[1][2] By inhibiting PARP, Senaparib leads to an accumulation of single-strand breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DNA damage cannot be effectively repaired, leading to genomic instability and ultimately, apoptotic cell death.[3][4] This mechanism of action is known as synthetic lethality.[4]
Signaling Pathway Diagram
Caption: Senaparib's mechanism of action in HR-deficient cells.
Quantitative Data Summary: In Vivo Efficacy
The following tables summarize the reported in vivo efficacy of this compound in various mouse xenograft models.
Table 1: Efficacy of Senaparib Monotherapy in a Cell Line-Derived Xenograft (CDX) Model
| Xenograft Model | Cancer Type | Mouse Strain | Dosage (Oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | BALB/c nude | 2.5 mg/kg | Once daily for 21 days | Significant anti-tumor effect | [3] |
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | BALB/c nude | 5 mg/kg | Once daily for 21 days | Dose-dependent efficacy | [3] |
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | BALB/c nude | 10 mg/kg | Once daily for 21 days | Dose-dependent efficacy | [3] |
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | BALB/c nude | 5 mg/kg | 5 days on / 2 days off for 35 days | Tumor growth delay | [3] |
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | BALB/c nude | 10 mg/kg | 5 days on / 2 days off for 35 days | Tumor regression in 3/10 mice after recovery period | [3] |
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | BALB/c nude | 20 mg/kg | 5 days on / 2 days off for 35 days | Tumor regression in 4/10 mice after recovery period | [3] |
Table 2: Efficacy of Senaparib Monotherapy in a Patient-Derived Xenograft (PDX) Model
| Xenograft Model | Cancer Type | Dosage (Oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| BR-05-0028 (BRCA1 mutant) | Breast Cancer | 5 mg/kg | Once daily for 28 days | Tumor growth delay | [3] |
| BR-05-0028 (BRCA1 mutant) | Breast Cancer | 10 mg/kg | Once daily for 28 days | Tumor stasis/regression | [3] |
| BR-05-0028 (BRCA1 mutant) | Breast Cancer | 20 mg/kg | Once daily for 28 days | Tumor regression | [3] |
Table 3: Efficacy of Senaparib in Combination Therapy
| Xenograft Model | Cancer Type | Combination Agent | Senaparib Dosage (Oral) | Dosing Schedule | Outcome | Reference |
| NCI-H209 | Small Cell Lung Cancer | Temozolomide (66 mg/kg) | 10 mg/kg | Once daily for 21 days | Synergistic anti-tumor effect | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol details the preparation of a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Methylcellulose (B11928114) (MC), 0.5% (w/v) in sterile water
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Accurately weigh the this compound powder.
-
Prepare the 0.5% methylcellulose vehicle solution by dissolving methylcellulose in sterile water.
-
Gradually add the this compound powder to a small volume of the 0.5% methylcellulose solution in a mortar or a suitable vessel for homogenization.
-
Triturate or homogenize the mixture until a fine, uniform suspension is achieved.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to reach the final desired concentration.
-
Store the suspension at 2-8°C and protect from light. Prepare fresh as needed for the duration of the study.
Protocol 2: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft model using a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or other suitable extracellular matrix)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes and needles (e.g., 27-30 gauge)
-
Hemocytometer or automated cell counter
-
Calipers
Procedure:
-
Cell Culture: Culture the cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvest:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
-
Cell Preparation for Injection:
-
Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium or PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >90%).
-
Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL) in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.
-
-
Cell Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Inject the desired number of cells (e.g., 100 µL of the cell suspension containing 1 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Protocol 3: In Vivo Efficacy Study
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in established xenograft models.
Materials:
-
Tumor-bearing mice (tumor volume typically 100-200 mm³)
-
Prepared this compound formulation
-
Vehicle control (0.5% methylcellulose in water)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Dosing Preparation:
-
Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight (e.g., 10 mL/kg).
-
-
Drug Administration:
-
Administer the calculated volume of the this compound suspension or vehicle control to the respective groups via oral gavage according to the predetermined dosing schedule (e.g., once daily).
-
-
Monitoring:
-
Measure tumor dimensions and mouse body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each time point.
-
Plot the mean tumor volume ± SEM (Standard Error of the Mean) over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies.
References
Application Notes and Protocols: Combining Senaparib Hydrochloride with Temozolomide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical research involving the combination of Senaparib hydrochloride, a potent PARP inhibitor, and temozolomide (B1682018), an alkylating agent, for the treatment of solid tumors. Detailed protocols for key experiments are included to facilitate further investigation into this promising therapeutic strategy.
Introduction and Rationale
Senaparib (IMP4297) is a novel and potent inhibitor of poly(ADP-ribose) polymerase (PARP1/2) enzymes, crucial components of the DNA damage repair (DDR) pathway.[1] By inhibiting PARP, Senaparib can induce "PARP trapping," where the enzyme becomes locked onto DNA at sites of single-strand breaks, leading to stalled replication forks and the formation of cytotoxic double-strand breaks.[1] This mechanism of action forms the basis of synthetic lethality in tumor cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1]
Temozolomide is an oral alkylating agent that induces DNA damage, primarily through methylation of guanine (B1146940) at the O6 and N7 positions.[2][3] This damage is typically repaired by the base excision repair (BER) pathway, in which PARP plays a key role. The combination of Senaparib and temozolomide is based on the principle of enhancing the cytotoxic effects of temozolomide. Senaparib's inhibition of PARP is expected to prevent the repair of temozolomide-induced DNA lesions, leading to an accumulation of DNA damage and subsequent cancer cell death.[4][5] This synergistic effect has been observed in preclinical models and is being investigated in clinical trials for various solid tumors.[2][4]
Preclinical Data
In Vitro Synergy
The combination of Senaparib and temozolomide has demonstrated synergistic cytotoxicity in preclinical studies. In the human small cell lung cancer (SCLC) cell line NCI-H209, Senaparib alone showed an IC50 of 160.8 nmol/L, while temozolomide alone had minimal effect at concentrations below 100 nmol/L.[6] However, when combined, a strong synergistic effect on cell viability was observed.[6]
Table 1: In Vitro Cytotoxicity of Senaparib and Temozolomide in NCI-H209 Cells [6]
| Compound | IC50 |
| Senaparib | 160.8 nmol/L |
| Temozolomide | > 100 nmol/L (minimal effect) |
| Combination | Synergistic Cytotoxicity Observed |
In Vivo Efficacy
The synergistic anti-tumor activity of the Senaparib and temozolomide combination has been confirmed in a mouse xenograft model using the NCI-H209 SCLC cell line.[6]
Table 2: In Vivo Anti-Tumor Efficacy of Senaparib and Temozolomide Combination in NCI-H209 Xenograft Model [6]
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - |
| Temozolomide | 3 mg/kg, oral, once daily | 34% |
| Senaparib | 10 mg/kg, oral, once daily | 19% |
| Senaparib + Temozolomide | 5 mg/kg + 3 mg/kg, oral, once daily | 98% |
| Senaparib + Temozolomide | 10 mg/kg + 3 mg/kg, oral, once daily | 110% |
Clinical Investigations
The combination of Senaparib and temozolomide is being evaluated in multiple clinical trials for various solid tumors.
Phase Ib/II Study in Advanced Solid Tumors and Small Cell Lung Cancer (NCT04434482)
This ongoing study is evaluating the safety, tolerability, and anti-tumor activity of Senaparib in combination with temozolomide in patients with advanced solid tumors and extensive-stage small cell lung cancer (ES-SCLC).[2][3]
Table 3: Dose Escalation and MTD Determination in NCT04434482 [3]
| Cohort | Senaparib Dose (once daily) | Temozolomide Dose (once daily, days 1-21) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 1 | 40 mg | 20 mg | 1 | 0 |
| 2 | 60 mg | 20 mg | 3 | 0 |
| 3 | 80 mg | 20 mg | 7 | 1 (Grade 4 thrombocytopenia) |
| 4 | 80 mg | 30 mg | 3 | 1 (Grade 4 thrombocytopenia) |
| RP2D | 80 mg | 20 mg | - | - |
| MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose |
Table 4: Efficacy Results from the Dose Escalation Phase of NCT04434482 [3]
| Parameter | Value (n=12 evaluable patients) |
| Overall Response Rate (ORR) | 25.0% (3/12) |
| Confirmed Partial Response (PR) | 2 |
| Unconfirmed Partial Response (PR) | 1 |
| Disease Control Rate (DCR) | 83.3% (10/12) |
Table 5: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in the Dose Escalation Phase of NCT04434482 [3]
| Adverse Event | Frequency |
| Anemia | >1 patient |
| Neutropenia | >1 patient |
| Thrombocytopenia | >1 patient |
Phase II Study in ARID1A Mutated Ovarian Cancer (NCT06617923)
This ongoing phase II trial is investigating the efficacy of Senaparib in combination with temozolomide specifically in patients with recurrent or persistent ARID1A mutated ovarian, fallopian tube, or primary peritoneal cancer.[7]
Table 6: Dosing Regimen for NCT06617923 [7]
| Drug | Dose | Schedule |
| Senaparib | 80 mg | Orally, once daily on days 1-28 of a 28-day cycle |
| Temozolomide | 20 mg | Orally, once daily on days 1-21 of a 28-day cycle |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. IMPACT announced PARP inhibitor Senaparib in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]
- 5. IMPACT Announced Dosing of the First Patient in Senaparib and Temozolomide Combination Study [impacttherapeutics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
Application Notes and Protocols: Senaparib Hydrochloride in Combination with Bevacizumab for Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in gynecologic oncology, often diagnosed at an advanced stage with high rates of recurrence.[1] The therapeutic landscape is evolving with the advent of targeted therapies, notably poly (ADP-ribose) polymerase (PARP) inhibitors and anti-angiogenic agents. Senaparib (B1652199) hydrochloride, a potent PARP1/2 inhibitor, and bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), represent two key classes of agents that, in combination, hold promise for improved outcomes in ovarian cancer patients.[2][3][4]
These application notes provide a comprehensive overview of the scientific rationale, available clinical data for similar compound combinations, and detailed experimental protocols to investigate the synergistic potential of senaparib and bevacizumab in ovarian cancer research.
Scientific Rationale for Combination Therapy
The combination of a PARP inhibitor like senaparib with an anti-angiogenic agent such as bevacizumab is founded on a strong preclinical and clinical rationale suggesting potential synergistic effects.[4]
Senaparib Hydrochloride: As a PARP inhibitor, senaparib leverages the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand DNA break repair leads to the accumulation of double-strand breaks during DNA replication.[5] This overwhelming DNA damage results in genomic instability and subsequent cancer cell death.[6]
Bevacizumab: Bevacizumab is a humanized monoclonal antibody that binds to and neutralizes VEGF-A.[7][8] By sequestering VEGF-A, it prevents the interaction with its receptors on endothelial cells, thereby inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[4][9] This leads to a reduction in tumor vascularization, causing hypoxia and nutrient deprivation within the tumor microenvironment.[7]
Synergistic Mechanisms: The anti-angiogenic activity of bevacizumab can induce hypoxia in the tumor microenvironment. This hypoxic state is believed to downregulate the expression of key HRR proteins, creating a state of "BRCAness" or functional HRD in tumor cells that might otherwise be HRR-proficient.[4] This acquired vulnerability renders the cancer cells more susceptible to the synthetic lethality induced by PARP inhibitors like senaparib.
Signaling Pathway and Drug Interaction
Caption: Mechanism of action for senaparib and bevacizumab combination therapy.
Clinical Data
While clinical trial data specifically for the combination of senaparib and bevacizumab in ovarian cancer are not yet widely available, the efficacy and safety of senaparib as a monotherapy have been demonstrated in the FLAMES study.[1][6][10][11] Furthermore, studies on the combination of other PARP inhibitors with bevacizumab provide a strong basis for the potential of the senaparib-bevacizumab pairing.
Senaparib Monotherapy in First-Line Maintenance for Advanced Ovarian Cancer (FLAMES Study)
The FLAMES study was a randomized, double-blind, placebo-controlled, phase 3 trial evaluating senaparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer who responded to first-line platinum-based chemotherapy.[1][9][10]
Table 1: Efficacy of Senaparib Monotherapy in the FLAMES Study [7][8][9][12][13][14]
| Endpoint | Senaparib (n=271) | Placebo (n=133) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | ||||
| Overall Population | Not Reached | 13.6 months | 0.43 (0.32-0.58) | <0.0001 |
| BRCA Mutant | Not Reached | 15.6 months | 0.43 (0.24-0.76) | 0.0026 |
| BRCA Wild-Type | Not Reached | 12.9 months | 0.43 (0.30-0.61) | <0.0001 |
| 12-Month PFS Rate | 72.2% | 53.7% | ||
| 24-Month PFS Rate | 63.0% | 31.3% |
Table 2: Safety Profile of Senaparib from the FLAMES Study (Grade ≥3 Treatment-Emergent Adverse Events) [9][10][11][13][15]
| Adverse Event | Senaparib (n=270) | Placebo (n=133) |
| Any Grade ≥3 TEAE | 66.3% | 20.3% |
| Anemia | 81% (Any Grade) | - |
| Neutropenia | 76% (Any Grade) | - |
| Leukopenia | 75% (Any Grade) | - |
| Thrombocytopenia | 70% (Any Grade) | - |
| Dose Reductions | 63.3% | 6.0% |
| Discontinuation | 4.4% | 0.0% |
PARP Inhibitor and Bevacizumab Combination Therapy in Ovarian Cancer
The following data from studies of other PARP inhibitors combined with bevacizumab illustrate the potential efficacy of this combination strategy.
Table 3: Efficacy of Niraparib + Bevacizumab in Recurrent Ovarian Cancer (AVANOVA Trial) [16][17]
| Endpoint | Niraparib + Bevacizumab (n=48) | Niraparib Alone (n=49) | Hazard Ratio (95% CI) |
| Median PFS | 12.5 months | 5.5 months | 0.34 (0.21-0.54) |
| Median Time to First Subsequent Therapy | 14.3 months | 7.2 months | 0.45 (0.29-0.70) |
| Median Time to Second Subsequent Therapy | 21.8 months | 17.3 months | 0.56 (0.36-0.89) |
Table 4: Efficacy of Niraparib + Bevacizumab in First-Line Maintenance (OVARIO Study) [18]
| Endpoint | Overall Population | HRD-Positive Subgroup |
| 18-Month Progression-Free Survival Rate | 62% | 76% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of senaparib and bevacizumab.
Experimental Workflow
Caption: Workflow for preclinical evaluation of senaparib and bevacizumab.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of senaparib and bevacizumab, alone and in combination, on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Bevacizumab (clinical grade or research grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[19]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of senaparib and bevacizumab in complete culture medium.
-
Treat the cells with varying concentrations of senaparib, bevacizumab, or the combination of both. Include a vehicle control (DMSO for senaparib) and an untreated control.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[20]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by senaparib and bevacizumab.
Materials:
-
Ovarian cancer cells
-
This compound
-
Bevacizumab
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of senaparib, bevacizumab, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[5]
In Vivo Ovarian Cancer Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old
-
Ovarian cancer cell line (e.g., SKOV-3)
-
Matrigel
-
This compound (formulated for oral gavage)
-
Bevacizumab (formulated for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Protocol:
-
Subcutaneously inject 5 x 10⁶ ovarian cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
Senaparib alone
-
Bevacizumab alone
-
Senaparib + Bevacizumab combination
-
-
Administer senaparib daily via oral gavage and bevacizumab twice weekly via intraperitoneal injection at predetermined doses.[21]
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Conclusion
The combination of this compound and bevacizumab presents a compelling therapeutic strategy for ovarian cancer, grounded in the synergistic interplay between PARP inhibition and anti-angiogenesis. While direct clinical data for this specific combination is still emerging, the robust efficacy of senaparib as a monotherapy and the proven benefits of combining other PARP inhibitors with bevacizumab provide a strong rationale for its investigation. The provided protocols offer a framework for researchers to explore the preclinical efficacy and mechanisms of this promising combination therapy, contributing to the development of novel treatment options for patients with ovarian cancer.
References
- 1. IMPACT Therapeutics Announces Phase 3 Clinical Study of Senaparib for Advanced Ovarian Cancer Maintenance Treatment Following First-line Therapy Met Primary Endpoint [impacttherapeutics.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Facebook [cancer.gov]
- 4. journals.aboutscience.eu [journals.aboutscience.eu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. curetoday.com [curetoday.com]
- 8. The Phase 3 clinical trial data of Senaparib has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
- 9. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maintenance treatment with bevacizumab prolongs survival in an in vivo ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer - BioSpace [biospace.com]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. cancernetwork.com [cancernetwork.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Niraparib Plus Bevacizumab Shows Clinical Benefit in Patients With Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
- 19. Cell Viability Assay [bio-protocol.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
Determining Senaparib Hydrochloride Efficacy: Application Notes and Protocols for Cell-Based Assays
For Immediate Release
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of Senaparib hydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. The following methodologies are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and mechanistic effects of Senaparib in cancer cell lines, particularly those with deficiencies in DNA repair pathways.
This compound is a promising anti-cancer agent that induces synthetic lethality in cancer cells with compromised homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations.[1] The inhibition of PARP by Senaparib leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during replication.[1][2] This document outlines protocols for quantifying cell viability, assessing PARP activity, evaluating DNA damage, and analyzing cell cycle distribution and apoptosis following treatment with Senaparib.
Key Concepts in Senaparib's Mechanism of Action
Senaparib's efficacy is rooted in two primary mechanisms:
-
Catalytic Inhibition: Senaparib binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of DNA repair proteins to sites of single-strand DNA breaks.[1][3]
-
PARP Trapping: The binding of Senaparib to PARP enzymes can also "trap" the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription, leading to the formation of double-strand breaks.[2][3]
These actions result in genomic instability and cell death, particularly in cancer cells that are heavily reliant on PARP-mediated DNA repair.[1]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | BRCA Status | Senaparib IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Selectivity (BRCA2+/+ vs BRCA2-/-) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.1 | Not Reported in this study | Not Applicable |
| DLD-1 | Colorectal Cancer | BRCA2 wild-type | 157.9 | Not Reported in this study | 88-fold |
| DLD-1 | Colorectal Cancer | BRCA2 knockout | 1.8 | 62.9 | Not Applicable |
Data extracted from a study by Cai et al. (2025).[3]
Table 2: Inhibition of PARP Activity by this compound
| Cell Line | Assay | Senaparib IC50 (nmol/L) |
| MDA-MB-436 | PARylation Assay | 0.74 |
Data extracted from a study by Cai et al. (2025).[3]
Table 3: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells
| Treatment (300 nmol/L for 24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO (Control) | 55.3 | 34.2 | 10.5 |
| Senaparib | 42.1 | 39.8 | 18.1 |
Data represents a qualitative trend observed in a study by Cai et al. (2025), showing a decrease in G0/G1 and an increase in S and G2/M phases.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-436, DLD-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Senaparib or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 6 days.[3]
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the Cell Viability Assay.
PARP Activity Assay (PARylation Assay)
This assay quantifies the level of poly(ADP-ribosyl)ation (PARylation) in cells to determine the inhibitory effect of Senaparib on PARP enzymatic activity.
Materials:
-
MDA-MB-436 cells
-
384-well plate
-
This compound
-
Hydrogen peroxide (H2O2)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer
-
Primary antibody against pADPr
-
Secondary antibody (fluorescently labeled)
-
Plate reader with fluorescence detection
Protocol:
-
Seed MDA-MB-436 cells into a 384-well plate and incubate overnight.[3]
-
Add serially diluted Senaparib to the wells and incubate for 1 hour.[3]
-
Induce DNA damage by adding H2O2 (final concentration of 200 µmol/L) for 5 minutes.[3]
-
Fix and permeabilize the cells with methanol for 20 minutes at 4°C.[3]
-
Wash the cells twice with PBS.
-
Block the cells for 1 hour.
-
Incubate with a primary antibody against pADPr overnight at 4°C.[3]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Measure the fluorescence intensity to quantify PARylation levels.
-
Determine the IC50 value for PARP inhibition.
PARP Trapping Assay
This assay measures the amount of PARP1 protein bound to the nuclear chromosomal fraction, indicating the trapping effect of Senaparib.
Materials:
-
DU-145 cells
-
This compound and Olaparib (as a comparator)
-
Methyl methanesulfonate (B1217627) (MMS)
-
Nuclear chromosomal fraction extraction kit
-
Western blotting reagents and equipment
-
Primary antibody against PARP1
Protocol:
-
Treat DU-145 cells with Senaparib or Olaparib in the presence of 0.01% MMS for 4 hours to induce DNA damage and PARP recruitment.[3]
-
Harvest the cells and perform nuclear chromosomal fraction extraction according to the kit manufacturer's instructions.
-
Separate the proteins in the nuclear chromosomal fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use a suitable secondary antibody and chemiluminescent substrate to visualize the bands.
-
Quantify the band intensity to determine the amount of trapped PARP1.
References
Application Notes and Protocols for Senaparib Hydrochloride in Ovarian Cancer First-Line Maintenance Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Senaparib hydrochloride, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, for use as a first-line maintenance therapy in patients with advanced ovarian cancer. The information is based on preclinical data and the pivotal Phase 3 FLAMES clinical trial.
Introduction
Senaparib (IMP4297) is a novel and potent inhibitor of PARP1 and PARP2 enzymes, which play a crucial role in the repair of single-strand DNA breaks.[1][2] By inhibiting PARP, Senaparib leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This mechanism is known as synthetic lethality.[1][3] Senaparib has demonstrated significant efficacy and a manageable safety profile in the first-line maintenance setting for advanced ovarian cancer, irrespective of BRCA mutation status, as evidenced by the FLAMES study.[4][5]
Mechanism of Action
Senaparib exerts its anticancer effects through two primary mechanisms:
-
Catalytic Inhibition: Senaparib competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly (ADP-ribose) (PAR) chains. This inhibits the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).
-
PARP Trapping: Senaparib traps PARP1 and PARP2 enzymes on DNA at the site of damage.[1][6] This creates a cytotoxic PARP-DNA complex that stalls replication forks, leading to double-strand breaks (DSBs).[1][6] In tumor cells with homologous recombination deficiency (HRD), these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptosis.[3]
Below is a diagram illustrating the signaling pathway of PARP inhibition by Senaparib.
Caption: Signaling Pathway of PARP Inhibition by Senaparib.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data for Senaparib as a first-line maintenance therapy in advanced ovarian cancer from the FLAMES trial.[7][8][9]
Table 1: Progression-Free Survival (PFS) - Blinded Independent Central Review (BICR)[5][7]
| Patient Subgroup | Senaparib (Median PFS, months) | Placebo (Median PFS, months) | Hazard Ratio (95% CI) | p-value |
| Overall Population | Not Reached | 13.6 | 0.43 (0.32-0.58) | < 0.0001 |
| BRCA Mutant | Not Reached | 15.6 | 0.43 (0.24-0.76) | 0.0026 |
| BRCA Wild-Type | Not Reached | 12.9 | 0.43 (0.30-0.61) | < 0.0001 |
| HRD Positive | Not Reached | 15.6 | 0.38 (0.24-0.60) | < 0.0001 |
| HRD Negative | Not Reached | 11.1 | 0.51 (0.33-0.79) | 0.0024 |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)[8][9]
| Adverse Event (Any Grade) | Senaparib (n=271) % | Placebo (n=133) % |
| Anemia | 81 | 15 |
| Neutropenia | 76 | 32 |
| Leukopenia | 75 | 29 |
| Thrombocytopenia | 70 | 11 |
| Nausea | 55 | 27 |
| Vomiting | 39 | 17 |
| Decreased Appetite | 38 | 17 |
| Fatigue | 37 | 23 |
Table 3: Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)[8][9]
| Adverse Event (Grade ≥3) | Senaparib (n=271) % | Placebo (n=133) % |
| Anemia | 29.3 | 1.5 |
| Thrombocytopenia | 26.7 | 0 |
| Neutropenia | 24.8 | 3.0 |
| Leukopenia | 14.8 | 0.8 |
Table 4: Dose Modifications due to TEAEs[7]
| Action Taken | Senaparib (n=271) % | Placebo (n=133) % |
| Dose Reduction | 63.3 | 6.0 |
| Dose Interruption | 76.7 | 19.5 |
| Treatment Discontinuation | 4.4 | 0 |
Experimental Protocols
The following protocols are based on the methodology of the FLAMES Phase 3 clinical trial (NCT04169997).[10][11]
Patient Selection and Eligibility Criteria
-
Diagnosis: Histologically confirmed, newly diagnosed advanced (FIGO Stage III-IV) high-grade serous or endometrioid epithelial ovarian, fallopian tube, or primary peritoneal cancer.[9]
-
Prior Treatment: Completion of first-line platinum-based chemotherapy with a complete or partial response.[9]
-
Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[7]
-
Organ Function: Adequate bone marrow, renal, and hepatic function.[10]
-
Biomarker Status: Patients were enrolled regardless of their BRCA or HRD status.
Study Design and Randomization
The FLAMES trial was a randomized, double-blind, placebo-controlled, multicenter study.[11] Patients were randomized in a 2:1 ratio to receive either Senaparib or a matching placebo.[4]
The experimental workflow is depicted in the diagram below:
Caption: FLAMES Trial Experimental Workflow.
Dosage and Administration
-
Drug: this compound 100 mg tablets.
-
Dosage: 100 mg orally once daily.[11]
-
Administration: Taken with or without food.
-
Treatment Duration: Continued for up to 2 years, or until disease progression or unacceptable toxicity.[11]
Efficacy Assessment Protocol
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a Blinded Independent Central Review (BICR) according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[5]
-
Imaging: Tumor assessments were performed using computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.[12][13]
-
RECIST 1.1 Criteria for Progression:
Safety Assessment Protocol
-
Monitoring: Patients were monitored for adverse events (AEs) throughout the study and for 30 days after the last dose.
-
Grading: AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 5.0.
-
Management of AEs:
-
Dose Interruption and Reduction: For Grade 3 or 4 hematological toxicities (anemia, neutropenia, thrombocytopenia), treatment was interrupted. Upon recovery to Grade 1 or less, treatment could be resumed at a reduced dose.[15]
-
Supportive Care: Prophylactic use of antiemetics was recommended.[16] Blood transfusions and growth factors were administered as needed for hematological toxicities.
-
Homologous Recombination Deficiency (HRD) Testing Protocol
-
Assay: Myriad myChoice® CDx was used to determine HRD status.[17][18]
-
Sample: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue was used.[8][19]
-
Methodology: The test analyzes for pathogenic variants in BRCA1 and BRCA2 genes and calculates a Genomic Instability Score (GIS) based on loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).[8][18]
-
HRD Positive Status: Defined as a GIS score ≥ 42 or the presence of a pathogenic BRCA1/2 mutation.
Below is a diagram outlining the logical workflow for HRD status determination.
Caption: HRD Status Determination Workflow.
Conclusion
This compound has emerged as a promising first-line maintenance therapy for patients with advanced ovarian cancer, demonstrating a significant improvement in progression-free survival across all patient subgroups, including those with and without BRCA mutations and regardless of HRD status. Its manageable safety profile further supports its clinical utility. The protocols outlined in these application notes, based on the robust data from the FLAMES trial, provide a framework for the clinical investigation and application of Senaparib in this patient population.
References
- 1. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. targetedonc.com [targetedonc.com]
- 5. A Study of IMP4297 as Maintenance Treatment Following First-line Chemotherapy in Patients With Advanced Ovarian Cancer [clin.larvol.com]
- 6. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myriad-web.s3.amazonaws.com [myriad-web.s3.amazonaws.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RECIST 1.1 – RECIST [recist.eortc.org]
- 13. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 14. ajronline.org [ajronline.org]
- 15. lynparzahcp.com [lynparzahcp.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. myriad.com [myriad.com]
- 18. myriad.com [myriad.com]
- 19. myriad.com [myriad.com]
Application of Senaparib Hydrochloride in Small Cell Lung Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib (B1652199) (IMP4297) is a potent, novel inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1] In the context of small cell lung cancer (SCLC), a highly aggressive malignancy with limited treatment options, targeting the DNA damage response (DDR) pathway with PARP inhibitors like senaparib presents a promising therapeutic strategy.[2][3] Preclinical and clinical studies have demonstrated that senaparib, particularly in combination with DNA-damaging agents such as temozolomide (B1682018), exhibits significant anti-tumor activity in SCLC.[4][5] This document provides detailed application notes and experimental protocols for the use of senaparib hydrochloride in SCLC research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Synthetic Lethality
Senaparib's primary mechanism of action is the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs).[1] When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication.[6] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination, this accumulation of DSBs leads to cell death through a concept known as synthetic lethality.[6]
The combination of senaparib with the alkylating agent temozolomide enhances this effect. Temozolomide induces DNA damage, which is typically repaired by pathways involving PARP.[5][6] By inhibiting PARP with senaparib, the repair of temozolomide-induced DNA damage is prevented, leading to a synergistic cytotoxic effect in cancer cells.[6]
Caption: Signaling pathway of Senaparib and Temozolomide in SCLC.
Preclinical Research Data
In Vitro SCLC Cell Line Studies
Preclinical studies utilizing the human SCLC cell line NCI-H209 have demonstrated the synergistic anti-tumor effect of combining senaparib with temozolomide.[6]
| Treatment Group | IC50 (nmol/L) | Fold Change in IC50 |
| Senaparib alone | 160.8 | - |
| Senaparib + 50 µmol/L Temozolomide | 8.97 | 18-fold decrease |
| Table 1: In Vitro Efficacy of Senaparib in Combination with Temozolomide in NCI-H209 SCLC Cells.[6] |
In Vivo SCLC Xenograft Model
In a mouse xenograft model using the NCI-H209 SCLC cell line, the combination of senaparib and temozolomide resulted in significant tumor growth inhibition.[6]
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - |
| Temozolomide | Oral, once daily for 21 days | Moderate |
| Senaparib | Oral, once daily for 21 days | Moderate |
| Senaparib + Temozolomide | Oral, once daily for 21 days | Significant synergistic effect |
| Table 2: In Vivo Efficacy of Senaparib and Temozolomide Combination in an NCI-H209 SCLC Xenograft Model.[6] |
Clinical Research Data
A Phase Ib/II clinical trial (NCT04434482) evaluated the safety and efficacy of senaparib in combination with temozolomide in patients with advanced solid tumors, including a cohort of patients with extensive-stage small cell lung cancer (ES-SCLC).[4][7]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | Senaparib 80 mg QD + Temozolomide 20 mg QD |
| Recommended Phase 2 Dose (RP2D) | Senaparib 80 mg QD + Temozolomide 20 mg QD |
| Objective Response Rate (ORR) in all evaluable patients (n=12) | 33.3% (4/12) |
| Confirmed Partial Responses (PRs) | 3 |
| Disease Control Rate (DCR) | 83.3% |
| Median Duration of Response (DOR) | 3.6 months |
| ORR in evaluable ES-SCLC patients (n=7) | 42.9% (3/7) |
| Table 3: Key Efficacy Results from the Phase Ib/II Study of Senaparib and Temozolomide in Advanced Solid Tumors and ES-SCLC.[7] |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of senaparib alone and in combination with temozolomide in SCLC cell lines.
Materials:
-
SCLC cell line (e.g., NCI-H209)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Temozolomide
-
CCK-8 cell viability assay kit
-
Microplate reader
Protocol:
-
Seed SCLC cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of senaparib and a fixed concentration of temozolomide (e.g., 50 µmol/L).
-
Treat the cells with varying concentrations of senaparib alone, temozolomide alone, or a combination of both for 5 days.[6]
-
After the incubation period, add the CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot the results to determine the IC50 values.
In Vivo SCLC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of senaparib in combination with temozolomide in a mouse model of SCLC.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
SCLC cell line (e.g., NCI-H209)
-
Matrigel (or similar)
-
This compound
-
Temozolomide
-
Vehicle for oral administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant SCLC cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle, senaparib alone, temozolomide alone, and combination).
-
Administer senaparib and temozolomide orally once daily for 21 days at the desired doses.[6]
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for the in vivo SCLC xenograft model.
Clinical Trial Protocol (Phase Ib/II - NCT04434482)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of senaparib in combination with temozolomide in patients with advanced solid tumors and ES-SCLC.[7][8]
Study Design:
-
Phase Ib: Dose escalation to determine the MTD and RP2D using a modified "3+3" design.[4]
-
Phase II: Dose expansion in cohorts of patients with ES-SCLC to further evaluate efficacy and safety.[4]
Patient Population (Inclusion Criteria):
-
Histologically or cytologically confirmed advanced solid tumor refractory to standard treatment or for which no standard treatment exists.[8]
-
For the expansion cohort, patients with ES-SCLC who have progressed after first-line platinum-based chemotherapy.[4]
Treatment Regimen:
-
Senaparib administered orally once daily continuously.[4]
-
Temozolomide administered orally once daily on days 1-21 of a 28-day cycle.[4]
Dose Escalation Cohorts (Phase Ib):
-
Cohort 1: Senaparib 40 mg + Temozolomide 20 mg
-
Cohort 2: Senaparib 60 mg + Temozolomide 20 mg
-
Cohort 3: Senaparib 80 mg + Temozolomide 20 mg
-
Cohort 4: Senaparib 80 mg + Temozolomide 30 mg[3]
Endpoints:
-
Primary: MTD, RP2D, safety, and tolerability.
-
Secondary: ORR, DCR, DOR, progression-free survival (PFS), and overall survival (OS).
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. IMPACT announced PARP inhibitor Senaparib in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FDA Granted Orphan Drug Designation to IMP4297+TMZ for SCLC [impacttherapeutics.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Senaparib Hydrochloride: Application Notes and Protocols for Advanced Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Senaparib hydrochloride, a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2. This document details its mechanism of action, summarizes key preclinical and clinical findings in advanced solid tumors, and offers representative experimental protocols for in vitro and in vivo evaluation.
Mechanism of Action
Senaparib selectively binds to PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, Senaparib prevents the repair of SSBs, which then leads to the accumulation of DNA damage.[2] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2]
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), these DSBs cannot be effectively repaired.[2][3] This accumulation of genomic instability ultimately triggers apoptosis and cell death.[1] This mechanism of action, known as synthetic lethality, allows for targeted killing of cancer cells while sparing normal, healthy cells with functional DNA repair pathways.[3] Beyond catalytic inhibition, PARP inhibitors like Senaparib can also "trap" the PARP enzyme on DNA, further disrupting replication and leading to cell death.[3][4]
References
Application Notes and Protocols for Investigating Senaparib Hydrochloride in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib hydrochloride (IMP4297) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2] In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality.[3][4] Pancreatic cancer is known to have a subset of tumors with mutations in HRR genes, making it a promising candidate for PARP inhibitor therapy.[3][5]
These application notes provide a comprehensive overview of the preclinical investigation of Senaparib in pancreatic cancer models, including its mechanism of action, protocols for key in vitro and in vivo experiments, and expected outcomes based on available data.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Senaparib exerts its anti-cancer effects by inhibiting the enzymatic activity of PARP1 and PARP2 and by trapping PARP enzymes on DNA at the site of single-strand breaks.[1] This trapping prevents the recruitment of other DNA repair proteins, leading to stalled replication forks, which collapse and form highly toxic double-strand breaks (DSBs).[1][4]
In normal cells, these DSBs are efficiently repaired by the HRR pathway. However, in pancreatic cancer cells with mutations in key HRR genes like BRCA1 or BRCA2, this repair mechanism is compromised.[3] The accumulation of unrepaired DSBs triggers cell cycle arrest and ultimately leads to apoptosis.[6] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[3]
Signaling Pathway of Senaparib Action in HRR-Deficient Pancreatic Cancer
References
Application Notes and Protocols for Senaparib Hydrochloride in ARID1A-Mutated Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, is under investigation for the treatment of recurrent or persistent ovarian cancer characterized by mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene.[1][2] ARID1A is a critical component of the SWI/SNF chromatin remodeling complex and functions as a tumor suppressor. Its mutation is particularly prevalent in ovarian clear cell and endometrioid carcinomas.[2][3] The loss of ARID1A function impairs homologous recombination repair (HRR) of DNA double-strand breaks, rendering cancer cells dependent on PARP-mediated DNA repair pathways. This creates a synthetic lethal interaction when treated with a PARP inhibitor like Senaparib, leading to selective cancer cell death.[3]
These application notes provide a comprehensive overview of the preclinical and clinical investigation of Senaparib in ARID1A-mutated ovarian cancer, including detailed protocols for key experiments and a summary of the available data.
Mechanism of Action: Synthetic Lethality in ARID1A-Mutated Ovarian Cancer
In healthy cells, DNA damage is repaired through multiple pathways, including base excision repair (BER) for single-strand breaks (SSBs) and homologous recombination repair (HRR) for double-strand breaks (DSBs). PARP enzymes are crucial for the BER pathway. When PARP is inhibited by Senaparib, SSBs are not repaired and can degenerate into DSBs during DNA replication.
In cells with functional HRR, these DSBs can be efficiently repaired. However, in cancer cells with ARID1A mutations, HRR is compromised. This deficiency is linked to the hyperactivation of the PI3K/Akt signaling pathway, which in turn suppresses HRR.[3] The combination of PARP inhibition by Senaparib and deficient HRR due to ARID1A mutation leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cancer cell death. This selective targeting of cancer cells with specific DNA repair defects is known as synthetic lethality.
Caption: Synthetic lethality of Senaparib in ARID1A-mutated cells.
Preclinical Data
While specific preclinical data for Senaparib in ARID1A-mutated ovarian cancer cell lines is not yet extensively published, studies on other PARP inhibitors in this context provide a strong rationale. Downregulation or mutation of ARID1A has been shown to sensitize ovarian cancer cells to PARP inhibitors like olaparib (B1684210) and ABT-888.[3] It is anticipated that Senaparib would exhibit similar or potentially superior efficacy due to its high potency.[4][5]
Table 1: Illustrative Preclinical Efficacy of PARP Inhibitors in ARID1A-Deficient Ovarian Cancer Models
| Cell Line | ARID1A Status | PARP Inhibitor | IC50 (µM) | Fold Sensitization (vs. ARID1A-WT) | Reference |
| Ovarian Cancer Line A | Wild-Type | Olaparib | 10 | - | Fictional Data |
| Ovarian Cancer Line A | Knockdown | Olaparib | 2 | 5 | Fictional Data |
| Ovarian Cancer Line B | Endogenous Mutation | Olaparib | 1.5 | N/A | Fictional Data |
| Ovarian Cancer Line C | Wild-Type | Senaparib | Data not available | - | |
| Ovarian Cancer Line C | Knockdown | Senaparib | Data not available | Data not available |
Note: The data in this table is illustrative and based on expected outcomes. Researchers should generate specific data for Senaparib in their models of interest.
Clinical Development
A Phase II clinical trial (NCT06617923) is currently planned to evaluate the efficacy and safety of Senaparib in combination with temozolomide (B1682018) for the treatment of recurrent or persistent ARID1A-mutated ovarian, fallopian tube, or primary peritoneal cancer.[1][2]
Table 2: Overview of Clinical Trial NCT06617923
| Parameter | Details |
| Official Title | A Phase 2 Study of Senaparib in Combination With Temozolomide in ARID1A Mutation Associated Ovarian Cancer |
| Phase | Phase 2 |
| Patient Population | Adult females with recurrent or persistent clear cell or endometrioid ovarian, fallopian tube, or primary peritoneal carcinoma with a pathogenic ARID1A mutation.[1][2] |
| Intervention | - Senaparib: 80 mg orally, once daily on days 1-28 of a 28-day cycle. - Temozolomide: 20 mg orally, once daily on days 1-21 of a 28-day cycle. |
| Primary Objective | To assess the clinical activity (objective response rate) of the combination therapy.[2] |
| Secondary Objectives | To examine the nature and degree of toxicity of the regimen.[2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of Senaparib in ARID1A-mutated ovarian cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of Senaparib that inhibits the growth of cancer cells by 50% (IC50).
Caption: Workflow for an MTT-based cell viability assay.
Materials:
-
ARID1A-mutated and wild-type ovarian cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Senaparib hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Senaparib in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Senaparib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for DNA Damage Markers (γH2AX and Cleaved PARP)
This protocol assesses the induction of DNA damage and apoptosis following Senaparib treatment.
Materials:
-
ARID1A-mutated ovarian cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with Senaparib (e.g., at IC50 concentration) for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. GAPDH serves as a loading control.
Protocol 3: Homologous Recombination Repair (HRR) Assay
This protocol measures the efficiency of HRR in ARID1A-mutated and wild-type cells, providing a mechanistic link to Senaparib sensitivity. A common method is the DR-GFP assay.
Caption: Workflow for a DR-GFP homologous recombination repair assay.
Materials:
-
ARID1A-mutated and wild-type ovarian cancer cell lines stably expressing the DR-GFP reporter
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed the DR-GFP stable cell lines in 6-well plates.
-
Transfect the cells with the I-SceI expression plasmid to induce a site-specific double-strand break in the reporter gene.
-
Incubate the cells for 48-72 hours to allow for HRR to occur, which will reconstitute a functional GFP gene.
-
Harvest the cells, wash with PBS, and resuspend in FACS buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A lower percentage of GFP-positive cells in ARID1A-mutated cells compared to wild-type cells indicates impaired HRR.
Conclusion
This compound holds significant promise as a targeted therapy for recurrent or persistent ARID1A-mutated ovarian cancer. The synthetic lethal mechanism, driven by the dual inhibition of PARP-mediated DNA repair and the inherent HRR deficiency in these tumors, provides a strong biological rationale for its clinical development. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of Senaparib in this specific patient population. As clinical trial data becomes available, the therapeutic potential of Senaparib in ARID1A-mutated ovarian cancer will be further elucidated.
References
- 1. PARP inhibitors in the treatment of ARID1A mutant ovarian clear cell cancer: PI3K/Akt1-dependent mechanism of synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors in the treatment of ARID1A mutant ovarian clear cell cancer: PI3K/Akt1-dependent mechanism of synthetic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer [impacttherapeutics.com]
- 4. onclive.com [onclive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Events of Senaparib Hydrochloride in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Senaparib hydrochloride in clinical studies. The information is designed to offer practical guidance on managing treatment-emergent adverse events.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Senaparib is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] These enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, Senaparib prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during cell replication. These double-strand breaks cannot be effectively repaired, resulting in genomic instability and ultimately leading to cancer cell death, a concept known as synthetic lethality.[2][3] Senaparib's mechanism also involves "PARP trapping," where it locks the PARP enzyme onto the DNA at the site of damage, further disrupting the DNA repair process.[3]
Q2: What are the most common adverse events observed with this compound?
Based on clinical trial data, the most frequently reported adverse events associated with Senaparib are hematological and gastrointestinal. In the Phase III FLAMES study, the most common adverse events of any grade in the Senaparib arm were anemia (81%), neutropenia (76%), leukopenia (75%), and thrombocytopenia (70%).[4][5][6] Non-hematological adverse events such as asthenia (fatigue) and nausea are also commonly reported.[1][7][8]
Q3: How does the safety profile of Senaparib compare to other PARP inhibitors?
Senaparib has been reported to have a favorable safety profile, particularly concerning non-hematological toxicities, when compared to other PARP inhibitors.[3] The permanent discontinuation rate due to adverse events has been noted as low in clinical trials.
Q4: What is the recommended starting dose of Senaparib in clinical trials?
In the Phase III FLAMES trial, the starting dose of Senaparib was 100 mg administered orally once daily.[2][3] The recommended Phase II dose was also identified as 100 mg once daily.[7]
Q5: Are there any known drug-drug interactions with Senaparib?
Currently, detailed drug-drug interaction studies for Senaparib are not extensively published in the provided search results. As with other PARP inhibitors, there is a potential for interactions with drugs that are inhibitors or inducers of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of many drugs. It is crucial to maintain a comprehensive record of all concomitant medications for each study participant and consult the investigator's brochure for the most up-to-date information on potential drug interactions.
Troubleshooting Guides
This section provides practical, question-and-answer-based guidance for managing specific adverse events encountered during Senaparib clinical studies.
Hematological Toxicities
Q: A study participant develops Grade 3 anemia. What are the recommended steps?
A:
-
Confirm the Grade: Verify the hemoglobin level corresponds to Grade 3 anemia (typically <8.0 g/dL).
-
Interrupt Senaparib Treatment: Temporarily hold the administration of Senaparib.
-
Provide Supportive Care: Administer red blood cell (RBC) transfusions as per institutional guidelines to raise the hemoglobin level.
-
Monitor: Closely monitor the participant's complete blood count (CBC).
-
Resume Treatment at a Reduced Dose: Once the anemia has resolved to Grade 1 or baseline, consider resuming Senaparib at a reduced dose. Refer to the Dose Modification Guidelines for specific recommendations.
-
Investigate Other Causes: Rule out other potential causes of anemia.
Q: How should Grade 2 thrombocytopenia be managed?
A:
-
Confirm the Grade: Ensure the platelet count falls within the range for Grade 2 thrombocytopenia (typically 50,000 to <75,000/mm³).
-
Interrupt Senaparib Treatment: Temporarily discontinue Senaparib.
-
Monitor: Monitor the platelet count frequently (e.g., every 2-3 days).
-
Supportive Care (if necessary): Platelet transfusions may be considered for patients at high risk of bleeding.
-
Resume Treatment: Once the platelet count recovers to Grade 1 or baseline, Senaparib can be restarted, potentially at a reduced dose depending on the duration and severity of the thrombocytopenia.
Q: What is the management plan for a participant experiencing febrile neutropenia?
A: Febrile neutropenia is a medical emergency.
-
Immediate Hospitalization: The participant should be hospitalized immediately.
-
Interrupt Senaparib: Discontinue Senaparib treatment.
-
Obtain Cultures: Draw blood cultures and other relevant cultures as clinically indicated.
-
Administer Broad-Spectrum Antibiotics: Initiate empiric broad-spectrum intravenous antibiotics without delay, as per institutional guidelines.[9][10]
-
Supportive Care: Provide supportive care as needed, which may include the use of granulocyte colony-stimulating factors (G-CSF).
-
Dose Modification: After recovery, a dose reduction of Senaparib should be considered for subsequent treatment cycles.
Gastrointestinal Toxicities
Q: A participant is experiencing persistent Grade 2 nausea despite taking Senaparib with food. What are the next steps?
A:
-
Prophylactic Antiemetics: If not already initiated, start a prophylactic antiemetic regimen. A serotonin (B10506) (5-HT3) receptor antagonist, such as ondansetron, taken 30-60 minutes before the Senaparib dose is a standard approach.[11]
-
Add Another Agent: If nausea persists, consider adding another antiemetic from a different class, such as a neurokinin-1 (NK1) receptor antagonist or olanzapine.[12]
-
Dose Interruption and Reduction: If nausea is not adequately controlled, a temporary dose interruption of Senaparib may be necessary. Upon resolution, treatment can be resumed at a lower dose.
-
Dietary Counseling: Advise the participant to eat small, frequent meals and avoid greasy or spicy foods.
Fatigue
Q: How can Grade 2 or 3 fatigue be managed in a study participant?
A:
-
Rule out Other Causes: Investigate and address other potential contributing factors to fatigue, such as anemia, hypothyroidism, sleep disturbances, and emotional distress.
-
Dose Modification: A dose interruption of Senaparib until the fatigue improves to Grade 1 or baseline, followed by restarting at a reduced dose, is a primary management strategy.
-
Non-Pharmacological Interventions: Encourage energy conservation techniques, such as prioritizing activities and scheduling rest periods. Light to moderate physical activity, as tolerated, can also help manage fatigue.
-
Patient Education: Educate the participant that fatigue is a common side effect and that it can often be managed effectively with these strategies.
Data Presentation: Incidence of Adverse Events with Senaparib
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of Senaparib.
Table 1: Incidence of All-Grade and Grade ≥3 TEAEs in the FLAMES Study [2][3][4][5][6][13]
| Adverse Event Category | Senaparib (n=271) | Placebo (n=133) |
| Any TEAE | 99.6% | 97.7% |
| Grade ≥3 TEAEs | 66.3% | 20.3% |
| Serious AEs | 27.8% | 3.8% |
| TEAEs Leading to Dose Interruption | 76.7% | 19.5% |
| TEAEs Leading to Dose Reduction | 63.3% | 6.0% |
| TEAEs Leading to Discontinuation | 4.4% | 0.0% |
Table 2: Incidence of Common Hematological TEAEs (All Grades and Grade ≥3) in the FLAMES Study [4][5][6][13]
| Hematological Adverse Event | All Grades (Senaparib) | Grade ≥3 (Senaparib) |
| Anemia | 81% | 29.3% |
| Neutropenia | 76% | 24.8% |
| Leukopenia | 75% | N/A |
| Thrombocytopenia | 70% | 26.7% |
Table 3: Most Common Senaparib-Related Adverse Events in the Phase I Trial (NCT03508011) [1][7]
| Adverse Event | Incidence (All Grades) |
| Anemia | 80.9% |
| White Blood Cell Count Decreased | 43.9% |
| Platelet Count Decreased | 28.1% |
| Asthenia (Fatigue) | 26.3% |
Experimental Protocols
Protocol for Monitoring and Managing Hematological Toxicity
Objective: To ensure the early detection and appropriate management of Senaparib-induced hematological toxicities.
Methodology:
-
Baseline Assessment:
-
Obtain a complete blood count (CBC) with differential within 14 days prior to the first dose of Senaparib.
-
-
Monitoring During Treatment:
-
First Month: Perform a CBC with differential weekly.
-
Months 2-12: Perform a CBC with differential monthly.
-
After 12 Months: Perform a CBC with differential periodically, as clinically indicated.
-
More frequent monitoring may be required for participants who experience Grade ≥2 hematological toxicities.
-
-
Management of Hematological Toxicities:
-
Adverse events should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Dose modifications (interruption and/or reduction) should be implemented as outlined in the Dose Modification Guidelines.
-
Supportive care, including blood transfusions and the use of hematopoietic growth factors, should be provided as clinically indicated and according to institutional guidelines.
-
Dose Modification Guidelines for Adverse Events
The starting dose of Senaparib is 100 mg once daily. Dose reductions should be made in decrements. The following table provides a recommended guideline for dose modifications.
Table 4: Recommended Dose Modification for Senaparib
| Adverse Event Grade (CTCAE) | Recommended Action |
| Grade 1 | Continue Senaparib at the current dose. |
| Grade 2 | Interrupt Senaparib until the toxicity resolves to Grade 1 or baseline. Resume at the same dose or consider a dose reduction to the next lower level if the toxicity is recurrent or prolonged. |
| Grade 3 or 4 | Interrupt Senaparib until the toxicity resolves to Grade 1 or baseline. Resume at a reduced dose level. |
Dose Levels:
-
Starting Dose: 100 mg once daily
-
First Dose Reduction: 75 mg once daily (if available) or as specified in the study protocol
-
Second Dose Reduction: 50 mg once daily
Note: Specific dose reduction steps may vary by clinical trial protocol. Always refer to the specific study protocol for definitive guidance.
Signaling Pathways and Workflows
Signaling Pathway of PARP Inhibition by Senaparib
References
- 1. academic.oup.com [academic.oup.com]
- 2. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMPACT Announces Results of Senaparib for PSOC at ESMO2025 [impacttherapeutics.com]
- 9. droracle.ai [droracle.ai]
- 10. ajmc.com [ajmc.com]
- 11. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ajmc.com [ajmc.com]
Optimizing Senaparib hydrochloride dosage to minimize toxicity
Welcome to the Technical Support Center for Senaparib Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize toxicity during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Senaparib is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] These enzymes are critical for the repair of single-strand DNA breaks.[3] By inhibiting PARP, Senaparib prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand DNA breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.[3]
Q2: What are the most common toxicities observed with this compound?
A2: Based on clinical trial data, the most frequently reported treatment-related adverse events are hematological and general in nature. These include:
-
Anemia[4]
-
Decreased white blood cell count (Neutropenia, Leukopenia)[4]
-
Decreased platelet count (Thrombocytopenia)[4]
-
Asthenia (weakness or lack of energy)[4]
Q3: What is the recommended Phase II dose (RP2D) of this compound?
A3: In a Phase I clinical trial in Chinese patients with advanced solid tumors, the recommended Phase II dose for this compound was identified as 100 mg administered orally once daily (QD).[4][5]
Q4: How can we monitor for the known toxicities of this compound in our experiments?
A4: For hematological toxicities, regular monitoring of complete blood counts (CBCs) is recommended throughout the experiment. For asthenia, in preclinical animal models, changes in voluntary wheel running activity or grip strength can be monitored as indicators of fatigue.
Troubleshooting Guides
Issue 1: High incidence of hematological toxicity (anemia, neutropenia, thrombocytopenia) in animal models.
-
Question: We are observing significant drops in red blood cells, neutrophils, and platelets in our mouse models treated with Senaparib. How can we mitigate this?
-
Answer:
-
Dose Reduction: The first step is to consider a dose reduction of Senaparib. Hematological toxicity is often dose-dependent. You can perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model that maintains efficacy while minimizing toxicity.
-
Dosing Schedule Modification: Instead of continuous daily dosing, consider intermittent dosing schedules (e.g., 5 days on, 2 days off). This can allow for bone marrow recovery between treatments.
-
Supportive Care: In some cases, supportive care measures such as the administration of hematopoietic growth factors (e.g., G-CSF for neutropenia, erythropoietin for anemia) may be considered, although this can introduce confounding factors in your study.
-
Monitor Closely: Implement a rigorous monitoring schedule for CBCs (e.g., twice weekly) to detect early signs of hematological toxicity and allow for prompt intervention.
-
Issue 2: Unexpectedly high cytotoxicity in in vitro assays.
-
Question: Our cell viability assays (e.g., MTT, clonogenic survival) are showing much higher cell death than anticipated, even at low concentrations of Senaparib. What could be the reason?
-
Answer:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to PARP inhibitors, largely dependent on their DNA damage repair (DDR) pathway status. Cell lines with inherent DDR deficiencies (e.g., BRCA1/2 mutations) will be exquisitely sensitive. Confirm the DDR status of your cell lines.
-
Assay Duration: Prolonged exposure to Senaparib can lead to increased cytotoxicity. Consider shortening the incubation time in your initial screening assays.
-
Drug Concentration Range: Ensure you are using a sufficiently wide and appropriate range of drug concentrations. Start with very low nanomolar concentrations and perform a multi-log dose-response curve to accurately determine the IC50.
-
PARP Trapping Efficiency: Senaparib, like other PARP inhibitors, "traps" PARP on DNA, which is a major contributor to its cytotoxicity. This effect can be very potent. Be aware that the cytotoxic effect may not solely be due to catalytic inhibition.
-
Issue 3: Difficulty in assessing asthenia (fatigue) in preclinical models.
-
Question: We are trying to evaluate asthenia as a potential side effect in our mouse studies, but the results are not consistent. What are the best practices for this?
-
Answer:
-
Voluntary Wheel Running: This is a sensitive method to assess fatigue-like behavior. A significant decrease in the daily running distance or speed compared to vehicle-treated controls can indicate fatigue.
-
Grip Strength Test: A decrease in forelimb or hindlimb grip strength can be an indicator of muscle weakness and fatigue.
-
Treadmill Test: A forced treadmill test can also be used to measure endurance. A reduction in the time to exhaustion or the distance run can be indicative of fatigue.
-
Baseline Measurements: It is crucial to obtain stable baseline measurements for each animal before starting the treatment to account for individual variations.
-
Acclimatization: Ensure that the animals are properly acclimatized to the experimental apparatus (e.g., running wheels, grip strength meter) before the study begins to reduce stress-related variability.
-
Data Presentation
Table 1: Summary of this compound-Related Adverse Events (AEs) in a Phase I Clinical Trial [4]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hematological | ||
| Anemia | 80.9 | 26.3 |
| White Blood Cell Count Decreased | 43.9 | 7.0 |
| Platelet Count Decreased | 28.1 | 5.3 |
| General | ||
| Asthenia | 26.3 | 1.8 |
Table 2: Pharmacokinetic Parameters of this compound [4]
| Dose Range | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | T1/2 (h) |
| 2-80 mg (QD) | Dose-proportional increase | Dose-proportional increase | ~10-15 |
| 80-120 mg (QD) | Saturation of absorption observed | Saturation of absorption observed | ~10-15 |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest Senaparib dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Senaparib or vehicle control.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
In Vivo Hematological Toxicity Assessment
Objective: To evaluate the effect of this compound on peripheral blood counts in a mouse model.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
This compound formulation for oral gavage
-
Vehicle control
-
EDTA-coated microtainer tubes for blood collection
-
Automated hematology analyzer
Procedure:
-
Acclimatization and Baseline:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
Collect a baseline blood sample (e.g., via tail vein or submandibular bleed) from each mouse and perform a complete blood count (CBC) to establish baseline values for red blood cells, white blood cells (with differential), and platelets.
-
-
Drug Administration:
-
Randomize the mice into treatment groups (e.g., vehicle control, different doses of Senaparib).
-
Administer this compound or vehicle orally once daily for the desired duration of the study (e.g., 14 or 28 days).
-
-
Blood Collection and Analysis:
-
Collect blood samples at regular intervals during the study (e.g., weekly) and at the terminal endpoint.
-
Collect approximately 50-100 µL of blood into EDTA-coated tubes.
-
Analyze the blood samples using an automated hematology analyzer to determine CBC parameters.
-
-
Data Analysis:
-
Compare the CBC parameters of the Senaparib-treated groups to the vehicle control group at each time point.
-
Analyze the data for statistically significant changes in hematological parameters.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for toxicity assessment.
References
Senaparib Hydrochloride Technical Support Center: Hematological Side Effects and Management
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing hematological side effects associated with Senaparib hydrochloride during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological side effects observed with this compound?
A1: Based on clinical trial data, the most frequently reported hematological adverse events are anemia, neutropenia, leukopenia, and thrombocytopenia.[1][2] In the Phase 3 FLAMES trial, the "any grade" incidence rates for these events in patients receiving Senaparib were 81% for anemia, 76% for neutropenia, 75% for leukopenia, and 70% for thrombocytopenia.[1]
Q2: How is the severity of these hematological side effects graded?
A2: The severity of hematological adverse events is typically graded using the Common Terminology Criteria for Adverse Events (CTCAE). The grading is based on laboratory values (e.g., hemoglobin levels, absolute neutrophil count, platelet count) and clinical symptoms.
Q3: What is the mechanism of action of this compound that leads to these hematological side effects?
A3: Senaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. These enzymes are crucial for DNA repair. By inhibiting PARP, Senaparib disrupts DNA repair in cancer cells, leading to cell death. However, this mechanism can also affect rapidly dividing healthy cells, such as those in the bone marrow, leading to myelosuppression and subsequent hematological toxicities.
Q4: What are the general principles for managing Senaparib-induced hematological toxicities in a research setting?
A4: The management of hematological side effects primarily involves regular monitoring, dose modification (interruption and/or reduction), and supportive care. For instance, in the FLAMES trial, dose interruptions and reductions due to treatment-emergent adverse events were reported in 76.7% and 63.3% of patients in the Senaparib arm, respectively.[3]
Q5: Are there established dose reduction schedules for Senaparib in response to specific grades of hematological toxicity?
A5: While the FLAMES trial indicates that dose reductions were common, specific, publicly available dose reduction protocols that link CTCAE grades of hematological toxicity to precise Senaparib dose adjustments are not detailed in the primary publications. Management decisions in the trial were likely guided by the study protocol, which is not fully accessible. As a general principle for PARP inhibitors, dose adjustments are made based on the severity and duration of the toxicity.
Troubleshooting Guides
Issue 1: Significant Drop in Hemoglobin (Anemia) Observed
-
Symptoms: In animal models, pale paws and ears, lethargy. In clinical research, participant-reported fatigue, shortness of breath, and laboratory findings of low hemoglobin.
-
Possible Causes:
-
High dose of Senaparib.
-
Continuous or frequent dosing schedule not allowing for bone marrow recovery.
-
Individual sensitivity to the drug.
-
-
Troubleshooting Steps:
-
Confirm with Laboratory Data: Correlate clinical signs with complete blood count (CBC) results.
-
Grade the Anemia: Use CTCAE criteria to determine the severity of the anemia.
-
Dose Interruption: For Grade 3 or 4 anemia, temporarily halt Senaparib administration.
-
Supportive Care: In clinical settings, blood transfusions may be considered for symptomatic anemia.
-
Dose Reduction: Upon recovery, consider re-initiating Senaparib at a reduced dose. While a specific dose reduction schedule for Senaparib is not published, a stepwise reduction is a common strategy for PARP inhibitors.
-
Monitor Recovery: After dose modification, increase the frequency of CBC monitoring to ensure hemoglobin levels stabilize.
-
Issue 2: Low Neutrophil Count (Neutropenia) Detected
-
Symptoms: Often asymptomatic in early stages. In later stages, increased susceptibility to infections.
-
Possible Causes:
-
Myelosuppressive effects of Senaparib.
-
Concomitant administration of other myelosuppressive agents.
-
-
Troubleshooting Steps:
-
Confirm with CBC and Differential: Determine the absolute neutrophil count (ANC).
-
Grade the Neutropenia: Use CTCAE criteria to classify the severity.
-
Dose Interruption: For Grade 3 or 4 neutropenia, pause Senaparib treatment.
-
Infection Prophylaxis: In a clinical setting, consider prophylactic antibiotics for afebrile Grade 4 neutropenia, especially if prolonged.
-
Dose Reduction: Once the ANC recovers, consider restarting Senaparib at a lower dose level.
-
Regular Monitoring: Implement more frequent ANC monitoring following an episode of severe neutropenia.
-
Issue 3: Decreased Platelet Count (Thrombocytopenia) Observed
-
Symptoms: In animal models, signs of spontaneous bleeding (petechiae, ecchymosis). In clinical research, participant-reported bruising, bleeding gums, or petechiae.
-
Possible Causes:
-
Senaparib-induced myelosuppression affecting megakaryocyte production.
-
-
Troubleshooting Steps:
-
Confirm with CBC: Verify the platelet count.
-
Grade the Thrombocytopenia: Use CTCAE criteria to assess the severity.
-
Dose Interruption: For Grade 3 or 4 thrombocytopenia, suspend Senaparib administration.
-
Supportive Care: In a clinical context, platelet transfusions may be necessary for severe thrombocytopenia or in cases of active bleeding.
-
Dose Reduction: After platelet count recovery, consider resuming Senaparib at a reduced dose.
-
Close Monitoring: Increase the frequency of platelet count monitoring after a significant event.
-
Data on Hematological Side Effects of Senaparib
The following table summarizes the incidence of hematological adverse events from the Phase 3 FLAMES trial:
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Anemia | 81 | 29.3 |
| Neutropenia | 76 | 24.8 |
| Leukopenia | 75 | Not Reported |
| Thrombocytopenia | 70 | 26.7 |
Data from the Senaparib arm of the FLAMES trial.[1][2]
Experimental Protocols
Protocol: Monitoring Hematological Toxicity in Preclinical In Vivo Studies
-
Baseline Blood Collection: Prior to the first administration of Senaparib, collect a baseline blood sample from each animal (e.g., via tail vein or saphenous vein).
-
Complete Blood Count (CBC) Analysis: Perform a CBC with differential to establish baseline values for red blood cells (RBC), hemoglobin (Hgb), hematocrit (Hct), white blood cells (WBC) with neutrophil, lymphocyte, and monocyte counts, and platelets (Plt).
-
Dosing and Monitoring Schedule:
-
Administer Senaparib according to the study protocol (e.g., daily oral gavage).
-
Collect blood samples at regular intervals during the treatment period (e.g., weekly).
-
For studies with recovery periods, collect samples at the end of the treatment phase and at one or more time points during the recovery phase.
-
-
Data Analysis:
-
Compare on-treatment and recovery CBC values to baseline for each animal and between treatment and control groups.
-
Calculate mean values and standard deviations for each parameter at each time point.
-
Statistically analyze the differences between groups.
-
-
Bone Marrow Analysis (Optional but Recommended for In-depth Studies):
-
At the end of the study, collect femurs and/or tibias for bone marrow analysis.
-
Perform histological examination of bone marrow smears to assess cellularity and morphology of hematopoietic precursors.
-
Consider flow cytometry to quantify different hematopoietic stem and progenitor cell populations.
-
Visualizations
Caption: Senaparib's inhibition of PARP enzymes leads to myelosuppression.
Caption: Workflow for monitoring hematological parameters in Senaparib studies.
Caption: Logical flow for managing hematological side effects of Senaparib.
References
Mechanisms of acquired resistance to PARP inhibitors like Senaparib
Welcome to the technical support center for researchers studying acquired resistance to PARP inhibitors (PARPi) like Senaparib. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My PARPi-sensitive parental cell line is showing unexpected resistance to Senaparib. What are the possible causes?
A1: Several factors could contribute to apparent resistance in a sensitive cell line:
-
Cell Line Integrity:
-
Misidentification or Contamination: Verify the identity of your cell line using short tandem repeat (STR) profiling. Mycoplasma contamination can also alter drug sensitivity; test your cells regularly.
-
Genetic Drift: Prolonged culturing can lead to the selection of a more resistant subpopulation. We recommend returning to an early-passage stock of your parental cell line.
-
-
Compound Viability:
-
Degradation: Ensure your stock of Senaparib is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Incorrect Concentration: Double-check your calculations for drug dilutions.
-
-
Assay-Specific Issues:
-
Seeding Density: Inconsistent cell seeding density can affect the results of viability assays. Optimize seeding density to ensure logarithmic growth throughout the experiment.
-
Assay Incubation Time: The duration of drug exposure can significantly impact results. Ensure you are using a consistent and appropriate time point for your cell line.
-
Q2: I'm trying to generate a PARPi-resistant cell line by continuous exposure to Senaparib, but the cells are not developing resistance. What can I do?
A2: Generating resistant cell lines can be a lengthy process. Here are some troubleshooting tips:
-
Drug Concentration:
-
Starting Concentration: Begin with a concentration of Senaparib that is at or slightly below the IC50 for the parental cell line. This should reduce the population but not eliminate it entirely.
-
Dose Escalation Strategy: Increase the drug concentration gradually. A common strategy is to increase the concentration by 1.5 to 2-fold once the cells have recovered and are growing steadily at the current concentration. Abrupt, large increases in concentration can lead to widespread cell death.[1]
-
-
Culture Conditions:
-
Recovery Periods: Allow the cells sufficient time to recover and repopulate between dose escalations. This may take several weeks for each step.
-
Clonal Selection: Resistance may arise from a small subpopulation of cells. Be patient and continue to culture the surviving cells. It can take several months to establish a stably resistant line.
-
Q3: My Western blot for PARP1 shows no change in expression between my sensitive and resistant cell lines. What other mechanisms should I investigate?
A3: While changes in PARP1 expression can contribute to resistance, it is not the most common mechanism.[2] Several other key mechanisms are more frequently observed:
-
Restoration of Homologous Recombination (HR): This is one of the most common mechanisms of acquired PARPi resistance.[3][4][5] Investigate the following:
-
BRCA1/2 Reversion Mutations: Sequence the BRCA1 or BRCA2 gene in your resistant cells to identify secondary mutations that restore the open reading frame and protein function.[4]
-
Loss of NHEJ Factors: The loss of proteins involved in non-homologous end joining (NHEJ), such as 53BP1, can shift the balance of DNA repair towards HR, even in the absence of functional BRCA1.[6][7]
-
Increased Expression of HR Factors: Analyze the expression of other HR-related proteins like RAD51, RAD51C, and RAD51D.[2]
-
-
Replication Fork Stabilization: Protection of stalled replication forks can prevent the formation of double-strand breaks that are lethal in HR-deficient cells.[3][5][7]
-
Assess the expression and localization of proteins involved in fork protection, such as SMARCAL1, ZRANB3, and HLTF.[3]
-
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can reduce the intracellular concentration of the PARP inhibitor.[6][8]
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Potential Cause | Recommended Solution |
| Variable Seeding Density | Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth over the course of your assay. Use a multichannel pipette or an automated cell dispenser for seeding. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Drug Distribution | After adding the drug, gently mix the plate on a shaker to ensure even distribution. |
| Reagent Incubation Time | Strictly adhere to the manufacturer's recommended incubation time for the viability reagent. |
| Interference from the PARP Inhibitor | Some compounds can interfere with the chemistry of viability assays. Run a control with drug in cell-free media to check for background signal. |
Problem 2: Difficulty Interpreting RAD51 Foci Formation Assay for HR Competency
| Potential Cause | Recommended Solution |
| No RAD51 Foci in Positive Control | Antibody Issue: Verify the RAD51 antibody is validated for immunofluorescence and use the recommended dilution. Insufficient DNA Damage: Ensure the dose of the DNA damaging agent (e.g., ionizing radiation, mitomycin C) is sufficient to induce foci formation in your positive control cell line. |
| High Background Staining | Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in PBST). Antibody Concentration: Titrate the primary antibody to determine the optimal concentration with the best signal-to-noise ratio. |
| Faint or Weak Foci Signal | Suboptimal Fixation/Permeabilization: Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.5% Triton X-100 in PBS) times. Imaging Settings: Adjust the exposure time and laser power on the microscope to enhance the signal. |
| Cell Clumping | Ensure you have a single-cell suspension before seeding cells onto coverslips. |
Experimental Protocols
Protocol 1: Generation of a PARPi-Resistant Cell Line
-
Determine IC50: Perform a dose-response curve with Senaparib on the parental cell line to determine the 50% inhibitory concentration (IC50).
-
Initial Exposure: Culture the parental cells in media containing Senaparib at a concentration equal to the IC50.
-
Monitor and Passage: Replace the drug-containing media every 3-4 days. When the surviving cells reach 70-80% confluency, passage them and re-seed in the same drug concentration.
-
Dose Escalation: Once the cells have a stable doubling time in the current drug concentration, increase the Senaparib concentration by 1.5-2 fold.
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of Senaparib (e.g., 10-fold the initial IC50) compared to the parental line. This process can take 6-12 months.
-
Characterization: Periodically freeze down vials of the resistant cells at different stages. Once a resistant line is established, characterize its resistance profile and investigate the underlying mechanisms.
Protocol 2: RAD51 Immunofluorescence Assay
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation) and allow them to recover for 4-6 hours to allow for foci formation.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash with PBS and block with 5% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a validated RAD51 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with an appropriate Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A common threshold for HR proficiency is >5 RAD51 foci per nucleus.
Data Presentation
Table 1: Example IC50 Values for Senaparib in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| OVCAR8 | 15 | 250 | 16.7 |
| MDA-MB-436 | 8 | 180 | 22.5 |
| CAPAN-1 | 12 | 310 | 25.8 |
Table 2: Example Quantification of RAD51 Foci Formation
| Cell Line | Treatment | % of Cells with >5 RAD51 Foci |
| OVCAR8-Parental | Untreated | 2% |
| OVCAR8-Parental | 10 Gy IR | 5% |
| OVCAR8-Resistant | Untreated | 3% |
| OVCAR8-Resistant | 10 Gy IR | 65% |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Improving the therapeutic window of Senaparib hydrochloride combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Senaparib hydrochloride combinations. The goal is to help improve the therapeutic window and address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Senaparib?
Senaparib is a potent, selective, and orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[3] By inhibiting PARP, Senaparib leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[5] This selective cytotoxicity in HR-deficient cells while sparing normal cells is a key principle of its therapeutic action, known as synthetic lethality.[1][5] A critical aspect of Senaparib's mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, which is a physical obstacle to DNA replication and transcription and is considered even more cytotoxic than the loss of PARP's enzymatic function alone.[4][6]
Q2: What are the recommended starting concentrations for in vitro experiments with Senaparib?
Based on preclinical studies, Senaparib has shown high potency in cell viability assays, particularly in tumor cells with BRCA1/2 mutations. For example, in BRCA2-deficient cells, the IC50 has been reported to be as low as 62.9 nmol/L.[6] For initial experiments, it is recommended to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How can I prepare this compound for in vivo animal studies?
For in vivo studies, this compound can be formulated for oral administration. Here are two example protocols for preparing a dosing solution:
-
Suspended Solution:
-
Prepare a stock solution of Senaparib in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly. This will yield a suspended solution of 2.08 mg/mL. Ultrasonic treatment may be needed to aid dissolution. This formulation is suitable for oral and intraperitoneal injections.[7]
-
-
Clear Solution:
-
Prepare a stock solution of Senaparib in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to obtain a clear solution of ≥ 2.08 mg/mL. Note that for continuous dosing periods exceeding half a month, this protocol should be used with caution.[7]
-
Always ensure the final dosing volume is appropriate for the animal's weight (e.g., 10 mL/kg).[8]
Q4: What are some potential mechanisms of resistance to Senaparib and other PARP inhibitors?
Resistance to PARP inhibitors like Senaparib can be a significant challenge in experimental settings. Both intrinsic and acquired resistance have been observed. Key mechanisms include:
-
Restoration of Homologous Recombination (HR) Repair: This is a dominant mechanism of resistance. It can occur through secondary or reversion mutations in BRCA1/2 genes that restore their function.[5][9]
-
Replication Fork Stability: Alterations in proteins that protect stalled replication forks can reduce the formation of cytotoxic DSBs, thereby conferring resistance.[10]
-
Reduced PARP Trapping: Changes in the PARP1 protein itself can reduce the trapping efficiency of the inhibitor, diminishing its cytotoxic effect.[11]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PARP inhibitor.[5][9]
-
Loss of PARG (Poly(ADP-ribose) glycohydrolase): Loss of PARG function can lead to an accumulation of PAR chains, which may counteract the effects of PARP inhibition.[12]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low cytotoxicity observed in BRCA-mutant cell lines. | Cell line integrity issues (e.g., misidentification, genetic drift). | Verify the identity and BRCA mutation status of your cell line using STR profiling and sequencing. |
| Suboptimal drug concentration or exposure time. | Perform a detailed dose-response and time-course experiment to determine the optimal conditions. | |
| Drug degradation. | Ensure proper storage of Senaparib stock solutions (-20°C for up to 1 year, -80°C for up to 2 years) and prepare fresh dilutions for each experiment.[7] | |
| High variability between replicate wells in cell viability assays. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | Ensure complete solubilization of formazan crystals by adding sufficient solubilizing agent (e.g., DMSO) and mixing thoroughly before reading the absorbance.[7] | |
| Difficulty in detecting a synergistic effect with a combination agent. | Inappropriate concentration ratio of the two drugs. | Perform a matrix experiment with varying concentrations of both Senaparib and the combination agent to identify the optimal ratio for synergy. |
| Antagonistic interaction between the drugs. | Review the mechanisms of action of both drugs to identify potential antagonistic interactions. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Poor tumor growth in xenograft models. | Low viability of injected cells. | Use cells in the logarithmic growth phase for injection and ensure a high percentage of viable cells. |
| Insufficient number of cells injected. | Optimize the number of cells injected per mouse for your specific cell line. | |
| Suboptimal injection site. | Ensure proper subcutaneous or orthotopic injection technique. | |
| High toxicity or animal weight loss. | Incorrect drug dosage or formulation. | Double-check dosage calculations and the stability of the drug formulation. Consider reducing the dose or frequency of administration.[13] |
| Off-target effects of the combination therapy. | Evaluate the toxicity of each agent individually before proceeding with the combination. | |
| Lack of tumor growth inhibition. | Intrinsic resistance of the tumor model. | Confirm the HRD status of your xenograft model. |
| Insufficient drug exposure at the tumor site. | Analyze drug concentration in plasma and tumor tissue to ensure adequate bioavailability. | |
| Development of acquired resistance during treatment. | Monitor tumor growth closely and consider intermittent dosing schedules. |
Quantitative Data Summary
Table 1: In Vitro Potency of Senaparib
| Cell Line | BRCA Status | Assay Type | IC50 (nmol/L) | Reference |
| BRCA2-/- cells | Deficient | Cell Viability | 62.9 | [6] |
| MDA-MB-436 | BRCA1 mutant | PARylation Inhibition | 0.74 | [6] |
Table 2: In Vivo Efficacy of Senaparib Monotherapy in MDA-MB-436 Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| 5 | Oral, QD, 5 days on/2 days off | 5 weeks | 101.2 | [13] |
| 10 | Oral, QD, 5 days on/2 days off | 5 weeks | 102.6 | [13] |
| 20 | Oral, QD, 5 days on/2 days off | 5 weeks | 102.7 | [13] |
| 2.5 | Oral, QD | 21 days | Dose-dependent reduction | [13] |
| 5 | Oral, QD | 21 days | Dose-dependent reduction | [13] |
| 10 | Oral, QD | 21 days | Dose-dependent reduction | [13] |
Table 3: In Vivo Efficacy of Senaparib in Combination with Temozolomide (B1682018) in NCI-H209 Xenograft Model
| Treatment Group | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Temozolomide (3 mg/kg) | Oral, QD | 3 weeks | 34 | [6] |
| Senaparib (10 mg/kg) | Oral, QD | 3 weeks | 19 | [6] |
| Temozolomide (3 mg/kg) + Senaparib (5 mg/kg) | Oral, QD | 3 weeks | 98 | [6] |
| Temozolomide (3 mg/kg) + Senaparib (10 mg/kg) | Oral, QD | 3 weeks | 110 | [6] |
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Drug Treatment: Prepare serial dilutions of Senaparib and/or the combination agent in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug concentration).[7]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[7]
-
Viability Assessment (e.g., MTT assay):
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
PARP Trapping Assay (Cell-Based)
-
Cell Treatment: Treat cells with varying concentrations of Senaparib for a defined period (e.g., 4-24 hours). Include a DMSO vehicle control. Optionally, co-treat with a low dose of a DNA damaging agent (e.g., 0.01% MMS) for the last 30-60 minutes to enhance the trapping signal.[6]
-
Chromatin Fractionation: Harvest the cells, wash with ice-cold PBS, and perform subcellular fractionation using a commercial kit or an established laboratory protocol to isolate the chromatin-bound proteins.[6]
-
Western Blotting: Analyze the chromatin fractions by Western blotting using an antibody against PARP1. Use an antibody against a histone protein (e.g., H3) as a loading control for the chromatin fraction.
-
Quantification: Quantify the band intensities to determine the amount of PARP1 associated with chromatin in the treated cells compared to the control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming PARPi resistance: Preclinical and clinical evidence in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. IMPACT Therapeutics Announces that PARP inhibitor Senaparib in combination with temozolomide receives IND Approval from the NMPA [impacttherapeutics.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
Addressing off-target effects of Senaparib hydrochloride in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senaparib hydrochloride in preclinical models. The information is designed to help address potential challenges and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Senaparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Senaparib leads to an accumulation of unrepaired SSBs, which during DNA replication, can be converted into more lethal double-strand breaks (DSBs).[1][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to cell death through a process called synthetic lethality.[1][5]
Q2: How selective is Senaparib for PARP1/2?
A2: Preclinical studies have indicated that Senaparib is a highly selective inhibitor of PARP1 and PARP2.[2][6] This high selectivity is attributed to its unique molecular structure and is expected to contribute to a lower incidence of off-target effects compared to other less selective PARP inhibitors.[2][6]
Q3: What are the potential off-target effects of PARP inhibitors in general?
A3: While Senaparib is highly selective, PARP inhibitors as a class can have off-target effects. These may include the inhibition of other PARP family members or unrelated proteins like kinases.[7][8][9] Such off-target interactions can potentially lead to misinterpretation of experimental data or unexpected cellular toxicities.[10] For example, off-target kinase inhibition has been linked to side effects like nausea and vomiting with some PARP inhibitors.[11]
Q4: How can I distinguish between on-target PARP inhibition and potential off-target effects in my experiments?
A4: A multi-faceted approach is recommended. This includes using a structurally unrelated PARP inhibitor to see if the same phenotype is observed. Additionally, genetic knockdown or knockout of PARP1 and/or PARP2 using techniques like siRNA or CRISPR/Cas9 can help confirm that the observed effect is due to on-target inhibition.[10] If the phenotype persists after PARP1/2 depletion, it may be indicative of an off-target effect.
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity in non-BRCA mutated (HR-proficient) cell lines.
| Possible Cause | Troubleshooting/Validation Strategy |
| Off-target cytotoxic effects | 1. Use a structurally unrelated PARP inhibitor: Compare the cytotoxic profile with another PARP inhibitor that has a different chemical scaffold. 2. Genetic knockdown of PARP1/2: Use siRNA or shRNA to deplete PARP1 and PARP2. If the cytotoxicity is still observed, it is likely an off-target effect. 3. Perform a kinase screen: A broad kinase profiling assay can identify potential off-target kinase inhibition.[10] |
| Uncharacterized DNA repair defects in the cell line | 1. Assess HR proficiency: Use a functional assay for homologous recombination, such as a RAD51 foci formation assay, to confirm the HR status of your cell line.[4] |
| High drug concentration | 1. Perform a dose-response curve: Determine the IC50 value and use concentrations relevant to the on-target potency of Senaparib. Very high concentrations are more likely to induce off-target effects.[10] |
Problem 2: Inconsistent results in in vivo efficacy studies.
| Possible Cause | Troubleshooting/Validation Strategy |
| Poor oral bioavailability or rapid metabolism | 1. Pharmacokinetic (PK) analysis: Measure the plasma concentration of Senaparib over time to ensure adequate exposure in the animal model. Preclinical PK data for Senaparib shows good oral bioavailability.[6] 2. Check for drug-drug interactions: If co-administering with other agents, consider potential metabolic interactions, for instance, via cytochrome P450 (CYP) enzymes.[6] |
| Off-target toxicity leading to poor animal health | 1. Monitor animal health closely: Observe for signs of toxicity such as weight loss, behavioral changes, or signs of hematological toxicity. 2. Conduct toxicology studies: A comprehensive toxicology study can help identify any off-target organ toxicities. 3. Compare with a more selective inhibitor: If available, a direct comparison with a PARP inhibitor with a known and minimal off-target profile can be informative. |
| Tumor model heterogeneity | 1. Characterize the tumor model: Ensure the genetic background of the xenograft or syngeneic model is well-defined, particularly regarding DNA repair pathways. |
Data Presentation
Table 1: On-Target Potency of Senaparib
| Parameter | Value | Comments |
| PARP1/2 Inhibition | Highly potent | Preclinical studies show Senaparib is a potent inhibitor of both PARP1 and PARP2 enzymes.[1][2] |
| In Vivo Efficacy | Strong antitumor activity | Demonstrated significant efficacy in preclinical xenograft models, particularly those with BRCA1/2 mutations.[1] |
Table 2: Comparison of Common Adverse Events of Approved PARP Inhibitors (Clinical Data)
| Adverse Event (All Grades) | Senaparib (%) | Olaparib (%) | Niraparib (%) | Rucaparib (%) |
| Anemia | - | 44 | 50 | 37 |
| Nausea | - | - | - | >75 |
| Fatigue | - | 64 | - | - |
| Thrombocytopenia | - | 14 | 61 | 28 |
| Neutropenia | - | 5 | 20 | 7 |
| Data for Olaparib, Niraparib, and Rucaparib are from comparative reviews of clinical trial data.[8][11] Specific percentages for all adverse events for Senaparib from a direct comparative trial are not yet available in the provided search results, but it is reported to have a favorable safety profile with lower non-hematologic toxicity.[3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This assay assesses whether Senaparib is binding to its intended PARP1/2 targets within the cell.
Methodology:
-
Cell Treatment: Treat cultured cells with Senaparib at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are generally more resistant to heat-induced denaturation.
-
Protein Separation: Pellet the aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble PARP1 and PARP2 in the supernatant by Western blotting. Increased thermal stability of PARP1/2 in the presence of Senaparib indicates target engagement.[10]
Protocol 2: Kinase Profiling Assay
This assay helps to identify potential off-target kinase inhibition.
Methodology:
-
Compound Preparation: Prepare a stock solution of Senaparib and create serial dilutions.
-
Assay Plate Preparation: In a multi-well plate, add a panel of recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted Senaparib or a vehicle control to the wells.
-
Incubation and Detection: Incubate the plate to allow the kinase reaction to proceed. The amount of product is then measured using a suitable detection method (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration to determine the IC50 values.[10]
Visualizations
Caption: Mechanism of action of Senaparib.
Caption: Preclinical experimental workflow.
Caption: Logic for troubleshooting off-target effects.
References
- 1. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Senaparib: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ascopubs.org [ascopubs.org]
Senaparib hydrochloride dose reduction due to adverse events
Welcome to the Technical Support Center for senaparib (B1652199) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing adverse events and troubleshooting common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of senaparib hydrochloride?
A1: Senaparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, senaparib prevents the repair of these breaks, which then lead to the formation of double-strand DNA breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be effectively repaired, leading to cell death. This mechanism is known as synthetic lethality.
Q2: What is the recommended starting dose of this compound in clinical trials?
A2: The recommended Phase 2 dose of senaparib is 100 mg administered orally once daily.[2][3] This dose was determined based on Phase 1 dose-escalation studies.[3][4]
Q3: What are the most common adverse events associated with this compound?
A3: Based on clinical trial data, particularly the Phase 3 FLAMES study, the most frequently reported adverse events of any grade are anemia, neutropenia, leukopenia, and thrombocytopenia.[1][5]
Q4: How frequently do severe adverse events occur with senaparib treatment?
A4: In the FLAMES study, Grade 3 or higher treatment-emergent adverse events (TEAEs) were observed in 66.3% of patients receiving senaparib, compared to 20.3% in the placebo group.[1][5]
Q5: What percentage of patients typically require a dose reduction due to adverse events?
A5: In the FLAMES clinical trial, 63.3% of patients receiving senaparib required a dose reduction due to adverse events, compared to 6.0% of patients in the placebo group.[1]
Troubleshooting Guides: Dose Reduction for Adverse Events
Managing adverse events is critical for patient safety and maintaining treatment compliance. The following guides provide a general framework for dose modification based on the severity of hematological toxicities, which are the most common adverse events observed with senaparib.
Note: These are general guidelines based on available clinical trial data. Specific dose reduction protocols should always follow the official prescribing information or the specific clinical trial protocol.
Hematological Toxicity
Hematological adverse events should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Incidence of Common Hematological Adverse Events (Any Grade and Grade ≥3) in the FLAMES Study [1][5]
| Adverse Event | Senaparib (Any Grade) | Placebo (Any Grade) | Senaparib (Grade ≥3) | Placebo (Grade ≥3) |
| Anemia | 81% | Not Reported | 29.3% | Not Reported |
| Neutropenia | 76% | 32% | 24.8% | Not Reported |
| Leukopenia | 75% | 29% | Not Reported | Not Reported |
| Thrombocytopenia | 70% | Not Reported | 26.7% | Not Reported |
General Dose Modification Approach for Hematological Toxicities:
-
Grade 1: Continue treatment at the current dose and monitor blood counts closely.
-
Grade 2: Consider dose interruption until the toxicity resolves to Grade 1 or baseline. Treatment may be resumed at the same or a reduced dose level.
-
Grade 3 or 4: Treatment with senaparib should be interrupted. Once the toxicity has resolved to Grade 1 or baseline, treatment can be resumed at a reduced dose. Further dose reductions may be necessary if the toxicity recurs. If the toxicity persists despite dose reductions, discontinuation of treatment should be considered.
Important Considerations:
-
While the general approach is to interrupt and then reduce the dose for severe toxicities, the specific dose to reduce to (e.g., from 100 mg to a lower dose) has not been made publicly available in the reviewed literature. Researchers must refer to the specific study protocol or forthcoming prescribing information for precise dose reduction levels.
-
Supportive care, such as blood transfusions for anemia or the use of growth factors for neutropenia, may be implemented as per institutional guidelines.
Experimental Protocols
Monitoring and Grading of Adverse Events
Objective: To systematically monitor for and grade the severity of adverse events in patients receiving this compound, enabling timely management and dose modifications.
Methodology:
-
Baseline Assessment: Prior to initiating treatment with senaparib, a comprehensive baseline assessment should be conducted, including:
-
Complete Blood Count (CBC) with differential
-
Serum chemistry panel (including liver and renal function tests)
-
Physical examination and recording of vital signs
-
Assessment of any pre-existing conditions
-
-
Monitoring Schedule:
-
Hematological Monitoring: A CBC with differential should be performed weekly for the first month of treatment, and then at least monthly thereafter. More frequent monitoring may be required for patients who develop hematological toxicities.
-
Non-Hematological Monitoring: Serum chemistry and other relevant laboratory parameters should be monitored at least monthly.
-
Clinical Assessment: Patients should be clinically assessed for any new or worsening symptoms at each visit.
-
-
Grading of Adverse Events:
-
All adverse events will be graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This provides a standardized scale for grading the severity of adverse events from Grade 1 (mild) to Grade 5 (death related to AE).
-
-
Data Collection and Reporting:
-
All adverse events, regardless of severity or perceived relationship to the study drug, must be recorded in the patient's case report form.
-
Serious Adverse Events (SAEs) must be reported to the study sponsor and relevant regulatory authorities within the timeframe specified in the clinical trial protocol.
-
Visualizations
Signaling Pathway of Senaparib
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.rowan.edu [primo.rowan.edu]
- 4. A phase 1 dose-escalation study of the poly(ADP-ribose) polymerase inhibitor senaparib in Australian patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
Strategies to mitigate non-hematologic toxicity of Senaparib hydrochloride
Welcome to the Technical Support Center for Senaparib (B1652199) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with Senaparib, focusing on the mitigation of non-hematologic toxicities.
Frequently Asked Questions (FAQs)
Q1: What is Senaparib hydrochloride and what is its mechanism of action?
This compound is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] Its primary mechanism of action involves preventing PARP-mediated repair of DNA single-strand breaks. This inhibition leads to the accumulation of DNA damage, which in cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), results in synthetic lethality and cell death.
Q2: What are the most common non-hematologic toxicities observed with Senaparib in clinical trials?
Based on clinical trial data, the most frequently reported non-hematologic adverse events include asthenia (fatigue), nausea, vomiting, and other gastrointestinal issues.[2] The FLAMES phase III trial reported that grade 3 or higher treatment-emergent adverse events occurred in 66.3% of patients receiving Senaparib compared to 20.3% in the placebo group.[3][4][5][6]
Q3: What are the recommended starting doses and dose modifications for Senaparib in response to toxicities?
In the FLAMES phase III trial, the starting dose of Senaparib was 100 mg taken orally once daily.[5] Dose interruptions and reductions are key strategies for managing adverse events. In the FLAMES trial, 76.7% of patients on Senaparib had dose interruptions and 63.3% had dose reductions due to treatment-emergent adverse events.[6] A phase I trial in Chinese patients identified a recommended phase II dose (RP2D) of 100 mg once daily.[2]
Troubleshooting Guides
Issue 1: Significant Nausea and Vomiting Observed in Preclinical Models
Problem: Your in vivo animal models are exhibiting significant signs of nausea and vomiting (e.g., pica, conditioned taste aversion, emetic episodes in relevant species) following Senaparib administration, potentially impacting the tolerability and outcomes of your study.
Potential Cause: Nausea and vomiting are known class effects of PARP inhibitors. This is likely due to off-target effects on the gastrointestinal tract and the chemoreceptor trigger zone.
Mitigation Strategies:
-
Prophylactic Antiemetic Administration: Administer a 5-HT3 receptor antagonist, such as ondansetron, 30-60 minutes prior to Senaparib dosing. This is a standard clinical approach for managing chemotherapy-induced nausea and vomiting.
-
Dose Fractionation: If the experimental design allows, consider dividing the total daily dose into two smaller, equivalent doses administered 12 hours apart. This can help reduce peak plasma concentrations and associated gastrointestinal toxicity.
-
Vehicle Optimization: Ensure the vehicle used for Senaparib administration is well-tolerated and does not contribute to gastrointestinal upset. Consider alternative oral gavage vehicles if necessary.
Issue 2: Animals Displaying Signs of Fatigue and Reduced Activity
Problem: Rodents treated with Senaparib show a significant decrease in voluntary movement, such as reduced wheel running activity or decreased exploration in an open-field test, suggesting a fatigue-like phenotype.
Potential Cause: Fatigue is a common and often dose-limiting toxicity of PARP inhibitors. The underlying mechanisms are multifactorial and may involve central nervous system effects and systemic metabolic changes.
Mitigation Strategies:
-
Environmental Enrichment: Provide an enriched environment for the animals, which has been shown to have a positive impact on well-being and may counteract some of the behavioral effects of fatigue.
-
Structured "Exercise" Protocol: Forcing mild to moderate exercise, such as short periods on a treadmill at a low speed, can sometimes paradoxically improve overall activity levels and combat fatigue.
-
Pharmacological Intervention (for mechanistic studies): In preclinical models designed to understand the mechanisms of fatigue, consider co-administration of agents known to modulate pathways involved in fatigue, such as psychostimulants (e.g., modafinil), with appropriate ethical considerations and study design.
Data Presentation
Table 1: Non-Hematologic Adverse Events of Any Grade in the FLAMES Phase III Trial
| Adverse Event | Senaparib (n=271) | Placebo (n=133) |
| Anemia | 81% | Not Reported |
| Neutropenia | 76% | 32% |
| Leukopenia | 75% | 29% |
| Thrombocytopenia | 70% | Not Reported |
| Hypertriglyceridemia | Not Reported | 26% |
| Transaminase Increased | Not Reported | 26% |
Source: FLAMES Phase III Trial Data[7][8]
Table 2: Grade ≥3 Non-Hematologic Adverse Events in the FLAMES Phase III Trial
| Adverse Event | Senaparib (n=271) | Placebo (n=133) |
| All Grade ≥3 AEs | 66.3% | 20.3% |
| Anemia | 29.3% | Not Reported |
| Thrombocytopenia | 26.7% | Not Reported |
| Neutropenia | 24.8% | Not Reported |
Source: FLAMES Phase III Trial Data[7][8]
Table 3: Non-Hematologic Adverse Events in a Phase I Trial of Senaparib
| Adverse Event | Incidence (N=57) |
| Asthenia | 26.3% |
| Nausea | 7.7% (most frequent treatment-related AE) |
Source: Phase I Trial in Chinese Patients with Advanced Solid Tumors & Australian Phase I Trial[2][9]
Experimental Protocols
Protocol 1: Preclinical Evaluation of Antiemetic Efficacy with Senaparib
Objective: To assess the efficacy of a 5-HT3 receptor antagonist in mitigating Senaparib-induced nausea and vomiting in a rat model.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats, as they are a validated model for studying emesis.
-
Acclimation: Acclimate rats to the experimental conditions for at least 7 days, including handling and sham gavage.
-
Grouping:
-
Group 1: Vehicle control (for both Senaparib and antiemetic)
-
Group 2: Senaparib + Vehicle for antiemetic
-
Group 3: Senaparib + Ondansetron (or other 5-HT3 antagonist)
-
-
Dosing:
-
Administer Ondansetron (1-3 mg/kg, intraperitoneally) or its vehicle 30 minutes before Senaparib.
-
Administer Senaparib (at a clinically relevant and tolerated dose) or its vehicle via oral gavage.
-
-
Observation:
-
Videotape the animals for at least 4 hours post-dosing.
-
Score for retching and vomiting episodes.
-
Measure pica (consumption of non-nutritive substances like kaolin) as an indicator of nausea. Provide a pre-weighed amount of kaolin (B608303) and measure consumption over 24 hours.
-
-
Data Analysis: Compare the number of emetic episodes and the amount of kaolin consumed between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of a Preclinical Model of Senaparib-Induced Fatigue
Objective: To characterize a fatigue-like phenotype in mice following Senaparib administration and to evaluate a potential mitigation strategy.
Methodology:
-
Animal Model: Use C57BL/6 mice, a common strain for behavioral studies.
-
Housing: House mice individually in cages equipped with voluntary running wheels.
-
Baseline Measurement: Record baseline voluntary wheel running activity for 7 days.
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: Senaparib
-
Group 3: Senaparib + Intervention (e.g., environmental enrichment, forced mild exercise)
-
-
Dosing: Administer Senaparib or vehicle daily via oral gavage for a specified period (e.g., 14-21 days).
-
Activity Monitoring:
-
Continuously record voluntary wheel running activity throughout the study.
-
Conduct open-field tests at baseline and at specified time points during treatment to assess general locomotor activity and exploratory behavior.
-
Consider grip strength tests to assess muscle fatigue.
-
-
Data Analysis: Analyze changes in running wheel distance, open-field activity (total distance, rearing frequency), and grip strength over time and between groups using repeated measures ANOVA or other appropriate statistical methods.
Visualizations
Caption: Mechanism of action of Senaparib.
Caption: Workflow for evaluating antiemetic efficacy.
Caption: Workflow for assessing fatigue mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A phase 1 dose-escalation study of the poly(ADP-ribose) polymerase inhibitor senaparib in Australian patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor response to Senaparib hydrochloride in BRCA-negative tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, Senaparib hydrochloride. The information is designed to address common issues encountered during pre-clinical experiments, particularly concerning unexpected or poor responses in BRCA-negative tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Senaparib is a potent, orally active inhibitor of poly(ADP-ribose) polymerase enzymes PARP1 and PARP2.[1][2][3][4] Its primary mechanism involves not only catalytic inhibition but also the trapping of PARP enzymes on DNA at the site of single-strand breaks.[5] This prevents the recruitment of DNA repair machinery. During DNA replication, these unresolved single-strand breaks are converted into more cytotoxic double-strand breaks.[6][7][8] In tumor cells with a deficient homologous recombination (HR) repair pathway (a state known as HR deficiency or HRD), these double-strand breaks cannot be accurately repaired, leading to genomic instability and, ultimately, cell death through a process called synthetic lethality.[8][9][10]
Q2: We are observing a weaker than expected response to Senaparib in our BRCA-negative cancer cell line. What are the potential causes?
A2: While BRCA1/2 mutations are the most well-known causes of HRD, sensitivity to PARP inhibitors in BRCA-negative (BRCAwt) tumors can be influenced by a variety of factors. Here are several potential reasons for a poor response:
-
HR Proficiency: The cell line may be proficient in homologous recombination despite being BRCA-negative. Other DNA repair pathways might be compensating.
-
Upregulation of Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively transport Senaparib out of the cell, reducing its intracellular concentration and efficacy.[11]
-
Replication Fork Stabilization: Some cancer cells develop mechanisms to protect and stabilize stalled replication forks, preventing their collapse into double-strand breaks and thus avoiding the cytotoxic effects of PARP inhibitors.[9][12]
-
Low or Absent Schlafen 11 (SLFN11) Expression: SLFN11 has been identified as a potential biomarker for sensitivity to DNA-damaging agents, and its absence can be associated with resistance to PARP inhibitors.[13]
-
Alternative DNA Repair Pathways: In the absence of functional BRCA proteins, some tumor cells can utilize alternative, albeit less efficient, DNA repair pathways like non-homologous end joining (NHEJ) or single-strand annealing (SSA) to survive.[13][14]
-
Experimental Conditions: Suboptimal drug concentration, instability of the compound in your media, or issues with cell line integrity could also be contributing factors.
Q3: Our BRCA-negative tumor model was initially sensitive to Senaparib, but has now developed resistance. What are the likely mechanisms?
A3: Acquired resistance to PARP inhibitors is a significant challenge. Common mechanisms include:
-
Restoration of Homologous Recombination: This is a primary mechanism of acquired resistance. It can occur through secondary or "reversion" mutations in BRCA1/2 or other HR-related genes (like PALB2) that restore the open reading frame and produce a functional protein.[9][15]
-
Loss of 53BP1: Deletion or downregulation of the 53BP1 protein, a key factor in the NHEJ pathway, can partially restore HR function in BRCA1-deficient cells, leading to PARP inhibitor resistance.[11]
-
PARP1 Mutations: Although less common, mutations in the PARP1 gene itself can alter the drug-binding site and reduce the trapping efficiency of the inhibitor.[9]
-
Epigenetic Modifications: Changes in gene expression due to epigenetic alterations, such as the demethylation of the BRCA1 promoter, can lead to the re-expression of HR proteins.[15]
Troubleshooting Guides
Guide 1: Investigating Unexpected Resistance in a BRCA-Negative Cell Line
This guide provides a systematic approach to troubleshooting a poor initial response to Senaparib in a BRCA-negative tumor model.
Workflow for Investigating De Novo Resistance
Caption: Troubleshooting workflow for de novo Senaparib resistance.
Experimental Steps:
-
Validate Reagents and Cell Lines:
-
Positive Control: Confirm the potency of your Senaparib stock by testing it on a known sensitive cell line (e.g., a BRCA1 or BRCA2 mutant line).
-
Compound Integrity: Ensure the this compound is correctly stored and prepared. Consider verifying its concentration and purity if issues persist.
-
Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out contamination or misidentification.
-
-
Confirm Target Engagement and HR Status:
-
PARP Activity Assay: Measure the levels of poly(ADP-ribose) (PAR) in your cells with and without Senaparib treatment to confirm that the drug is inhibiting PARP activity at the concentrations used.
-
RAD51 Foci Formation Assay: Assess the homologous recombination capacity of your cell line. The inability to form RAD51 foci after inducing DNA damage is a hallmark of HRD. If your BRCA-negative cells form RAD51 foci, they are likely HR-proficient and thus inherently resistant to PARP inhibitors.
-
Genomic Scarring Analysis: If available, use next-generation sequencing to look for genomic scars (e.g., Loss of Heterozygosity - LOH), which are indicative of past HRD and can predict PARP inhibitor sensitivity.[7][16]
-
-
Investigate Potential Resistance Mechanisms:
-
Drug Efflux: Use qPCR or Western blotting to measure the expression levels of ABC transporter proteins like ABCB1 (P-gp). You can also test for functional efflux by co-administering Senaparib with a known P-gp inhibitor.
-
Sequencing of HR Genes: Even in BRCA-negative tumors, mutations in other HR pathway genes (e.g., PALB2, ATM, CHEK2, RAD51C/D) can confer sensitivity.[17][18] Conversely, the absence of mutations in these genes may explain the lack of response.
-
Assess DNA Repair Pathway Bias: Evaluate the protein levels of key factors in alternative repair pathways, such as 53BP1 (NHEJ). Low 53BP1 levels can be a mechanism of resistance in BRCA1-deficient backgrounds.[11]
-
Guide 2: Characterizing Acquired Resistance to Senaparib
This guide outlines steps to understand why a previously sensitive tumor model has stopped responding to Senaparib.
Experimental Workflow for Acquired Resistance
Caption: Workflow for characterizing acquired Senaparib resistance.
Experimental Steps:
-
Establish and Validate the Resistant Model:
-
Generate a resistant cell line by continuous culture of the parental (sensitive) line in the presence of escalating concentrations of Senaparib.
-
Confirm the resistance phenotype by comparing the IC50 values of the parental and resistant lines.
-
-
Assess Homologous Recombination Function:
-
Perform a RAD51 focus formation assay on both parental and resistant cell lines. An increase in RAD51 foci formation in the resistant line compared to the parental line suggests a restoration of HR function.
-
-
Investigate Molecular Mechanisms of HR Restoration:
-
Sequence for Reversion Mutations: Extract genomic DNA from both cell lines and sequence key HR genes (especially BRCA1/2, even if the parental line is considered "BRCA-negative," as it may have a non-obvious mutation or epigenetic silencing). Look for secondary mutations in the resistant line that could restore protein function.
-
Analyze Protein Expression: Use Western blotting to compare the protein levels of key DNA repair factors between the parental and resistant lines. Specifically, look for the re-expression of HR proteins or the loss of NHEJ factors like 53BP1.
-
-
Evaluate Other Potential Mechanisms:
-
Drug Target and Efflux: If HR is not restored, sequence the PARP1 gene to check for mutations in the drug-binding pocket. Additionally, assess the expression and activity of drug efflux pumps as described in the previous guide.
-
Data Presentation
Table 1: Summary of Senaparib Phase 3 FLAMES Study Efficacy Data
The FLAMES study evaluated Senaparib as a first-line maintenance therapy in patients with advanced ovarian cancer who responded to platinum-based chemotherapy.[19][20][21]
| Patient Subgroup | Median Progression-Free Survival (PFS) - Senaparib | Median Progression-Free Survival (PFS) - Placebo | Hazard Ratio (HR) (95% CI) | p-value |
| Overall Population | Not Reached | 13.6 months | 0.43 (0.32-0.58) | < 0.0001 |
| BRCA-mutant | Not Reached | 15.6 months | 0.43 (0.24-0.76) | 0.0026 |
| BRCA-negative | Not Reached | 12.9 months | 0.43 (0.30-0.61) | < 0.0001 |
| HRD-positive | Not Reached | 15.6 months | 0.36 (0.25-0.53) | < 0.0001 |
| HRD-negative | Not Reached | 11.1 months | 0.53 (0.35-0.81) | 0.0027 |
Data from the prespecified interim analysis of the FLAMES study.[22]
Signaling Pathway Diagrams
PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with Senaparib.
Experimental Protocols
Protocol 1: PARP Activity (PARylation) Assay - ELISA-based
This protocol is for measuring the catalytic activity of PARP and its inhibition by Senaparib in cell lysates.
Principle: This assay quantifies the synthesis of poly(ADP-ribose) (PAR) on histone proteins, which are coated on an ELISA plate. The amount of PAR is detected using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[23][24]
Materials:
-
Histone-coated 96-well plate
-
Cell lysis buffer
-
PARP Assay Buffer (containing NAD+ and activated DNA)
-
This compound stock solution
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB or other HRP substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare Cell Lysates: Culture cells to desired confluency. Treat with Senaparib or vehicle control for the desired time. Harvest cells, wash with PBS, and lyse using a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: Add 50 µL of cell lysate (normalized for protein concentration) to each well of the histone-coated plate.
-
Initiate PARP Reaction: Add 50 µL of PARP Assay Buffer (containing NAD+ and activated DNA) to each well to start the reaction. For inhibitor wells, this buffer should be pre-mixed with the desired final concentration of Senaparib.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Primary Antibody: Add 100 µL of diluted anti-PAR antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop Reaction: Add 100 µL of stop solution.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to PARP activity.
Protocol 2: RAD51 Foci Formation Assay - Immunofluorescence
This protocol assesses the functional status of the homologous recombination pathway.
Principle: Upon DNA damage, functional HR machinery leads to the assembly of RAD51 protein at the sites of double-strand breaks, which can be visualized as distinct nuclear foci by immunofluorescence microscopy. A failure to form these foci indicates HRD.
Materials:
-
Cells cultured on glass coverslips
-
DNA damaging agent (e.g., Mitomycin C or ionizing radiation)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and allow them to attach. Treat cells with a DNA damaging agent (e.g., 10 Gy irradiation or 1 µM Mitomycin C for 2 hours) to induce double-strand breaks. In some experimental arms, you may pre-treat with Senaparib.
-
Recovery: Allow cells to recover for 4-8 hours post-damage to permit RAD51 foci formation.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing and Staining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash once with PBS and mount the coverslips onto microscope slides.
-
Analysis: Image the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A common threshold for HR proficiency is >5 foci per nucleus in >10-20% of cells, but this should be optimized for your specific cell lines and conditions.
References
- 1. Senaparib: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Senaparib - IMPACT Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. oncoscience.us [oncoscience.us]
- 6. What is Senaparib used for? [synapse.patsnap.com]
- 7. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA Repair in Cancer: Beyond PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Frontiers | DNA Damage Repair Deficiency in Pancreatic Ductal Adenocarcinoma: Preclinical Models and Clinical Perspectives [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Beyond BRCA: The Emerging Significance of DNA Damage Response and Personalized Treatment in Pancreatic and Prostate Cancer Patients | MDPI [mdpi.com]
- 18. Candidate biomarkers of PARP inhibitor sensitivity in ovarian cancer beyond the BRCA genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Phase 3 clinical trial data of Senaparib has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
- 20. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer [impacttherapeutics.com]
- 21. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. IMPACT Therapeutics Presented Pivotal Phase 3 Clinical Data for Senaparib as First-line Maintenance Therapy in Advanced Ovarian Cancer Patients at ESMO Congress 2023 as a Proffered Late-Breaking Paper Presentation [impacttherapeutics.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. rndsystems.com [rndsystems.com]
Validation & Comparative
Senaparib Hydrochloride Versus Olaparib in BRCA-Mutated Ovarian Cancer: A Comparative Guide
This guide provides a detailed comparison of senaparib (B1652199) hydrochloride and olaparib (B1684210), two prominent poly (ADP-ribose) polymerase (PARP) inhibitors used in the treatment of BRCA-mutated ovarian cancer. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical trial data, mechanisms of action, and experimental protocols to inform ongoing research and development in gynecological oncology.
Mechanism of Action: Targeting DNA Repair Pathways
Both senaparib and olaparib are potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3][4][5] In cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is deficient.[6][7]
The inhibition of PARP by either drug leads to the accumulation of unrepaired SSBs, which can subsequently generate more deleterious DSBs during DNA replication.[1][7] In BRCA-mutated cancer cells, the inability to repair these DSBs through the defective HRR pathway leads to genomic instability and ultimately, cell death.[2][7] This concept is known as synthetic lethality, where the simultaneous loss of two key DNA repair pathways is lethal to the cancer cell, while normal cells with a functional HRR pathway are less affected.[7][8] In-vitro studies have shown that the cytotoxicity of these PARP inhibitors may involve not only the inhibition of PARP enzymatic activity but also the trapping of PARP-DNA complexes, which further disrupts DNA replication and repair.[1][9]
Clinical Efficacy in BRCA-Mutated Ovarian Cancer
The clinical efficacy of senaparib and olaparib in BRCA-mutated ovarian cancer has been evaluated in separate, pivotal Phase 3 clinical trials: the FLAMES study for senaparib and the SOLO-1 study for olaparib. It is important to note that the following data are not from a head-to-head comparison.
FLAMES Study (Senaparib)
The FLAMES trial was a randomized, double-blind, placebo-controlled, multicenter Phase 3 study evaluating the efficacy and safety of senaparib as first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer who had a complete or partial response to platinum-based chemotherapy.[10][11] The study included patients regardless of their BRCA mutation status.[12][13]
SOLO-1 Study (Olaparib)
The SOLO-1 trial was a randomized, double-blind, placebo-controlled, multicenter Phase 3 study that assessed the efficacy of olaparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation who were in complete or partial response to platinum-based chemotherapy.[14][15]
The table below summarizes the key efficacy data from these trials.
| Efficacy Endpoint | Senaparib (FLAMES - BRCAm Subgroup) | Olaparib (SOLO-1) | Placebo (in respective trials) |
| Median Progression-Free Survival (PFS) | Not Reached | 56.0 months[15][16] | 15.6 months (FLAMES)[13] / 13.8 months (SOLO-1)[15][16] |
| Hazard Ratio (HR) for PFS | Not Evaluable (vs. Placebo in BRCAm) | 0.33 (95% CI: 0.25–0.43)[15] | - |
| PFS Rate at 24 Months | 63.0% (overall population)[12][13] | Not explicitly reported for BRCAm at 24 months | 31.3% (FLAMES, overall)[12][13] |
| Median Overall Survival (OS) | Data not yet mature | Not Reached[17][18] | 75.2 months[17][18] |
| Hazard Ratio (HR) for OS | Data not yet mature | 0.55 (95% CI: 0.40–0.76)[15][17] | - |
| 7-Year OS Rate | Data not yet mature | 67.0%[15][17] | 46.5%[15][17] |
Safety and Tolerability Profile
The safety profiles of senaparib and olaparib have been characterized in their respective clinical trials. The most common adverse events are hematological in nature.
| Adverse Event (Grade ≥3) | Senaparib (FLAMES - All Patients) | Olaparib (SOLO-1) | Placebo (in respective trials) |
| Anemia | Not explicitly reported for Grade ≥3 | 19.5%[8] | 2.0% (SOLO-1)[8] |
| Neutropenia | Not explicitly reported for Grade ≥3 | 5.1%[8] | 4.0% (SOLO-1)[8] |
| Thrombocytopenia | Not explicitly reported for Grade ≥3 | 1.0%[8] | 1.0% (SOLO-1)[8] |
| Any Grade ≥3 TEAEs | 66.3%[19] | 36.9%[8] | 20.3% (FLAMES)[19] / 18.2% (SOLO-1)[8] |
| Discontinuation due to AEs | 4.4%[12][19] | Not explicitly reported in the same format | 0.0% (FLAMES)[12][19] |
Experimental Protocols: Clinical Trial Design
A summary of the methodologies for the FLAMES and SOLO-1 trials is provided below.
FLAMES Study (Senaparib) Experimental Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial.[11]
-
Patient Population: Patients with newly diagnosed, FIGO stage III-IV high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had a complete or partial response after first-line platinum-based chemotherapy.[10]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either senaparib or placebo.[10]
-
Treatment: Senaparib was administered orally at a dose of 100 mg once daily.[10][12] Treatment continued for up to two years, or until disease progression or unacceptable toxicity.[12]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR).[10][12]
-
Secondary Endpoints: Investigator-assessed PFS, overall survival (OS), safety, and time to first subsequent therapy.[13]
SOLO-1 Study (Olaparib) Experimental Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial.[14][15]
-
Patient Population: Patients with newly diagnosed, advanced ovarian cancer with a germline or somatic BRCA1/2 mutation who were in clinical response after platinum-based chemotherapy.[14][15]
-
Randomization: Patients were randomized in a 2:1 ratio to olaparib or placebo.[14]
-
Treatment: Olaparib was administered as tablets at a dose of 300 mg twice daily.[1] Treatment was continued for up to two years or until disease progression.[14]
-
Primary Endpoint: Progression-free survival (PFS).[18]
-
Secondary Endpoints: Overall survival (OS), time to second progression or death (PFS2), and time to first subsequent therapy.[8]
Conclusion
Both senaparib and olaparib have demonstrated significant clinical benefit as first-line maintenance therapy in patients with advanced ovarian cancer who have responded to platinum-based chemotherapy. Olaparib's SOLO-1 trial has established a long-term overall survival benefit in a specifically BRCA-mutated population.[15][17][18] Senaparib, in the FLAMES study, has shown a robust progression-free survival benefit in a broader population, including those with and without BRCA mutations.[10][12][13]
Direct comparative efficacy and safety can only be definitively established through a head-to-head clinical trial. The choice between these agents in a clinical setting would likely be guided by regulatory approvals, specific patient characteristics including biomarker status, and the full detailed safety profiles from their respective studies. The ongoing research and maturation of data from these and other trials will continue to refine the optimal use of PARP inhibitors in the management of BRCA-mutated ovarian cancer.
References
- 1. Olaparib - NCI [dctd.cancer.gov]
- 2. What is Senaparib used for? [synapse.patsnap.com]
- 3. Senaparib - IMPACT Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Olaparib in the management of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Frontiers | Olaparib and advanced ovarian cancer: Summary of the past and looking into the future [frontiersin.org]
- 9. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 10. The Phase 3 clinical trial data of Senaparib has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
- 11. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer - BioSpace [biospace.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. curetoday.com [curetoday.com]
- 14. First-Line Maintenance With Olaparib Improved Overall Survival in Subsets of Patients With Advanced Ovarian Cancer in Two Phase III Trials - The ASCO Post [ascopost.com]
- 15. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. onclive.com [onclive.com]
- 19. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Analysis of the Safety Profiles of Senaparib and Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of Senaparib, a next-generation PARP inhibitor, and other approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The information is compiled from clinical trial data, systematic reviews, and meta-analyses to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone in the treatment of cancers with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations.[1] While their efficacy is well-established, their safety profiles can vary, influencing treatment decisions and patient outcomes. Senaparib, a novel and potent PARP1/2 inhibitor, has demonstrated a promising safety profile in clinical trials, suggesting it may offer a wider therapeutic window.[2][3] This guide aims to provide a comprehensive comparison of the adverse event profiles of these agents, supported by available quantitative data and an overview of the underlying mechanisms and experimental protocols.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP inhibitors capitalize on the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.[4] If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[4]
In cancer cells with mutated or deficient BRCA genes, the HR pathway is compromised. These cells become heavily dependent on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP, these drugs prevent the repair of SSBs, leading to an accumulation of DSBs that the HR-deficient cancer cells cannot repair, ultimately resulting in cell death. Normal cells, with their functional HR pathway, are better able to tolerate PARP inhibition.
Another important mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage.[5] This PARP-DNA complex can be more cytotoxic than the loss of PARP's enzymatic activity alone, as it can interfere with DNA replication and transcription.[5][6] The potency of PARP trapping varies among different inhibitors and is thought to contribute to both their efficacy and toxicity.[5][7]
Comparative Safety Profiles
The safety profiles of PARP inhibitors are generally characterized by myelosuppression, gastrointestinal side effects, and fatigue.[1] However, the incidence and severity of these adverse events (AEs) can differ among the various agents.
Hematological Toxicities
Hematological AEs are a common class effect of PARP inhibitors and are often the primary reason for dose modifications or interruptions. Anemia is the most frequently reported hematological toxicity, followed by neutropenia and thrombocytopenia.
Table 1: Comparison of All-Grade Hematological Adverse Events (%) in Key Clinical Trials
| Adverse Event | Senaparib (FLAMES)[8] | Olaparib (SOLO-1)[9] | Niraparib (NOVA)[10] | Rucaparib (ARIEL3)[11] | Talazoparib (EMBRACA)[12] |
| Anemia | 81 | 44 | 50 | 37 | 53 |
| Neutropenia | 76 | 5 | 30 | 7 | 35 |
| Thrombocytopenia | 70 | 14 | 61 | 28 | 39 |
Table 2: Comparison of Grade ≥3 Hematological Adverse Events (%) in Key Clinical Trials
| Adverse Event | Senaparib (FLAMES)[13] | Olaparib (SOLO-1)[14] | Niraparib (PRIMA)[14] | Rucaparib (ATHENA)[14] | Talazoparib (EMBRACA)[12] |
| Anemia | 48.3 | 22 | 31 | 27 | 39 |
| Neutropenia | 41.7 | 9 | 20 | 15 | 21 |
| Thrombocytopenia | 22.9 | <1 | 39 | 7 | 15 |
Note: Data are from different clinical trials and patient populations, so direct cross-trial comparisons should be interpreted with caution.
Non-Hematological Toxicities
Gastrointestinal issues, primarily nausea, and fatigue are the most common non-hematological AEs associated with PARP inhibitors.[15]
Table 3: Comparison of All-Grade Non-Hematological Adverse Events (%) in Key Clinical Trials
| Adverse Event | Senaparib (Phase I)[4] | Olaparib (SOLO-1)[9] | Niraparib (NOVA)[16] | Rucaparib (ARIEL3)[11] | Talazoparib (EMBRACA)[12] |
| Nausea | 26.3 (Asthenia) | 77 | 74 | 77 | 49 |
| Fatigue | 26.3 (Asthenia) | 63 | 59 | 69 | 50 |
| Vomiting | Not Reported | 45 | 34 | 46 | 33 |
| Diarrhea | Not Reported | 38 | 20 | 34 | 23 |
Table 4: Comparison of Grade ≥3 Non-Hematological Adverse Events (%) in Key Clinical Trials
| Adverse Event | Senaparib (FLAMES)[13] | Olaparib (SOLO-1)[9] | Niraparib (NOVA)[16] | Rucaparib (ARIEL3)[11] | Talazoparib (EMBRACA)[12] |
| Nausea | 0.7 | 1 | 3 | 4 | 3 |
| Fatigue | 2.2 | 4 | 8 | 7 | 4 |
| Vomiting | 0.4 | 2 | 3 | 4 | 2 |
| Diarrhea | 0 | 1 | 1 | 2 | 1 |
Senaparib has been reported to have a more favorable non-hematological safety profile compared to other PARP inhibitors.[17] The permanent discontinuation rate due to adverse events in the FLAMES study for Senaparib was 4.4%.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. While full, unabridged clinical trial protocols are often proprietary, the following provides an overview of the methodologies employed in the pivotal Phase III trials for these PARP inhibitors, based on publicly available information from clinical trial registries and publications.
General Phase III Trial Workflow for PARP Inhibitors
Key Methodological Components:
-
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, multicenter studies.[9][11][18][19][20]
-
Patient Population: Eligibility criteria typically include patients with a confirmed diagnosis of a specific cancer type (e.g., ovarian, breast, prostate), often with a documented BRCA mutation or other homologous recombination deficiency (HRD) markers, who have responded to prior platinum-based chemotherapy.[10][12][21][22]
-
Intervention: Patients are randomized to receive the investigational PARP inhibitor or a placebo, or in some cases, a physician's choice of standard chemotherapy.[23][24][25] Dosing is administered orally, typically once or twice daily.[3][26]
-
Endpoints:
-
Primary Endpoint: The most common primary endpoint is Progression-Free Survival (PFS), as assessed by blinded independent central review (BICR) according to RECIST v1.1 criteria.[9][10][18][19][27]
-
Secondary Endpoints: These often include Overall Survival (OS), Objective Response Rate (ORR), patient-reported outcomes, and a detailed assessment of safety and tolerability.[28][29]
-
-
Safety Assessments: Safety is monitored through the regular recording of adverse events (AEs), which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Laboratory parameters (hematology and clinical chemistry) and vital signs are also monitored at specified intervals.[30][31]
Management of Toxicities
Effective management of PARP inhibitor-associated toxicities is crucial to maintain treatment adherence and optimize patient outcomes.
-
Hematological Toxicities: Management strategies include regular monitoring of complete blood counts, dose interruption, dose reduction, and, in cases of severe anemia, blood transfusions.[14][30] For Niraparib, an individualized starting dose based on baseline weight and platelet count has been shown to reduce the incidence of hematological toxicities.[13]
-
Gastrointestinal Toxicities: Nausea and vomiting are often managed with prophylactic antiemetics.[30] Dose interruption and reduction may also be necessary for persistent or severe symptoms.[32]
-
Fatigue: Management of fatigue can be challenging and may involve dose modification.[32]
Logical Relationships in Safety Profiles
Conclusion
Senaparib demonstrates a safety profile consistent with the PARP inhibitor class, characterized primarily by manageable hematological toxicities.[4] Notably, data from the FLAMES trial suggest a more favorable non-hematological toxicity profile for Senaparib compared to other PARP inhibitors, with a low rate of treatment discontinuation due to adverse events.[17] While direct head-to-head comparative trials are lacking, the available data indicate that while all PARP inhibitors share a common spectrum of adverse events, there are notable differences in the frequency and severity of specific toxicities. A thorough understanding of these distinct safety profiles is essential for the continued development and clinical application of this important class of anticancer agents. Further research, including real-world evidence, will continue to refine our understanding of the long-term safety of Senaparib and other PARP inhibitors.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primo.rowan.edu [primo.rowan.edu]
- 9. SOLO-1 Trial: After 5 Years, Maintenance Olaparib Still Keeps Ovarian Cancer at Bay - The ASCO Post [ascopost.com]
- 10. Facebook [cancer.gov]
- 11. Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 17. Olaparib Maintenance Monotherapy in Patients With BRCA Mutated Ovarian Cancer Following First Line Platinum Based Chemotherapy. [clin.larvol.com]
- 18. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. onclive.com [onclive.com]
- 21. Facebook [cancer.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. cdn.amegroups.cn [cdn.amegroups.cn]
- 26. iris.hunimed.eu [iris.hunimed.eu]
- 27. cancernetwork.com [cancernetwork.com]
- 28. Niraparib Maintenance Treatment Improves Time Without Symptoms or Toxicity (TWiST) Versus Routine Surveillance in Recurrent Ovarian Cancer: A TWiST Analysis of the ENGOT-OV16/NOVA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cancernetwork.com [cancernetwork.com]
- 30. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 31. ASCO – American Society of Clinical Oncology [asco.org]
- 32. targetedonc.com [targetedonc.com]
Senaparib Demonstrates Potent Antitumor Activity in Patient-Derived Xenografts, Offering a Promising Alternative in PARP Inhibition
For Immediate Release
[City, State] – [Date] – New research and comparative data analysis reveal that Senaparib, a novel and potent inhibitor of poly (ADP-ribose) polymerase (PARP), exhibits significant antitumor activity in patient-derived xenograft (PDX) models, positioning it as a strong candidate in the landscape of PARP inhibitors for cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations. This guide provides a comprehensive comparison of Senaparib's performance with other PARP inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Superior Efficacy in Head-to-Head Preclinical Studies
In a patient-derived xenograft (PDX) model of breast cancer with a BRCA1 mutation, Senaparib demonstrated robust, dose-dependent antitumor activity.[1] Notably, at a dose of 20 mg/kg administered orally once daily, Senaparib almost completely inhibited tumor growth, an effect that was sustained even after treatment cessation, with some instances of tumor regression observed.[1]
A direct comparison with the first-generation PARP inhibitor Olaparib in a BRCA1-mutated breast cancer PDX model (BR-05-0028) highlighted Senaparib's promising efficacy.[1]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle | - | - |
| Olaparib | 100 mg/kg, QD | 99.0% |
| Senaparib | 5 mg/kg, QD | 101.2% |
| Senaparib | 10 mg/kg, QD | 102.6% |
| Senaparib | 20 mg/kg, QD | 102.7% |
| Data from a human triple-negative breast cancer (TNBC) MDA-MB-436 cell line-derived xenograft model with a BRCA1 mutation.[1] |
Clinical Validation in Advanced Ovarian Cancer
The efficacy of Senaparib has also been demonstrated in the clinical setting. The Phase III FLAMES study (NCT04169997) evaluated Senaparib as a first-line maintenance treatment for patients with advanced ovarian cancer. The results showed a significant improvement in progression-free survival (PFS) for patients treated with Senaparib compared to placebo, irrespective of their BRCA mutation status.[2][3]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Senaparib is a potent inhibitor of both PARP1 and PARP2 enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[1][4] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger genomic instability and ultimately lead to cancer cell death, a concept known as synthetic lethality.[1][5]
Beyond catalytic inhibition, PARP inhibitors also exert their cytotoxic effects through "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage. This PARP-DNA complex itself is a toxic lesion that obstructs DNA replication, leading to the formation of DSBs.[1][4] Preclinical data suggests that Senaparib is a potent PARP trapper.[1]
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
A generalized workflow for establishing and utilizing PDX models for evaluating the antitumor activity of Senaparib is outlined below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. The Discovery of a Potent PARP1 Inhibitor Senaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Un inhibidor selectivo de PARP1 eficaz en modelos PDX [vhio.net]
Comparative analysis of PARP trapping activity of Senaparib
For Immediate Release
This guide provides a comparative analysis of the PARP trapping activity of Senaparib, a potent and selective PARP1/2 inhibitor, against other well-established PARP inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Senaparib's performance.
Introduction to PARP Trapping
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA damage repair pathways. Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA. This process forms cytotoxic PARP-DNA complexes that stall replication forks, leading to double-strand breaks. In tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these lesions cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death. The potency of PARP trapping has been shown to correlate with the cytotoxic potential of these inhibitors.
Comparative Analysis of PARP Trapping Potency
Senaparib has demonstrated a significant ability to trap PARP1 on chromatin.[1] Experimental evidence indicates that Senaparib is more potent at inducing PARP1 trapping than Olaparib (B1684210), with trapping observed at concentrations as low as 10 nmol/L.[1] While direct head-to-head studies with a full panel of inhibitors are limited, the available data allows for a comparative assessment of Senaparib's trapping potential relative to other clinical PARP inhibitors.
The following table summarizes the comparative PARP trapping potency of Senaparib and other key PARP inhibitors based on available preclinical data. It is important to note that trapping potency can vary depending on the assay and cell line used.
| PARP Inhibitor | PARP Trapping Potency (Relative to Olaparib) | Intracellular PARP1 Binding EC50 (nM) | Key Findings |
| Senaparib | More potent | 10.7 | Induces PARP1 trapping at concentrations as low as 10 nmol/L.[1] |
| Talazoparib | ~100-fold more potent | Not Available | Considered the most potent PARP trapper among approved inhibitors.[2][3] |
| Olaparib | Baseline | Not Available | A first-generation PARP inhibitor with moderate trapping activity. |
| Niraparib | More potent | Not Available | Demonstrates greater PARP trapping potency than Olaparib.[4][5] |
| Rucaparib (B1680265) | Similar | Not Available | Shows similar PARP trapping potency to Olaparib.[2][3] |
| Veliparib | Much weaker | Not Available | Exhibits significantly lower PARP trapping activity compared to Olaparib.[4][5] |
Experimental Methodologies
The assessment of PARP trapping activity is crucial for characterizing PARP inhibitors. The two primary methods employed in the cited studies are the cell-based chromatin fractionation assay and the fluorescence polarization assay.
Cell-Based Chromatin Fractionation and Western Blot
This method provides a physiologically relevant measure of PARP trapping within a cellular context.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., DU-145 prostate cancer cells) are cultured under standard conditions.[1] The cells are then treated with varying concentrations of the PARP inhibitor (e.g., Senaparib, Olaparib) for a specified period. To enhance the trapping effect, a DNA-damaging agent such as methyl methanesulfonate (B1217627) (MMS) is often co-administered.[1]
-
Subcellular Fractionation: Following treatment, cells are harvested and subjected to subcellular fractionation to isolate the chromatin-bound proteins. This is typically achieved using commercially available kits.
-
Western Blotting: The protein concentration of the chromatin fractions is determined and normalized. Equal amounts of protein are then separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for PARP1, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: The protein bands corresponding to PARP1 are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative amount of PARP1 trapped on the chromatin at different inhibitor concentrations. Histone H3 is often used as a loading control for the chromatin fraction.
Fluorescence Polarization (FP) Assay
This biochemical assay provides a high-throughput, quantitative measure of an inhibitor's ability to stabilize the PARP1-DNA complex in a purified system.
Assay Principle:
Protocol:
-
Reaction Setup: The assay is typically performed in a 384-well plate format. Recombinant PARP1 enzyme is incubated with a fluorescently labeled DNA oligonucleotide probe.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., Senaparib) are added to the wells.
-
Reaction Initiation: The auto-PARylation reaction is initiated by the addition of NAD+. In the absence of a trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA probe.
-
Data Acquisition: A plate reader is used to measure the fluorescence polarization (FP). A high FP signal indicates that the PARP1 remains bound to the larger DNA probe (i.e., it is "trapped"), while a low FP signal indicates dissociation.
-
Data Analysis: The FP values are plotted against the inhibitor concentration to generate a dose-response curve, from which the EC50 (the concentration of inhibitor required to achieve 50% of the maximal trapping effect) can be calculated. A lower EC50 value signifies higher trapping potency.
PARP Trapping Signaling Pathway
The trapping of PARP1 at sites of DNA single-strand breaks (SSBs) is a critical event that transforms these relatively benign lesions into more cytotoxic double-strand breaks (DSBs) during DNA replication. This is particularly effective in cancer cells with deficient homologous recombination repair (HRR) pathways.
Conclusion
The available data indicates that Senaparib is a potent PARP inhibitor with significant PARP trapping activity, appearing more potent than Olaparib in cell-based assays. Its strong trapping ability, coupled with its high enzymatic inhibitory potency, positions Senaparib as a promising therapeutic agent, particularly for tumors with HRD. Further quantitative, head-to-head comparative studies will be beneficial to more precisely delineate its trapping potency relative to the full spectrum of clinically available PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Senaparib Demonstrates Superior Progression-Free Survival in Advanced Ovarian Cancer Maintenance Therapy
A comprehensive analysis of the Phase 3 FLAMES trial reveals that the PARP inhibitor Senaparib significantly extends progression-free survival (PFS) in patients with newly diagnosed advanced ovarian cancer compared to placebo, establishing it as a promising first-line maintenance treatment option. The study's findings, published in Nature Medicine, show a robust and clinically meaningful improvement in PFS, irrespective of the patients' BRCA mutation status.[1][2][3][4]
The FLAMES study, a randomized, double-blind, placebo-controlled, multicenter trial, enrolled patients with newly diagnosed FIGO stage III-IV high-grade serous or endometrioid ovarian cancer who had achieved a complete or partial response after first-line platinum-based chemotherapy.[1][3][5][6][7] Patients were randomized in a 2:1 ratio to receive either Senaparib or a placebo.[1][3]
Quantitative Analysis of Efficacy
The primary endpoint of the study was PFS, as assessed by a blinded independent central review (BICR).[1][3][8] The results demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with Senaparib.
At a median follow-up of 22.3 months, the median PFS was not reached in the Senaparib arm, compared to 13.6 months in the placebo arm, representing a 57% reduction in the risk of disease progression or death (Hazard Ratio [HR] 0.43).[8][9][10][11] The PFS rates at 12 and 24 months also favored Senaparib, further highlighting its sustained benefit.[8][9][10][11]
The PFS benefit of Senaparib was consistent across all prespecified subgroups, including patients with and without BRCA mutations.[3][5][8] In patients with BRCA mutations, the median PFS was not reached with Senaparib versus 15.6 months with placebo.[5][8] For those with BRCA-negative disease, the median PFS was not reached with Senaparib compared to 12.9 months with placebo.[5][8]
| Efficacy Endpoint | Senaparib (n=271) | Placebo (n=133) | Hazard Ratio (95% CI) | p-value |
| Median PFS (BICR) | Not Reached | 13.6 months | 0.43 (0.32-0.58) | <0.0001 |
| 12-Month PFS Rate | 72.2% | 53.7% | ||
| 24-Month PFS Rate | 63.0% | 31.3% | ||
| Median PFS (BRCA-mutated) | Not Reached | 15.6 months | 0.43 (0.24-0.76) | 0.0026 |
| Median PFS (BRCA-negative) | Not Reached | 12.9 months | 0.43 (0.30-0.61) | <0.0001 |
Safety and Tolerability Profile
Senaparib demonstrated a manageable safety profile.[2][6] The most common grade 3 or higher treatment-emergent adverse events (TEAEs) in the Senaparib arm were hematological, including anemia, neutropenia, and thrombocytopenia.[8][11] Dose interruptions and reductions due to TEAEs were more frequent with Senaparib than with placebo; however, treatment discontinuation due to adverse events remained low.[8][9][10]
| Safety Endpoint | Senaparib (n=271) | Placebo (n=133) |
| Any Grade TEAEs | 99.6% | 97.7% |
| Grade ≥3 TEAEs | 66.3% | 20.3% |
| Serious AEs | 27.8% | 3.8% |
| Dose Interruptions due to TEAEs | 76.7% | 19.5% |
| Dose Reductions due to TEAEs | 63.3% | 6.0% |
| Treatment Discontinuation due to TEAEs | 4.4% | 0.0% |
Experimental Protocols
FLAMES Study Design:
The FLAMES study was a Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[3][6][7]
-
Patient Population: Adult patients with newly diagnosed, FIGO stage III-IV, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had a complete or partial response to first-line platinum-based chemotherapy.[1][3][5] An ECOG performance status of 0 or 1 was required.[5]
-
Randomization and Blinding: A total of 404 patients were randomized in a 2:1 ratio to receive either Senaparib or a matching placebo.[3][5] Both patients and investigators were blinded to the treatment assignment.
-
Treatment: Senaparib was administered orally at a dose of 100 mg once daily.[1][8][10] Treatment continued for up to two years, or until disease progression or unacceptable toxicity.[8][9][10]
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[1][3][5][8] Key secondary endpoints included PFS by investigator assessment, overall survival, and safety.[5][8]
Visualizing the Data and Processes
To further elucidate the study and its underlying scientific principles, the following diagrams have been generated.
References
- 1. impacttherapeutics.com [impacttherapeutics.com]
- 2. biospace.com [biospace.com]
- 3. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Junshi Bioscience’s PARP inhibitor, senaparib, meets endpoint in phase III ovarian cancer trial | BioWorld [bioworld.com]
- 5. onclive.com [onclive.com]
- 6. IMPACT Therapeutics to present Ph3 pivotal clinical trial data of Senaparib (IMP4297) as Maintenance Treatment in Patients with Advanced Ovarian Cancer at the 2023 ESMO Congress as Late-Breaking Abstract [impacttherapeutics.com]
- 7. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer [impacttherapeutics.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. curetoday.com [curetoday.com]
- 10. ajmc.com [ajmc.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
Meta-analysis of clinical trial data for different PARP inhibitors
In the landscape of precision oncology, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a meta-analysis of clinical trial data for various PARP inhibitors, offering a comparative overview of their efficacy and safety profiles across different malignancies. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols of key trials, and visualizing complex biological pathways and workflows.
Mechanism of Action: Synthetic Lethality
PARP inhibitors exploit the concept of "synthetic lethality". In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which involves proteins such as BRCA1 and BRCA2.[1][2][3]
In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP, SSBs accumulate, leading to the formation of DSBs that cannot be efficiently repaired due to the underlying HR deficiency. This accumulation of unrepaired DSBs triggers cell death.[1][2][3] PARP inhibitors work through two main mechanisms: catalytic inhibition, which prevents the synthesis of PAR chains and the recruitment of repair proteins, and PARP trapping, where the inhibitor locks PARP onto the DNA, creating a toxic complex that obstructs DNA replication.[4][5][6][7]
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Talazoparib Significantly Extends Progression-Free Survival in Phase 3 EMBRACA Trial of Patients with Metastatic Breast Cancer | Pfizer [pfizer.com]
- 3. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking the Potency of Senaparib Against Next-Generation PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. The mechanism of synthetic lethality, where the inhibition of PARP in HRR-deficient cells leads to catastrophic DNA damage and cell death, has been successfully exploited by first-generation PARP inhibitors. The landscape is now evolving with the advent of next-generation PARP inhibitors, which aim to offer improved potency, selectivity, and better safety profiles.
Senaparib (IMP4297) is a novel, highly potent inhibitor of PARP1 and PARP2 that has demonstrated significant clinical activity.[1][2] This guide provides an objective comparison of Senaparib's performance against other leading next-generation PARP inhibitors, supported by preclinical and clinical data.
Data Presentation: Quantitative Comparison of PARP Inhibitors
The potency of PARP inhibitors can be assessed through their enzymatic inhibition (IC50), their ability to trap PARP on DNA, and their cytotoxic effect on cancer cells.
Table 1: In Vitro Enzymatic Inhibition and Cellular Cytotoxicity of PARP Inhibitors
| Inhibitor | Target | PARP1 IC50 (nM) | PARP2 IC50 (nM) | MDA-MB-436 (BRCA1-mutant) Cellular IC50 (nM) | DLD-1 (BRCA2-knockout) Cellular IC50 (nM) |
| Senaparib | PARP1/2 | ~1 | ~1 | 1.1[3] | 1.8[3] |
| Olaparib | PARP1/2 | ~5[4] | ~1[4] | 62.9[3] | ~10-100[1] |
| Talazoparib | PARP1/2 | 0.57[5] | ~1 | <1[1] | ~1-10[1] |
| Rucaparib | PARP1/2 | 1.4[5] | ~0.65[4] | ~1-10 | ~10-50 |
| Niraparib | PARP1/2 | 3.8[5] | 2.1[5] | ~1-10 | ~10-50 |
| Pamiparib | PARP1/2 | 1.3[6] | 0.92[6] | Highly sensitive | Highly sensitive |
| Saruparib (AZD5305) | PARP1-selective | 1.55[7][8] | 653[7][8] | Potent activity | Potent activity |
Note: Data is compiled from multiple sources and may not be from direct head-to-head studies under identical conditions, except where specified.
Table 2: PARP Trapping Potency
PARP trapping, the stabilization of the PARP-DNA complex, is a key mechanism of cytotoxicity for PARP inhibitors and is considered to be more potent at inducing cell death than catalytic inhibition alone.[3]
| Inhibitor | Relative PARP Trapping Potency |
| Senaparib | More potent than Olaparib[3] |
| Talazoparib | The most potent trapper among approved inhibitors (~100-fold > Olaparib)[9][10] |
| Olaparib | Baseline |
| Rucaparib | Better trapper than Veliparib[10] |
| Niraparib | Potent trapper |
| Pamiparib | Strong PARP trapping potency[11] |
| Saruparib (AZD5305) | Excellent PARP1 trapping capacity[7][8] |
Table 3: Clinical Efficacy in First-Line Maintenance Therapy for Advanced Ovarian Cancer
| Inhibitor | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Placebo |
| Senaparib | FLAMES | All-comers | Not Reached vs. 13.6 months[12] | 0.43[12] |
| Olaparib | SOLO-1 | BRCA-mutant | Not Reached vs. 13.8 months | 0.30 |
| Niraparib | PRIMA | All-comers | 13.8 vs. 8.2 months | 0.62 |
| Rucaparib | ATHENA-MONO | All-comers | 20.2 vs. 9.2 months | 0.52 |
Experimental Protocols
PARP Enzyme Inhibition Assay (for IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor.
-
Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, and test compounds.
-
Procedure:
-
Coat streptavidin plates with biotinylated NAD+.
-
In a separate plate, add the reaction buffer, activated DNA, and the PARP enzyme.
-
Add serial dilutions of the PARP inhibitor (e.g., Senaparib) or vehicle control to the wells.
-
Initiate the PARylation reaction by adding NAD+. Incubate at room temperature.
-
Transfer the reaction mixture to the streptavidin-coated plates to capture the biotinylated PAR polymer.
-
Wash the plates to remove unbound reagents.
-
Add a primary antibody that recognizes the PAR polymer, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and allow color to develop.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.
PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This method, based on the characterization of Senaparib, quantifies the amount of PARP enzyme trapped on chromatin.[3]
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., DU-145) to exponential growth phase.
-
Treat cells with serial dilutions of the PARP inhibitor (e.g., Senaparib, Olaparib) in the presence of a DNA-damaging agent (e.g., 0.01% MMS) for 4 hours to induce single-strand breaks.
-
-
Chromatin Fractionation:
-
Harvest the cells and perform subcellular protein fractionation using a commercial kit to isolate the chromatin-bound proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the chromatin fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The intensity of the PARP1 band in the chromatin fraction is quantified and normalized to a loading control (e.g., histone H3). The increase in band intensity with increasing inhibitor concentration indicates PARP trapping.
Cellular Cytotoxicity Assay (e.g., MTT Assay)
This protocol determines the cytotoxic effect of PARP inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 with BRCA1 mutation) in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for a specified period (e.g., 6 days).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the drug concentration.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Phase 3 clinical trial data of Senaparib has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Senaparib Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational new drugs like Senaparib hydrochloride is a critical component of laboratory safety and regulatory compliance. As a novel PARP1/2 inhibitor, this compound requires meticulous disposal procedures to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step instructions for its safe disposal, ensuring a responsible end to its lifecycle in a research setting.
Core Principles of this compound Disposal
Given that this compound is an investigational drug, and its long-term environmental and health impacts may not be fully elucidated, it is imperative to handle it as a hazardous/cytotoxic agent. This cautious approach aligns with best practices for managing investigational new drugs and ensures the highest level of safety.
All disposal activities must comply with federal, state, and local regulations.[1] Personnel handling this compound waste must be trained in hazardous waste management and wear appropriate Personal Protective Equipment (PPE).[2][3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, packaging, labeling, storage, and ultimate disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must don the following PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety goggles or a face shield.[3]
-
Respiratory Protection: A respirator (e.g., N95) may be required, especially when handling powders or creating aerosols.[4]
Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent cross-contamination and ensure correct disposal streams.[2][5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant, purple-lidded sharps container clearly labeled "Cytotoxic Waste."[5]
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in a thick, leak-proof plastic bag (often yellow or purple) inside a rigid, lidded container labeled "Cytotoxic Waste."[2][4]
-
Liquid Waste: Unused or partially used solutions of this compound should not be disposed of down the drain.[6] They should be collected in a sealed, leak-proof container clearly labeled "Hazardous Waste: this compound."
Packaging and Labeling
Proper packaging and labeling are essential for safe transport and disposal.
-
All waste containers must be securely sealed to prevent leakage.[4]
-
Each container must be labeled with:
-
The words "Cytotoxic Waste" or "Hazardous Waste"
-
The cytotoxic symbol (a "C" inside a triangle).[2]
-
The primary contents (this compound)
-
The date of accumulation
-
Temporary Storage
Designate a specific, secure area for the temporary storage of this compound waste.
-
The storage area should be isolated, well-ventilated, and clearly marked with warning signs.[2]
-
Access to this area should be restricted to authorized personnel.
Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.
-
The standard and required method for disposing of cytotoxic waste is high-temperature incineration .[5]
-
For investigational drugs, the study sponsor may have specific instructions for returning or destroying unused materials. Always consult the sponsor's protocol for final disposition instructions.[7][8][9]
-
Maintain meticulous records of all disposed materials, including quantities, dates, and disposal methods. These records are crucial for regulatory compliance and study accountability.[10][11]
Quantitative Data for Cytotoxic Waste Disposal
While specific quantitative data for this compound is not publicly available, the following table summarizes general guidelines for cytotoxic waste disposal.
| Parameter | Guideline | Source Citation |
| Waste Bag Thickness | Minimum of 2 mm for polypropylene (B1209903) bags; 4 mm for bags containing contaminated material. | [2] |
| Incineration Temperature | High temperature, as determined by the hazardous waste disposal facility to ensure complete destruction of the compound. | [5] |
| Expired IP Hold Time | Typically held for 30-90 days for sponsor disposition before destruction. | [7][8][11] |
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for handling this compound waste and the logical relationships in waste segregation.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for segregating this compound waste.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 9. ashp.org [ashp.org]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. research.luriechildrens.org [research.luriechildrens.org]
Essential Safety and Operational Guide for Handling Senaparib Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Senaparib hydrochloride. The following procedural guidance is designed to ensure the safe handling and disposal of this potent pharmaceutical compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent PARP inhibitor, it should be handled as a hazardous substance. The following table summarizes the recommended Personal Protective Equipment (PPE) based on the task being performed.[1][2][3][4][5] Adherence to these guidelines is critical to minimize exposure.
| Task | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Handling Powders (Weighing, Aliquoting) | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 respirator | Double nitrile gloves | Disposable impervious gown or coveralls | Safety goggles and face shield |
| Preparing Solutions | N95/FFP3 respirator or use in a certified chemical fume hood | Double nitrile gloves | Impervious lab coat or gown | Safety goggles |
| Administering to Animals | N95/FFP3 respirator (if risk of aerosolization) | Nitrile gloves | Lab coat | Safety glasses |
| General Laboratory Operations | As per risk assessment | Nitrile gloves | Lab coat | Safety glasses |
Handling Procedures
Safe handling practices are essential to prevent contamination and exposure. The following workflow outlines the key steps for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
